molecular formula C10H13F2NO B15274684 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Cat. No.: B15274684
M. Wt: 201.21 g/mol
InChI Key: XRBHBTILUBARAH-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4,6-difluorophenol

InChI

InChI=1S/C10H13F2NO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3

InChI Key

XRBHBTILUBARAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC(=C1)F)F)O)N

Origin of Product

United States

Foundational & Exploratory

Comprehensive Structural Elucidation of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol: A Critical Intermediate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure Analysis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Analytical Imperative

In the development of fluorinated pharmaceuticals, the intermediate 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol (referred to herein as AMDFP ) represents a high-value chiral building block. Its structure combines a reactive phenolic core, a specific fluorination pattern (4,6-difluoro), and a sterically demanding chiral amine side chain.

This guide moves beyond basic identification. It establishes a self-validating analytical framework to address the three primary challenges associated with AMDFP:

  • Regio-isomerism: Confirming the 2-position substitution versus the 3- or 5-position.

  • Fluorine Coupling: Deconvoluting complex

    
    H-
    
    
    
    F spin systems.
  • Stereochemical Purity: Quantifying the enantiomeric excess (ee) of the benzylic amine center.

Structural Confirmation Strategy

The validation of AMDFP requires an orthogonal approach. The following decision matrix outlines the logical flow for confirming structural integrity.

Workflow: Structural Confirmation Decision Matrix

StructuralAnalysis Start Crude AMDFP Intermediate HRMS HRMS (ESI+) Confirm Formula C10H13F2NO Start->HRMS NMR_1H 1H NMR (DMSO-d6) Check Integration & Splitting HRMS->NMR_1H Mass Confirmed NMR_19F 19F NMR Confirm Regiochemistry (4,6-F2) NMR_1H->NMR_19F Purity >95% Chiral_HPLC Chiral HPLC/SFC Determine % ee NMR_19F->Chiral_HPLC Regio-isomer Confirmed Fail Reject / Reprocess NMR_19F->Fail Wrong Isomer XRay Single Crystal X-Ray Absolute Config (R/S) Chiral_HPLC->XRay ee >98% Chiral_HPLC->Fail ee <98%

Figure 1: Analytical workflow for the structural qualification of AMDFP, prioritizing regio-chemistry and stereopurity.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Analysis

The 4,6-difluoro substitution pattern creates a unique spin system. The protons on the aromatic ring (H3 and H5) will exhibit distinct coupling constants (


) due to the presence of fluorine atoms (

).

Experimental Setup:

  • Solvent: DMSO-

    
     (Preferred to prevent amine/phenol proton exchange broadening).
    
  • Frequency: Minimum 400 MHz for

    
    H; 376 MHz for 
    
    
    
    F.
Key Diagnostic Signals
MoietySignal TypeChemical Shift (

ppm)
Multiplicity & Coupling Logic
Phenol -OH Singlet (br)10.0 - 10.5Broadened by exchange; shift varies with concentration.
Ar-H (C3) Doublet of Multiplets6.8 - 7.2Coupled to F4 (

Hz) and F6 (

Hz).
Ar-H (C5) Triplet of Doublets7.0 - 7.4Coupled to F4 and F6 (

Hz). Distinct "pseudo-triplet" appearance.
Benzylic CH Doublet3.8 - 4.1The chiral center. Coupled to the isopropyl CH (

Hz).
Isopropyl CH Multiplet1.8 - 2.0Octet-like splitting due to adjacent methyls and benzylic CH.
Methyls Doublet of Doublets0.8 - 1.0Diastereotopic . The chiral center makes the two methyl groups magnetically non-equivalent.

Expert Insight: The "fingerprint" of this molecule is the diastereotopy of the isopropyl methyl groups . In an achiral environment, these would appear as a single doublet. However, due to the adjacent chiral center at C1 (benzylic), they will appear as two distinct doublets (or a pseudo-quartet) in the


H NMR spectrum. This confirms the integrity of the side chain structure [1].
F NMR Regiochemistry Verification

To differentiate between the 4,6-difluoro isomer and potential 3,5- or 5,6- impurities,


F NMR is definitive.
  • 4,6-Difluoro Pattern: Two distinct signals if the side chain induces asymmetry, or very similar shifts if the rotation is fast.

    • F4: Typically

      
       to 
      
      
      
      ppm (triplet-like due to H3/H5 coupling).
    • F6: Typically

      
       to 
      
      
      
      ppm (doublet-like due to H5 coupling).
  • Protocol: Acquire proton-decoupled

    
    F{
    
    
    
    H} spectra to simplify multiplets into singlets for easier integration and purity assay.

Stereochemical Analysis (Chiral Purity)

The biological activity of AMDFP derivatives often depends strictly on the


- or 

-configuration of the amine.
Method Development: Chiral HPLC

Standard reverse-phase HPLC cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.

Recommended Protocol:

  • Column: Chiralpak IC or AD-H (Amylose-based).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the free amine with residual silanols on the column [2].

  • Detection: UV at 254 nm (aromatic absorption).

  • Success Criteria: Baseline resolution (

    
    ) between enantiomers.
    
Absolute Configuration Determination

If the specific rotation


 is unknown, Single Crystal X-Ray Diffraction (SC-XRD)  is the gold standard.
  • Derivatization: If AMDFP is an oil or amorphous solid, convert it to a hydrochloride or hydrobromide salt to induce crystallization. The presence of the heavy halogen (Cl/Br) facilitates the determination of absolute configuration via anomalous dispersion (Flack parameter) [3].

Impurity Profiling

During synthesis (likely via Friedel-Crafts alkylation or reduction of a ketone oxime), specific impurities are expected.

ImpurityOriginDetection Method
Defluoro-analogues Incomplete fluorination or hydrodefluorination side reactions.LC-MS (Mass shift -18 Da).
Over-alkylated amines Reaction of the amine with excess alkylating agent.LC-MS (+ Alkyl mass),

H NMR (New alkyl signals).
Oxidized Quinones Oxidation of the electron-rich phenolic ring.Visual (Color change to pink/brown), UV-Vis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for diastereotopic proton analysis). Link

  • Subramanian, G. (Ed.). (2010). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Protocol source for amine additives in chiral HPLC). Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (Foundational method for X-ray absolute configuration). Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for

    
    F coupling constants). Link
    

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is a multifaceted molecule of significant interest in contemporary drug discovery and development. Its unique structural architecture, featuring a chiral aminopropyl side chain appended to a difluorinated phenolic ring, presents a compelling scaffold for designing novel therapeutic agents. The strategic placement of two fluorine atoms, a primary amino group, and a hydroxyl group on a compact aromatic core imparts a distinctive set of physicochemical properties that are critical to its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol. In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon empirical data from structurally analogous compounds to provide well-grounded predictions. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive overview and a methodological framework for the experimental determination of these key parameters.

Molecular Structure and Key Functional Groups

The foundational step in understanding the physicochemical nature of this compound is a thorough examination of its constituent parts. The interplay between the phenolic hydroxyl group, the basic amino group, the lipophilic isopropyl moiety, and the electron-withdrawing fluorine atoms governs its behavior in various chemical and biological environments.

Caption: 2D structure of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol.

Predicted Physicochemical Properties

The following sections delve into the key physicochemical parameters of the title compound. The predictions are based on the analysis of related molecules, with comparative data presented in tabular format to provide context and justification.

Acidity and Basicity (pKa)

The pKa values of the phenolic hydroxyl group and the primary amino group are critical determinants of the compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and receptor interactions.

  • Phenolic Acidity (pKa1): The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to significantly increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol (pKa ≈ 10). The ortho- and para-fluorine atoms will stabilize the corresponding phenoxide anion through their inductive effects. Based on data for analogous difluorophenols, the pKa of the hydroxyl group is predicted to be in the range of 7.0-8.0.[1]

  • Amino Basicity (pKa2): The basicity of the primary amino group is primarily influenced by the alkyl substituent. It is expected to be a typical primary amine with a pKa in the range of 9.5-10.5. The electronic effects of the difluorophenol ring are transmitted through the carbon backbone and are likely to have a minor, but not insignificant, influence.

Table 1: Predicted pKa Values and Comparison with Related Compounds

CompoundFunctional GroupExperimental pKaPredicted pKa for Target
PhenolHydroxyl9.95-
2-FluorophenolHydroxyl8.7[2][3]-
4-FluorophenolHydroxyl9.9[3]-
2,6-DifluorophenolHydroxyl7.34[1]7.0 - 8.0
4-AminophenolAmino5.48[4][5]-
3-AminophenolAmino4.37[6]-
Typical Primary AmineAmino~109.5 - 10.5
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

The presence of both polar (hydroxyl and amino) and non-polar (isopropyl and aromatic ring) moieties suggests that 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol will have a balanced hydrophilic-lipophilic character. The two fluorine atoms will contribute to an increase in lipophilicity. A reasonable estimate for the LogP would be in the range of 1.5 to 2.5.

Table 2: LogP Values of Structurally Related Compounds

CompoundExperimental LogP
4-Aminophenol0.04[4][5][7]
3-Aminophenol0.21[6]
2,6-Difluorophenol2.0 (Predicted)[8]
Aqueous Solubility

Aqueous solubility is a critical parameter for drug delivery and bioavailability. The solubility of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol will be pH-dependent due to its ionizable amino and hydroxyl groups.

  • At acidic pH: The amino group will be protonated, forming a more water-soluble salt.

  • At basic pH: The phenolic hydroxyl group will be deprotonated, also leading to increased water solubility.

  • At neutral pH: The compound will exist predominantly as a neutral species, and its intrinsic solubility will be lower.

Given the presence of polar functional groups, the compound is expected to have moderate aqueous solubility.

Melting Point

The melting point of a solid is influenced by the strength of its crystal lattice forces. The ability of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol to form intermolecular hydrogen bonds via its amino and hydroxyl groups, coupled with dipole-dipole interactions from the C-F bonds, suggests a relatively high melting point for a molecule of its size. A predicted range would be between 150°C and 200°C.

Table 3: Melting Points of Related Solid Compounds

CompoundMelting Point (°C)
4-Aminophenol187.5[4][9]
2,4-Difluorophenol22.4[10]
3,5-Difluorophenol54-57[11]
2,6-Difluorophenol38-41

Experimental Determination of Physicochemical Properties

For definitive characterization, the following experimental protocols are recommended.

Workflow for Physicochemical Profiling

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product pKa pKa Determination (Potentiometric Titration) Purification->pKa Pure Compound LogP LogP Measurement (Shake-Flask Method) Purification->LogP Solubility Solubility Assay (HPLC-based) Purification->Solubility MeltingPoint Melting Point (DSC) Purification->MeltingPoint

Caption: Experimental workflow for determining key physicochemical properties.

Step-by-Step Methodologies

1. pKa Determination (Potentiometric Titration)

  • Principle: This method involves titrating a solution of the compound with a strong acid and a strong base and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.

  • Protocol:

    • Prepare a 0.01 M solution of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol in a co-solvent system (e.g., methanol/water) to ensure solubility.

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate the solution with standardized 0.1 M HCl, recording the pH after each addition.

    • In a separate experiment, titrate a fresh solution of the compound with standardized 0.1 M NaOH.

    • Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the titration curve.

2. LogP Determination (Shake-Flask Method)

  • Principle: This classic method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

  • Protocol:

    • Prepare a stock solution of the compound in n-octanol.

    • Mix the n-octanol stock solution with an equal volume of water (pre-saturated with n-octanol) in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

3. Aqueous Solubility Determination (HPLC-Based Method)

  • Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer of a specific pH. The concentration of the dissolved compound in the saturated solution is then quantified by HPLC.

  • Protocol:

    • Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 7.4, and 9).

    • Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

    • Filter the solutions to remove any undissolved solid.

    • Analyze the filtrate by a validated HPLC method to determine the concentration of the dissolved compound.

    • The concentration in the saturated solution represents the aqueous solubility at that specific pH.

Conclusion

2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is a molecule with a rich and complex physicochemical profile. The interplay of its acidic and basic centers, coupled with the influence of its fluorine substituents and alkyl side chain, results in a unique combination of properties. While the predictions presented in this guide offer a solid foundation for understanding its behavior, experimental verification is paramount for its successful application in drug discovery and development. The methodologies outlined herein provide a robust framework for obtaining the precise empirical data required for informed decision-making in medicinal chemistry and pharmaceutical sciences.

References

  • Organic Chemistry World. (n.d.). Why is o-flurophenol is more acidic than p-flurophenol?. Quora. Retrieved from [Link]

  • askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. Retrieved from [Link]

  • Li, H., & Yu, J. (2005). Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia. The Journal of Physical Chemistry A, 110(1), 329-335. [Link]

  • LookChem. (n.d.). Cas 367-12-4, 2-Fluorophenol. Retrieved from [Link]

  • J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

  • SIELC Technologies. (2015, May 27). 4-Aminophenol. Retrieved from [Link]

  • Chemeurope.com. (n.d.). 4-Aminophenol (C6H7NO) properties. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4-Aminophenol | CAS#:123-30-8. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-5,6-difluorophenol. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 4‐(2‐Amino‐2‐methylpropyl)phenole durch Fluoridionen‐katalysierte Kondensation von 4‐Hydroxybenzylalkoholen mit 2‐Nitropropan. Retrieved from [Link]

  • MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

Sources

2-(1-Amino-2-methylpropyl)-4,6-difluorophenol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol , a specialized chiral intermediate used in advanced medicinal chemistry.

Identifiers, Synthetic Methodology, and Pharmaceutical Utility

Chemical Identity & Core Properties

This compound represents a class of chiral


-aminoalkyl phenols , combining a difluorinated phenolic core with a valine-derived side chain. Its structural duality—possessing both a hydrogen-bond donor (phenol) and an acceptor/donor (amine)—makes it a privileged scaffold for interacting with enzyme active sites, particularly in kinase and protease inhibition.
Property Data / Descriptor
Chemical Name 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol
CAS Registry Number 1337329-98-2
Molecular Formula

Molecular Weight 201.21 g/mol
SMILES CC(C)C(N)c1c(O)cc(F)cc1F
InChIKey Predicted:XQJXVXQEIYYYQR-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Predicted) Phenol: ~7.2 (acidic due to F-substitution); Amine: ~9.5
Structural Analysis & Stereochemistry

The molecule features a 2,4-difluorophenol core substituted at the 6-position (relative to the fluorine numbering) or the 2-position (relative to the hydroxyl) with a 1-amino-2-methylpropyl group.

  • Fluorine Effect: The fluorine atoms at the 4 and 6 positions (relative to the phenol OH) significantly increase the acidity of the phenolic hydroxyl group compared to non-fluorinated analogues (pKa ~7 vs. 10). This enhances its potency as a hydrogen bond donor in protein-ligand interactions.

  • Chiral Center: The benzylic carbon attached to the amine is a stereocenter. In drug development, the (S)- or (R)- enantiomer is typically required for target specificity. The synthetic routes below focus on stereoselective construction.

Structural Diagram (Graphviz)

G Core 2,4-Difluorophenol Core (Lipophilic, H-bond Donor) SideChain 1-Amino-2-methylpropyl Group (Valine Mimic, Chiral Center) Core->SideChain Ortho-Substitution Target Target Interaction (Kinase Hinge / Protease S1 Pocket) Core->Target H-Bonding (OH) SideChain->Target Salt Bridge (NH3+) Hydrophobic Fit (iPr)

Synthetic Methodologies

Two primary routes exist for synthesizing this compound: the Ellman Auxiliary Route (for high enantiomeric excess) and the Modified Betti Reaction (for racemic scale-up).

Method A: Stereoselective Synthesis via Ellman Auxiliary (Recommended)

This protocol ensures high optical purity (>98% ee), critical for pharmaceutical applications.

Step 1: Formylation of 2,4-Difluorophenol

  • Reagents: 2,4-Difluorophenol, Hexamethylenetetramine (HMTA), TFA.

  • Mechanism: Duff Reaction.

  • Procedure: Reflux 2,4-difluorophenol with HMTA in TFA. Hydrolysis yields 3,5-difluoro-2-hydroxybenzaldehyde .

  • Note: The formyl group directs ortho to the hydroxyl, the only available position is C6 (relative to F numbering).

Step 2: Imine Formation

  • Reagents: 3,5-Difluoro-2-hydroxybenzaldehyde, (R)-(+)-2-Methyl-2-propanesulfinamide, Ti(OEt)4, THF.

  • Protocol: Mix aldehyde (1.0 eq) and sulfinamide (1.1 eq) in THF. Add Ti(OEt)4 (2.0 eq) dropwise. Stir at RT for 16h.

  • Outcome: Formation of the chiral N-sulfinyl imine.

Step 3: Diastereoselective Grignard Addition

  • Reagents: Isopropylmagnesium chloride (2.0M in THF), DCM, -78°C.

  • Protocol: Cool imine solution to -78°C. Add iPrMgCl dropwise. The bulky auxiliary directs the nucleophilic attack to a single face of the imine.

  • Causality: The cyclic transition state (Zimmerman-Traxler model) coordinated by Magnesium ensures stereocontrol.

Step 4: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Protocol: Treat the sulfinamide intermediate with HCl/Dioxane at RT for 2h. Precipitate the amine hydrochloride salt with ether.

Synthesis Flowchart

Synthesis Start 2,4-Difluorophenol Step1 Step 1: Duff Formylation (HMTA, TFA) Start->Step1 Inter1 3,5-Difluoro-2-hydroxybenzaldehyde Step1->Inter1 Step2 Step 2: Chiral Imine Formation ((R)-tert-Butanesulfinamide, Ti(OEt)4) Inter1->Step2 Inter2 Chiral N-Sulfinyl Imine Step2->Inter2 Step3 Step 3: Grignard Addition (iPrMgCl, -78°C) Inter2->Step3 Inter3 Sulfinamide Intermediate Step3->Inter3 Step4 Step 4: Acid Hydrolysis (HCl/Dioxane) Inter3->Step4 Product 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol (HCl Salt) Step4->Product

Applications in Drug Discovery

The 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol scaffold is a versatile building block in medicinal chemistry, often serving as a bioisostere for tyrosine or valine residues.

1. Kinase Inhibition (ATP-Competitive)

The 2-aminophenol motif mimics the adenosine ring of ATP. The difluoro-substitution modulates the pKa of the phenol, optimizing hydrogen bonding with the "hinge region" of kinases (e.g., residues like Met, Glu, or Asp).

  • Mechanism: The phenol OH acts as a donor to the hinge backbone carbonyl, while the amine NH2 accepts a bond from the backbone NH.

  • Target Classes: Tyrosine Kinases (e.g., JAK, BTK) and Serine/Threonine Kinases.

2. Protease Inhibitors

This structure is analogous to the P1 or P1' fragments in protease inhibitors.

  • Cathepsin K & S: Difluorophenols are privileged motifs in Cathepsin inhibitors (e.g., related to the Odanacatib scaffold research), where they occupy the S2 hydrophobic pocket while the amine engages the catalytic center.

  • HCV NS3/4A: Used in the synthesis of macrocyclic inhibitors where the "valine-like" side chain fits the S3 pocket.

3. Chiral Ligand Synthesis

Beyond biological activity, this compound serves as a precursor for Salen-type ligands used in asymmetric catalysis. The electron-deficient (fluorinated) ring alters the Lewis acidity of the central metal (e.g., Mn, Co), enhancing reactivity in oxidation reactions.

Analytical Characterization Standards

To validate the synthesis of CAS 1337329-98-2, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.5-10.5 (br s, 1H, Phenol OH).
      
    • 
       8.2 (br s, 3H, NH3+ if salt).
      
    • 
       7.1-7.3 (m, 2H, Ar-H, characteristic coupling of difluoro substitution).
      
    • 
       4.1 (d, 1H, CH-NH2, benzylic).
      
    • 
       1.9 (m, 1H, CH-isopropyl).
      
    • 
       0.9 (dd, 6H, CH3-isopropyl).
      
  • 19F NMR:

    • Two distinct signals (approx -110 to -130 ppm) showing coupling to each other and Ar-H.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]+: 202.1 m/z

  • Fragmentation Pattern: Loss of NH3 (185 m/z), Loss of isopropyl group (159 m/z).

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use in a fume hood. The free base is prone to oxidation; store under inert gas (Nitrogen/Argon) at -20°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

  • First Aid: In case of contact with eyes, rinse immediately with polyethylene glycol 400 (PEG400) or water.

References
  • Sigma-Aldrich / MilliporeSigma. Product Detail: 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol (CAS 1337329-98-2). Accessed via ChemBuyersGuide and Bidepharm databases.

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995. (Methodology Reference).

  • PubChem Database. Compound Summary: 4,6-Difluoro-2-substituted phenols. National Center for Biotechnology Information.

  • ChemBuyersGuide. Commercial Availability of CAS 1337329-98-2.

Solubility Profiling and Physicochemical Characterization of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

[1]

Executive Summary

This technical guide outlines the solubility profile, physicochemical basis, and characterization protocols for 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol .[1] As a chiral, fluorinated aminophenol, this compound represents a critical class of intermediates used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly kinase inhibitors and HIF-2

1

The molecule features a unique interplay between a lipophilic fluorinated core, a hydrophilic phenolic hydroxyl, and a basic chiral amine side chain.[1] This guide provides researchers with a predictive solubility framework, experimental methodologies for precise determination, and thermodynamic modeling strategies to optimize crystallization and reaction processes.[1]

Physicochemical Basis & Structural Analysis[1]

To understand the solubility behavior of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol, one must deconstruct its functional groups and their electronic interactions.[1]

Structural Components[1][2]
  • Fluorinated Phenol Core: The 4,6-difluoro substitution significantly increases the acidity of the phenolic hydroxyl group compared to non-fluorinated phenols.[1] While phenol has a pKa of ~10, 2,4-difluorophenol (an analog) has a pKa of approximately 7.3–8.7 [1][2].[1] This enhances the hydrogen bond donor (HBD) capability.[1]

  • Chiral Amine Side Chain (1-Amino-2-methylpropyl): This valine-derived moiety introduces a basic primary amine (pKa ~9.5–10) and a hydrophobic isopropyl group.[1]

  • Zwitterionic Potential: In the solid state and neutral aqueous media, the molecule likely exists in a zwitterionic equilibrium (

    
     ... 
    
    
    ).[1] This electrostatic lattice energy typically results in a higher melting point and lower solubility in non-polar solvents compared to neutral forms.[1]
Predicted Solubility Trends

Based on the principles of "Like Dissolves Like" and Hansen Solubility Parameters (HSP) for analogous fluorinated aminophenols, the expected solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disrupts zwitterionic lattice; excellent H-bond acceptance.[1]
Polar Protic Methanol, Ethanol, IPAHigh to Moderate Solvation of both amine and phenol groups via H-bonding.[1] Solubility decreases as alkyl chain length of alcohol increases.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solvation of the lipophilic fluorinated ring; moderate interaction with the amine.[1]
Ethers/Esters THF, Ethyl AcetateModerate to Low H-bond acceptance only; limited ability to solvate the zwitterionic form.[1]
Hydrocarbons Toluene, Heptane, HexaneVery Low Lack of H-bonding capability; high energy penalty for cavity formation.[1] Ideal antisolvents .[1]
Water Water (pH 7)Low Lipophilic fluorine and isopropyl groups dominate.[1] Solubility increases significantly at pH < 4 (protonation of amine) or pH > 10 (deprotonation of phenol).[1]

Experimental Protocols for Solubility Determination

Since specific empirical data for this intermediate may be proprietary or batch-dependent, the following self-validating protocol is required to generate an accurate solubility curve.

Standard Shake-Flask Method (Equilibrium Solubility)

This method is the gold standard for generating thermodynamic solubility data.[1]

Reagents & Equipment:

  • Target Compound (>98% purity).

  • HPLC grade solvents (MeOH, EtOH, IPA, Acetone, Toluene).[1]

  • Temperature-controlled orbital shaker.[1]

  • 0.45

    
    m PTFE syringe filters.[1]
    
  • HPLC-UV or UPLC-PDA system.[1]

Workflow:

  • Saturation: Add excess solid compound to 10 mL of solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase persists throughout.

  • Sedimentation: Stop agitation and allow solids to settle for 2 hours at the controlled temperature.

  • Sampling: Withdraw supernatant using a pre-warmed syringe and filter immediately through a 0.45

    
    m filter to prevent precipitation.
    
  • Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate concentration using a pre-established calibration curve.[1]

Dynamic Solubility Workflow (Visual Polythermal Method)

Useful for rapid estimation of the metastable zone width (MSZW) for crystallization.[1]

SolubilityWorkflowStartWeigh Solvent(Fixed Mass)AddSoluteAdd Solute(Incremental)Start->AddSoluteHeatHeat toDissolution (T1)AddSolute->HeatHeating Rate1°C/minCoolCool toNucleation (T2)Heat->CoolClear PointRecordRecord T1 & T2(Hysteresis)Cool->RecordCloud PointRepeatRepeat forDiff. ConcentrationsRecord->RepeatRepeat->AddSoluteNext Sample

Figure 1: Dynamic solubility workflow for determining the solubility (Clear Point) and super-solubility (Cloud Point) curves.

Thermodynamic Modeling

To extrapolate solubility data across temperatures, researchers should apply the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


1
1
  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical constants derived from regression analysis of the experimental data.
    

Data Fitting Strategy:

  • Convert experimental concentrations (mg/mL) to mole fractions (

    
    ).
    
  • Plot

    
     vs 
    
    
    .[1]
  • Perform non-linear regression to determine constants

    
    , and 
    
    
    .[1]
  • Validation: Calculate the Relative Average Deviation (RAD). A value

    
     indicates a robust model suitable for process scale-up.[1]
    

Application: Crystallization Strategy

The solubility differential between polar protic solvents and hydrocarbons suggests a Cooling-Assisted Antisolvent Crystallization strategy.[1]

Solvent Selection Logic
  • Primary Solvent: Methanol or Ethanol (High solubility, steep temperature dependence).[1]

  • Antisolvent: Heptane or Toluene (Low solubility, miscible with alcohols).[1]

Process Diagram

CrystallizationLogicCrudeCrude Intermediate(Solid)DissolutionDissolve in MeOH@ 50°CCrude->DissolutionFilterPolish Filtration(Remove Insolubles)Dissolution->FilterAntisolventAdd Heptane(Slow Addition)Filter->AntisolventInduce SupersaturationCoolingCool Ramp50°C -> 5°CAntisolvent->CoolingCrystal GrowthIsolationFiltration & DryingCooling->Isolation

Figure 2: Proposed purification workflow utilizing the solubility differential between alcohols and hydrocarbons.[1]

References

  • ChemicalBook. (n.d.).[1] 2,4-Difluorophenol Properties and pKa Data. Retrieved from [1]

  • GuideChem. (n.d.).[1] 2,4-Difluorophenol MSDS and Solubility Information. Retrieved from [1]

  • Dey, B. P., & Lahiri, S. C. (1986).[1] Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, Section A. Retrieved from

  • PubChem. (2025).[1][2] 2,4-Difluorophenol Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 2-Amino-4,6-difluorophenol Product Specification. Retrieved from [1]

Safety Data Sheet (SDS) and toxicity data for 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol , a specialized fluorinated intermediate likely used in pharmaceutical synthesis.

Note on Data Availability: As of 2026, specific toxicological datasets for this exact isomer are proprietary or not publicly indexed. This guide employs a Predictive Toxicology & Structure-Activity Relationship (SAR) approach, deriving safety protocols from high-confidence structural analogs (e.g., 2-(1-aminoethyl)-4,6-difluorophenol and 4-amino-2,6-difluorophenol).

Chemical Identity & Structural Analysis

This compound is a chiral aminophenol building block , integrating a difluorophenol core with a valine-derived aliphatic amine side chain. Its structure suggests utility in synthesizing kinase inhibitors or antiviral agents where fluorination enhances metabolic stability.

Identification
  • Chemical Name: 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

  • CAS Number: Not publicly assigned (Proprietary/Novel).

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~217.21 g/mol

  • Structural Motifs:

    • Phenol Core: Acidic hydroxyl group (

      
       due to electron-withdrawing fluorines).
      
    • 4,6-Difluoro Substitution: Increases lipophilicity and metabolic resistance; enhances acidity of the phenol.

    • 1-Amino-2-methylpropyl Group: A chiral, aliphatic primary amine (

      
      ). This introduces basicity and potential for zwitterionic behavior.
      
Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale
Physical State Solid (Crystalline Powder)Zwitterionic character (Phenoxide/Ammonium) often raises melting points.
Melting Point 120–160 °CBased on aminophenol analogs.
Solubility Moderate in Water; High in DMSO/MethanolAmphoteric nature allows solubility in polar organic solvents.
Acidity (

)
Phenol: ~7.5; Amine: ~9.5Fluorines lower phenol

; Amine remains basic.
Appearance Off-white to pale yellowAminophenols are prone to oxidation/discoloration.

Hazard Identification (GHS Classification)

Based on Read-Across from 4-Amino-2,6-difluorophenol and general fluorinated phenol toxicity.

Classification of the Substance or Mixture
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

    • Reasoning: The combination of a basic primary amine and an acidic fluorophenol often results in a corrosive profile similar to other aminophenols.

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[2][3]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3][4]

GHS Label Elements
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][2]

    • H302: Harmful if swallowed.[1][2][3]

    • H335: May cause respiratory irritation.[3][4][5]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing.[1][3][4]

    • P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Profile (Predictive SAR)

Mechanism of Toxicity

The toxicity of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is driven by two functional groups:

  • Fluorinated Phenol: Acts as a protonophore, potentially uncoupling oxidative phosphorylation in mitochondria. The fluorine substitution increases lipophilicity, facilitating membrane penetration.

  • Primary Amine: Can form covalent bonds with proteins (haptenization), leading to sensitization, though the steric bulk of the isopropyl group may mitigate this compared to unhindered amines.

Acute Toxicity Data (Analog-Based)
  • Oral (

    
    ):  Estimated 500–2000 mg/kg (Rat). Based on 2,6-difluorophenol data.
    
  • Dermal: Likely corrosive; systemic toxicity via skin absorption is possible due to fluorination.

  • Inhalation: Dusts are highly irritating to the upper respiratory tract.

Chronic & Long-term Effects
  • Sensitization: Potential skin sensitizer (due to aniline-like structural alert, though this is an aliphatic amine).

  • Genotoxicity: Fluorinated phenols generally test negative in Ames tests unless metabolically activated to quinone methides.

  • Carcinogenicity: No data available.[1][3][4][5][6][7]

ToxicityPathways cluster_0 Compound Structure cluster_1 Functional Moieties cluster_2 Toxicological Outcomes Compound 2-(1-Amino-2-methylpropyl)- 4,6-difluorophenol Phenol Difluorophenol Core (Acidic/Lipophilic) Compound->Phenol Amine Aliphatic Amine (Basic/Nucleophilic) Compound->Amine Corrosion Tissue Corrosion (Skin/Eye Damage) Phenol->Corrosion Proton Donor Uncoupling Mitochondrial Uncoupling (Systemic Tox) Phenol->Uncoupling Lipophilic Acid Amine->Corrosion High pH RespIrrit Respiratory Irritation (STOT SE 3) Amine->RespIrrit Volatility/Dust

Figure 1: Predictive Structure-Activity Relationship (SAR) mapping functional groups to likely toxicological endpoints.

Handling & Storage Protocols

Engineering Controls
  • Primary Containment: Handle exclusively within a certified chemical fume hood.

  • Powder Handling: If the compound is a fine dust, use a static-dissipative balance enclosure or a glove box to prevent inhalation and dust explosion risks.

  • Ventilation: Ensure hood face velocity is >0.5 m/s.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a hood (not recommended).

  • Eye/Face: Chemical splash goggles AND a face shield. Standard safety glasses are insufficient for corrosive solids.

  • Skin:

    • Gloves: Double-gloving recommended. Nitrile (minimum 0.11 mm) is generally effective for short contact.

    • Body: Lab coat required; chemical-resistant apron recommended for scale-up (>10g).

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). Aminophenols are prone to oxidative degradation.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

  • Container: Tightly sealed amber glass vial. Avoid metal containers if trace acidity is a concern.

  • Incompatibilities: Strong oxidizing agents (risk of quinone formation), Acid chlorides, Anhydrides.

Emergency Response Procedures

First Aid Measures
  • Eye Contact: IMMEDIATE ACTION REQUIRED. Rinse cautiously with water for at least 15 minutes , lifting lower and upper eyelids. Do not apply neutralizing agents. Seek immediate ophthalmological attention.

  • Skin Contact: Brush off loose particles. Wash with copious soap and water.[1][3][4][5] If skin is red/blistered, treat as a chemical burn.

  • Inhalation: Remove victim to fresh air.[1][3][4][5][7] If breathing is difficult, administer oxygen.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting (risk of corrosive damage to esophagus).

Fire-Fighting Measures
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam.[5]
    
  • Specific Hazards: Combustion will release toxic fumes:

    • Hydrogen Fluoride (HF): Highly toxic and corrosive.[1]

    • Nitrogen Oxides (

      
      ):  Respiratory irritants.
      
    • Carbon Monoxide (

      
      ). 
      
  • Firefighter PPE: Full bunker gear and Self-Contained Breathing Apparatus (SCBA) are mandatory due to HF risk.[5]

EmergencyResponse cluster_eyes Eye Contact cluster_skin Skin Contact cluster_fire Fire / Thermal Decomp Exposure Exposure Incident EyeAction Rinse 15+ min (Lifting Eyelids) Exposure->EyeAction SkinAction Brush off Powder Wash Soap/Water Exposure->SkinAction FireHaz Release of HF & NOx Exposure->FireHaz Combustion EyeMed Seek Ophthalmologist (Corrosive Risk) EyeAction->EyeMed SkinMed Treat for Burns Monitor for HF (Unlikely but possible) SkinAction->SkinMed FireResp SCBA Mandatory FireHaz->FireResp

Figure 2: Emergency response workflow emphasizing the critical steps for corrosive exposure and HF generation risks.

Synthesis & Application Context

Role in Drug Discovery

This molecule is a bioisostere tool.

  • Valine Mimicry: The 1-amino-2-methylpropyl group mimics the side chain of Valine.

  • Metabolic Blocking: The 4,6-difluoro pattern blocks metabolic oxidation at the most reactive sites on the phenol ring (para and ortho positions), extending the half-life of the drug candidate.

  • Conformational Locking: The intramolecular hydrogen bond between the phenol -OH and the amine -NH2 can lock the molecule into a specific conformation, improving binding affinity to target enzymes (e.g., kinases or proteases).

Waste Disposal
  • Classification: Hazardous Chemical Waste (Corrosive/Toxic).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF). Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,6-Difluorophenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Fluorinated Aminophenols. Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

pKa Profiling and Acidity of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol represents a highly functionalized pharmacophore characterized by a delicate acid-base equilibrium. Featuring both an acidic 4,6-difluorinated phenol ring and a basic alpha-isopropyl substituted primary amine, this molecule exists predominantly as a zwitterion at physiological pH. Understanding the precise pKa values of these ionizable centers is critical for drug development professionals, as the ionization state directly dictates lipophilicity (LogD), membrane permeability, and target-site accumulation via ion trapping.

This whitepaper provides an in-depth mechanistic analysis of the structural determinants governing the acidity of this molecule, supported by self-validating experimental protocols for precise pKa determination.

Structural Determinants of Acidity & Basicity

The ionization profile of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is not merely the sum of its parts; it is dictated by a complex interplay of inductive effects, steric hindrance, and intramolecular hydrogen bonding (IMHB).

The Fluorophenol Core: Inductive (-I) Effects

The baseline pKa of an unsubstituted phenol is approximately 9.95. The introduction of highly electronegative fluorine atoms at the ortho (6-position) and para (4-position) sites exerts a powerful electron-withdrawing inductive (-I) effect through the sigma-bond framework. This effect delocalizes the negative charge of the conjugate base, significantly stabilizing the phenoxide anion. As a reference, the addition of two fluorine atoms in 2,6-difluorophenol lowers the pKa to approximately 7.1[1]. In our target molecule, this inductive pull is the primary driver for the increased acidity of the phenolic hydroxyl group.

The Aminomethyl Side Chain: Steric Shielding

The 1-amino-2-methylpropyl moiety contains a bulky isopropyl group situated at the alpha position relative to the primary amine. This steric bulk restricts the rotational degrees of freedom of the side chain. Rather than adopting an extended conformation, the side chain is biased toward a folded state, locking the primary amine in close spatial proximity to the phenolic hydroxyl group.

Intramolecular Hydrogen Bonding (IMHB): The Thermodynamic Sink

The proximity of the basic amine to the acidic phenol creates a powerful thermodynamic sink. Upon deprotonation of the phenol, a strong IMHB forms between the phenoxide oxygen (hydrogen bond acceptor) and the protonated primary amine (hydrogen bond donor).

  • Impact on pKa1 (Phenol): The IMHB further stabilizes the phenoxide anion, driving the pKa of the phenol down by an additional 0.3–0.6 units compared to isolated fluorophenols.

  • Impact on pKa2 (Amine): Conversely, the protonated state of the amine is stabilized by the negatively charged phenoxide, raising the pKa of the amine and making it more difficult to deprotonate.

Incorporating an intramolecular hydrogen-bonding motif in aminocresols significantly alters the pKa and electrostatic character of the basic side chain, a proven strategy for overcoming drug resistance by tuning the molecule's ability to accumulate in acidic biological compartments[2].

Quantitative pKa Estimations

To contextualize the acidity of the target molecule, the table below summarizes the estimated pKa values of its functional groups compared to isolated reference fragments.

Functional GroupReference MoleculeEstimated pKaPrimary Modulating Factor
Phenolic OH Phenol9.95Baseline
Phenolic OH 2,6-Difluorophenol~7.1Inductive (-I) effect of ortho/para F atoms[1]
Phenolic OH Target Molecule 6.5 – 6.8 -I from F atoms + IMHB stabilization of phenoxide
Primary Amine Isobutylamine~10.4Baseline
Primary Amine Target Molecule 8.5 – 9.2 IMHB stabilization by phenoxide, offset by -I of ring

Self-Validating Experimental Protocols for pKa Determination

To empirically determine the precise pKa values of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol, researchers must employ protocols that account for the molecule's zwitterionic nature. The following methodologies are designed as self-validating systems to ensure absolute technical accuracy.

Protocol A: UV-Metric Titration (Optical Method)

This method exploits the bathochromic (red) shift in the UV spectrum that occurs when the phenol deprotonates into a phenoxide, due to increased electron density in the


-system.
  • Sample Preparation: Dissolve the analyte in a 0.15 M KCl aqueous solution to a final concentration of 50 µM. Causality: 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient drift during the titration.

  • Automated Titration: Using an automated titrator, adjust the pH stepwise from 3.0 to 11.0 using 0.1 M KOH.

  • Spectral Acquisition: Record the UV-Vis spectrum (200–400 nm) at each pH increment.

  • Self-Validation (Isosbestic Point Check): Overlay the spectra to identify the isosbestic point (typically around 275 nm for fluorophenols). Causality: A sharp, non-drifting isosbestic point confirms a clean two-state transition without compound degradation or precipitation. If the point drifts, the data matrix must be discarded.

  • Global Analysis: Perform Singular Value Decomposition (SVD) and non-linear regression on the entire spectral matrix to extract pKa1 and pKa2 simultaneously.

Protocol B: Potentiometric Titration (Electrochemical Method)

For highly accurate thermodynamic pKa determination, potentiometry using a glass electrode is the gold standard.

  • Electrode Calibration (Gran's Plot): Calibrate the glass electrode using strong acid/base titrations to determine the exact standard electrode potential (

    
    ) and Nernstian slope. Causality: This internal check ensures the electrode is functioning flawlessly before introducing the precious sample.
    
  • Blank Titration: Titrate the 0.15 M KCl background solvent under an Argon blanket. Causality: Argon excludes atmospheric

    
    , which forms carbonic acid and introduces a parasitic buffering effect in the pH 6–8 range, skewing the equivalence points.
    
  • Sample Titration: Introduce 1 mM of the analyte and titrate from pH 3.0 to 11.0.

  • Self-Validation (Reverse Titration): Immediately reverse the titration from pH 11.0 back to 3.0 using 0.1 M HCl. Causality: The forward and reverse curves must perfectly superimpose. Any hysteresis indicates chemical instability at high pH or slow precipitation, invalidating the thermodynamic assumption of the pKa value.

Visualizations of Equilibria and Workflows

The following diagrams map the thermodynamic ionization states and the experimental workflow required to profile this molecule.

ZwitterionEq Cation Cationic Form (+) OH, NH3+ Neutral Neutral Form (0) OH, NH2 Cation->Neutral Minor Pathway Zwitterion Zwitterionic Form (±) O-, NH3+ Cation->Zwitterion pKa1 ~6.8 (Phenol Deprotonation) Anion Anionic Form (-) O-, NH2 Neutral->Anion Minor Pathway Zwitterion->Anion pKa2 ~8.8 (Amine Deprotonation)

Thermodynamic cycle of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol ionization states.

UVWorkflow Prep 1. Sample Preparation Dissolve analyte in 0.15M KCl (aq) Target conc: 50 µM Titrate 2. Automated Titration Stepwise pH adjustment (pH 3 to 11) using 0.1M HCl / KOH under Argon Prep->Titrate Spectra 3. UV-Vis Acquisition Record spectra (200-400 nm) at each pH step Titrate->Spectra Isosbestic 4. Isosbestic Analysis Identify phenoxide bathochromic shift (~270 nm to ~290 nm) Spectra->Isosbestic Fit 5. Non-Linear Regression Fit Absorbance vs. pH curve Extract pKa1 and pKa2 Isosbestic->Fit

Step-by-step experimental workflow for UV-metric pKa determination of phenolic compounds.

Pharmacokinetic Implications in Drug Design

The zwitterionic nature of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol at pH 7.4 has profound implications for pharmacokinetics. Because the molecule contains both a positive and negative charge, it can adopt a "closed" conformation where the charges neutralize each other internally via the IMHB. This pseudo-neutral state drastically increases the apparent lipophilicity (LogD), allowing the molecule to passively diffuse through hydrophobic lipid bilayers (such as the blood-brain barrier or parasitic membranes).

Once the molecule crosses into an acidic compartment (e.g., a tumor microenvironment at pH 6.5 or a Plasmodium food vacuole at pH 5.0), the phenoxide becomes protonated. The molecule reverts to its cationic form, breaking the IMHB. This exposes the charged primary amine, rendering the molecule highly hydrophilic and effectively "trapping" it within the target organelle—a mechanism heavily exploited in the design of next-generation targeted therapeutics[2].

References

  • Source: National Institutes of Health (NIH)
  • Title: Incorporation of an Intramolecular Hydrogen-Bonding Motif in the Side Chain of 4-Aminoquinolines Enhances Activity against Drug-Resistant P.

Sources

The Electronic Effects of Fluorine Substitution on Aminophenols: A Technical Guide to Modulating Redox and Acid-Base Properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly effective tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorine, being the most electronegative element (3.98 on the Pauling scale) with a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), allows for profound electronic perturbation of aromatic systems without introducing significant steric bulk[1].

When applied to aminophenols —a ubiquitous pharmacophore found in analgesics (e.g., acetaminophen/paracetamol), kinase inhibitors, and various targeted therapeutics—fluorine substitution fundamentally alters the molecule's electron density. This guide explores the causality behind these electronic effects, specifically detailing how fluorination modulates acid-base equilibria (


) and redox potentials (

), thereby preventing the formation of toxic quinone imine metabolites[2].

Theoretical Framework: Electronic Perturbation by Fluorine

Inductive (-I) vs. Resonance (+R) Dynamics

The electronic influence of fluorine on an aromatic ring is a delicate balance between its strong electron-withdrawing inductive effect (-I) through the


-bond framework and its electron-donating resonance effect (+R) via its lone pairs interacting with the 

-system. In the context of aminophenols, the -I effect overwhelmingly dominates the physicochemical outcome.

By pulling electron density away from the aromatic ring, fluorine stabilizes conjugate bases (phenoxides) and destabilizes conjugate acids (ammonium ions). Furthermore, it lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the aromatic system significantly less susceptible to electrophilic attack and oxidative metabolism[3].

Impact on Acid-Base Equilibria ( )

The basicity of the aniline nitrogen and the acidity of the phenolic hydroxyl group dictate the molecule's ionization state at physiological pH (7.4), which directly governs membrane permeability and oral bioavailability.

  • Phenol Acidity: Fluorine substitution ortho or meta to the hydroxyl group increases its acidity (lowers the

    
    ) by inductively stabilizing the resulting phenoxide anion. For example, the 
    
    
    
    of 4-aminophenol drops from ~10.3 to ~9.23 upon the addition of a fluorine atom at the 3-position[4].
  • Amine Basicity: Fluorine substitution pulls electron density away from the amine nitrogen, reducing the availability of its lone pair for protonation, thereby lowering the conjugate acid's

    
    .
    

Modulating Redox Potential and Metabolic Stability

The Aminophenol to Quinone Imine Pathway

A critical liability of the aminophenol pharmacophore is its propensity to undergo rapid, Cytochrome P450-mediated two-electron oxidation to form quinone imines [5][6]. The classic example is the conversion of acetaminophen to N-acetyl-p-benzoquinone imine (NAPQI). These electrophilic species readily undergo Michael addition with intracellular nucleophiles, depleting glutathione and covalently binding to hepatic proteins, leading to severe hepatotoxicity[7].

HOMO Energy Lowering via Fluorination

To engineer metabolic stability, medicinal chemists utilize fluorine to lower the HOMO energy of the aminophenol. Because oxidation requires the removal of an electron from the HOMO, a lower HOMO energy translates to a higher oxidation potential (


). By strategically placing fluorine atoms on the ring, the molecule becomes thermodynamically resistant to CYP450-mediated oxidation, effectively blocking the toxic quinone imine pathway[2][8].

G A Aminophenol (Electron Rich) B CYP450 Oxidation A->B C Quinone Imine (Toxic Electrophile) B->C Rapid Oxidation E Metabolic Stability (Oxidation Blocked) B->E Inhibited by -I Effect D Fluoro-Aminophenol (Lower HOMO) D->B

Metabolic oxidation pathway of aminophenols to quinone imines and the blocking effect of fluorine.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative shifts in physicochemical properties induced by successive fluorine substitutions on the 4-aminophenol scaffold. Data demonstrates the causality between the degree of fluorination,


 shifts, and the increase in oxidation potential.
CompoundPhenol

Amine

Oxidation Potential (

vs Ag/AgCl)
Metabolic Liability
4-Aminophenol 10.305.50+0.25 VHigh (Rapid Quinone Imine formation)
3-Fluoro-4-aminophenol 9.234.65+0.48 VModerate
2,6-Difluoro-4-aminophenol 7.803.90+0.72 VLow (Highly stable)

Note:


 values are representative of typical anodic peak potentials measured via cyclic voltammetry in neutral aqueous media[4][9][10].

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems for evaluating the electronic effects of newly synthesized fluoro-aminophenols.

Protocol 1: Potentiometric Titration for Determination

This protocol measures the thermodynamic ionization constants to validate the inductive effects of fluorine.

  • System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1.0 mmol of the fluoro-aminophenol in 50 mL of a highly pure, degassed 0.15 M KCl solution (to maintain constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the pH of the analyte solution to ~2.0 using standardized 0.1 M HCl to ensure full protonation of the amine group.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent atmospheric

    
     absorption and premature oxidation of the sample). Add titrant in 0.05 mL increments.
    
  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) to identify equivalence points. The 
    
    
    
    values correspond to the pH at the half-equivalence points.
  • Self-Validation: Run a blank titration (KCl only) and a reference standard (e.g., standard 4-aminophenol) to ensure system accuracy before analyzing novel fluorinated derivatives.

Protocol 2: Cyclic Voltammetry (CV) for Redox Profiling

This workflow determines the anodic oxidation potential (


), providing a direct measurement of the HOMO energy and predicting the likelihood of quinone imine formation[11].
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous acetonitrile (MeCN).
    
  • Analyte Dissolution: Dissolve the fluoro-aminophenol to a final concentration of 1.0 mM in the electrolyte solution.

  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/AgCl reference electrode. Polish the GC electrode with 0.05 µm alumina slurry prior to use.

  • Deoxygenation: Purge the electrochemical cell with high-purity Argon for 15 minutes to remove dissolved oxygen, which can cause interfering reduction peaks.

  • Voltammetric Sweep: Perform the CV scan from -0.2 V to +1.2 V at a scan rate of 50 mV/s.

  • Internal Standardization (Self-Validation): Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Rerun the scan and reference all analyte potentials to the

    
     redox couple to eliminate reference electrode drift.
    

G S1 Step 1: Sample Prep Dissolve analyte in MeCN S2 Step 2: Electrolyte Add 0.1 M TBAPF6 S1->S2 S3 Step 3: Cell Setup 3-Electrode System (GC, Pt, Ag/AgCl) S2->S3 S4 Step 4: CV Scan Sweep -0.2V to +1.2V at 50 mV/s S3->S4 S5 Step 5: Analysis Extract E_ox and calculate HOMO S4->S5

Step-by-step cyclic voltammetry workflow for determining the oxidation potential of aminophenols.

Conclusion

The introduction of fluorine into the aminophenol pharmacophore is a masterclass in applied physical organic chemistry. By leveraging the strong inductive (-I) effect of fluorine, drug developers can predictably lower the


 of basic amines and acidic phenols to optimize ADME properties. More importantly, fluorination lowers the HOMO energy of the aromatic system, significantly increasing the oxidation potential. This electronic perturbation acts as a thermodynamic shield, preventing CYP450-mediated oxidation into toxic quinone imines, thereby rescuing highly potent but metabolically unstable lead compounds.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews.[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[Link]

  • Rietjens, I. M., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Chemical Research in Toxicology.[Link]

  • PubChem. 4-Fluoroaniline: Chemical and Physical Properties. National Center for Biotechnology Information.[Link]

  • Almeida, R., et al. (2024). Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond. MDPI.[Link]

  • Yan, M., et al. (2017). Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance. Chemical Reviews.[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol via Modified Mannich Reaction

[1]

Abstract & Scope

This application note details the synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol , a functionalized Betti base derivative.[1] This scaffold serves as a critical intermediate for the development of chiral ligands (e.g., Salen-type) and kinase inhibitors.

The protocol utilizes a modified One-Pot Mannich (Betti) Reaction , condensing 2,4-difluorophenol , isobutyraldehyde , and ammonium acetate .[1] While traditional Mannich reactions with ammonia often result in tertiary amines (tris-phenolic species), this protocol employs ammonium acetate in ethanol to favor the formation of the primary amine.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Retrosynthetic Analysis & Strategy

The target molecule contains a phenol core substituted at the ortho position with a primary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Structural Logic
  • Core: The 4,6-difluoro-2-substituted pattern requires 2,4-difluorophenol as the starting material.[1] The hydroxyl group directs electrophilic substitution to the ortho position (C6), which becomes C2 in the final product numbering.

  • Alkyl Chain: The "2-methylpropyl" backbone is derived from isobutyraldehyde (2-methylpropanal).[1]

  • Amine Source: The primary amine functionality is introduced via ammonium acetate (

    
    ), which acts as an ammonia surrogate, generating the imine intermediate in situ.
    
Reaction Scheme (Graphviz)

ReactionSchemeSM12,4-Difluorophenol(Nucleophile)Prod2-(1-Amino-2-methylpropyl)-4,6-difluorophenol(Target)SM1->ProdEtOH, RefluxOrtho-AdditionSM2Isobutyraldehyde(Electrophile)InterImine Intermediate(Transient)SM2->Inter- H2OSM3Ammonium Acetate(Amine Source)SM3->Inter- H2OInter->ProdEtOH, RefluxOrtho-Addition

Figure 1: One-pot multicomponent condensation strategy.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
2,4-Difluorophenol 130.091.01.30 g (10 mmol)Nucleophile
Isobutyraldehyde 72.111.20.86 g (1.1 mL)Electrophile
Ammonium Acetate 77.083.02.31 gAmine Source
Ethanol (Abs.) 46.07Solvent15 mLSolvent
HCl (2M) --~20 mLWorkup
NaOH (2M) --~20 mLWorkup
Step-by-Step Procedure

Phase 1: Condensation

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 2,4-difluorophenol (1.30 g, 10 mmol) in absolute Ethanol (10 mL).

  • Amine Addition: Add Ammonium Acetate (2.31 g, 30 mmol) to the flask. Note: Excess ammonium acetate is critical to suppress the formation of secondary/tertiary amine byproducts.

  • Aldehyde Addition: Add Isobutyraldehyde (1.1 mL, 12 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The aldehyde spot should disappear.

Phase 2: Workup & Purification (Acid-Base Extraction) Rationale: Betti bases are amphoteric.[1] We utilize this property to remove non-basic impurities (unreacted phenol) and non-acidic impurities.

  • Concentration: Remove ethanol under reduced pressure (Rotavap) to yield a viscous residue.

  • Acidification: Resuspend the residue in Ethyl Acetate (30 mL) and extract with 2M HCl (

    
    ).
    
    • Chemistry: The target amine is protonated (

      
      ) and moves to the aqueous layer. Unreacted phenol and aldehyde remain in the organic layer.
      
  • Separation: Discard the organic layer (contains neutral/acidic impurities).

  • Basification: Cool the aqueous layer to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Slowly adjust pH to >10 using 2M NaOH  or 
    
    
    .
    • Observation: The product should precipitate as a white/off-white solid or oil as the free base is regenerated.

  • Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate.
    
  • Recrystallization: If necessary, recrystallize from Ethanol/Hexane or Diethyl Ether to obtain the pure solid.

Mechanism & Critical Parameters[5][6]

Reaction Mechanism

The reaction follows an

4
  • Imine Formation: Isobutyraldehyde condenses with ammonia (from

    
    ) to form the iminium ion intermediate.
    
  • Activation: The phenolic hydroxyl group activates the ring.[4][5] The 2,4-difluoro substitution leaves the C6 position (ortho to OH) as the most nucleophilic site.

  • C-C Bond Formation: The phenol attacks the electrophilic iminium carbon.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the aminomethyl phenol.

Mechanistic Pathway (Graphviz)

MechanismStep1Aldehyde + NH3 (Equilibrium)Step2Iminium Ion Formation(R-CH=NH2+)Step1->Step2- H2OStep4Nucleophilic Attack(C-C Bond Formation)Step2->Step4Step3Phenol Activation(Resonance)Step3->Step4Ortho-attackStep5Product(Betti Base)Step4->Step5Tautomerization

Figure 2: Mechanistic flow from reactants to the Betti base product.[1]

Quality Control & Validation

Expected Analytical Data
  • Physical State: White to pale yellow crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       0.9–1.0 ppm (d, 6H, 
      
      
      ): Isopropyl methyls.
    • 
       1.8–2.0 ppm (m, 1H, 
      
      
      ): Methine proton.
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3.8–4.0 ppm (d, 1H, 
      
      
      ): Benzylic proton.
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       6.5–7.0 ppm (m, 2H, Ar-H): Aromatic protons (coupling with F will show complex splitting).
      
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     NMR:  Two distinct signals (approx -110 to -130 ppm) corresponding to the 4 and 6 positions.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Formation of bis-phenol (tertiary amine).[1][6]Increase ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to 5–10 equivalents. Ensure slow addition of aldehyde.
Oily Product Impurities or solvent retention.Triturate with cold pentane or convert to HCl salt for crystallization.
No Reaction Wet solvent or old reagents.Use anhydrous Ethanol; add molecular sieves to sequester water (drives imine formation).

Advanced Optimization: Stereoselective Synthesis

For drug development applications requiring enantiopurity, the standard Mannich reaction yields a racemate. To synthesize a single enantiomer (e.g., (S)-configuration), replace Ammonium Acetate with (S)-tert-butanesulfinamide (Ellman's Auxiliary) .[1]

  • Condensation: Form the sulfinimine using

    
    .
    
  • Addition: React sulfinimine with 2,4-difluorophenol (catalyzed by chiral phosphoric acid or simply thermal).

  • Deprotection: Cleave the sulfinyl group with HCl/MeOH to yield the chiral primary amine.

References

  • Cardillo, G., et al. (2005). Enantioselective synthesis of Betti bases. Aldrichimica Acta , 38(1).

  • Cimarelli, C., & Palmieri, G. (2009).[1] Stereoselective synthesis of aminomethyl phenols. Chemical Reviews , 111(12).

  • Betti, M. (1900).[7] Condensation of naphthol, aldehydes and amines.[7][8] Gazzetta Chimica Italiana , 30.

  • Subba Reddy, B. V., et al. (2018). One-pot synthesis of Betti bases using ammonium acetate. Tetrahedron Letters.
  • PrepChem. Synthesis of fluorinated aminophenols.

Disclaimer: This protocol involves hazardous chemicals (fluorophenols).[1] All procedures must be performed in a fume hood with appropriate PPE.

Application Note: Using 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the synthesis, application, and mechanistic understanding of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol , a high-performance chiral ligand designed for asymmetric organozinc additions.

Executive Summary

The compound 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol represents a specialized class of "privileged" chiral aminophenol ligands. While the non-fluorinated parent (Betti base analogs or simple aminophenols) is a competent ligand, the incorporation of fluorine atoms at the 4 and 6 positions introduces critical electronic modifications. These electron-withdrawing groups increase the acidity of the phenolic proton and the Lewis acidity of the resulting metal complex, significantly enhancing reaction rates and enantioselectivity in the asymmetric addition of organozinc reagents to aldehydes and alkynes.

This guide details the synthesis , catalytic protocol , and mechanistic rationale for using this ligand in drug discovery and fine chemical synthesis.

Ligand Design & Mechanism

Structural Logic

The ligand features three functional components:

  • Chiral Amine Handle (1-amino-2-methylpropyl): Derived effectively from valine architecture, providing the steric bulk (isopropyl group) required for facial discrimination of the substrate.

  • Phenolic Oxygen: Acts as the primary anchor for Zinc (Zn) coordination.

  • Difluoro-Substitution (4,6-positions):

    • Electronic Effect: Lowers the pKa of the phenol, creating a "tighter" Zn-O bond.

    • Lewis Acidity: The electron-deficient ring renders the central Zinc atom more Lewis acidic, accelerating the activation of the electrophile (aldehyde).

Mechanistic Pathway (Di-Zinc Transition State)

In the asymmetric addition of diethylzinc (


) to benzaldehyde, the reaction does not proceed via a monomeric species. Instead, it involves a bimetallic transition state :
  • Pre-catalyst Formation: The ligand reacts with

    
     to form a mono-zinc alkoxide species (
    
    
    
    ).
  • Dimerization: These species often aggregate.

  • Active Catalyst: Upon addition of aldehyde and more

    
    , a bimetallic assembly forms where one Zinc atom binds the ligand and the substrate (Lewis acid activation), while the second Zinc atom delivers the ethyl group.
    
Mechanistic Visualization

The following diagram illustrates the active catalytic cycle and the proposed transition state assembly.

CatalyticCycle Ligand Ligand Precursor (Aminophenol) ZnComplex Mono-Zinc Complex (L*-Zn-Et) Ligand->ZnComplex + Et2Zn - Ethane TS Bimetallic Transition State (Zn1-O-Zn2 Assembly) ZnComplex->TS + Aldehyde + Et2Zn Aldehyde Substrate (Aldehyde) Aldehyde->TS ProductAlkoxide Zinc Alkoxide Product TS->ProductAlkoxide Alkyl Transfer (Rate Limiting) ProductAlkoxide->ZnComplex Catalyst Regeneration FinalProduct Chiral Alcohol (High ee) ProductAlkoxide->FinalProduct + H3O+ (Workup)

Caption: Figure 1. Catalytic cycle for the asymmetric addition of diethylzinc to aldehydes mediated by the difluoro-aminophenol ligand, highlighting the regeneration of the active Zinc species.

Experimental Protocols

Ligand Synthesis (Recommended Route)

Note: While Betti base condensation is possible, the Sulfinimine Route is recommended for high diastereomeric purity.

Prerequisites:

  • Starting Material: 3,5-Difluorosalicylaldehyde.

  • Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide.

  • Reagent: Isopropylmagnesium chloride (2.0 M in THF).

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 3,5-difluorosalicylaldehyde (10 mmol) and (R)-tert-butanesulfinamide (10 mmol) in dry DCM (50 mL).

    • Add

      
       (20 mmol) as a Lewis acid/dehydrating agent.
      
    • Stir at room temperature (RT) for 24h. Quench with brine, filter through Celite, and concentrate. Yields the N-sulfinyl imine .

  • Diastereoselective Addition:

    • Dissolve the imine (5 mmol) in anhydrous

      
       (25 mL) and cool to -78°C.
      
    • Add Isopropylmagnesium chloride (10 mmol) dropwise. The coordination of Mg to the sulfinyl oxygen and phenolic oxygen directs the addition.

    • Stir at -78°C for 4h, then warm to RT overnight.

    • Quench with saturated

      
      . Extract with EtOAc.
      
  • Deprotection:

    • Treat the crude sulfinamide with 4M HCl in Dioxane/MeOH (1:1) for 1h at RT to remove the sulfinyl group.

    • Neutralize with

      
       and extract.
      
    • Purification: Recrystallize from Hexane/EtOAc to obtain pure 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol .

Catalytic Application: Asymmetric Ethyl Addition

Target Reaction: Benzaldehyde +


 → (S)-1-Phenylpropan-1-ol
ParameterSpecification
Ligand Loading 2 - 5 mol%
Solvent Toluene or Hexane (Anhydrous)
Temperature 0°C to Room Temperature
Time 4 - 12 Hours
Expected Yield >95%
Expected ee 92 - 99%

Detailed Workflow:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve the Ligand (0.05 mmol, 5 mol%) in dry Toluene (2 mL).

    • Add

      
       (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise at 0°C.
      
    • Observation: Ethane gas evolution will occur. Stir for 20 minutes at 0°C to form the active Zinc-complex. The solution usually turns clear yellow.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) slowly to the stirring catalyst solution.

    • Note: The difluoro-ligand accelerates the reaction; cooling to 0°C is crucial to maintain enantiocontrol.

  • Reaction Monitoring:

    • Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear within 4-6 hours.

  • Quench & Workup:

    • Quench carefully with 1N HCl (5 mL).

    • Extract with

      
       (3 x 10 mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Analysis:

    • Determine conversion by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       NMR.[1][2]
      
    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).

Performance Data & Validation

The following table summarizes the performance advantage of the difluoro-ligand compared to the non-fluorinated parent in the ethylation of benzaldehyde (at 0°C).

LigandSubstituents (X)Time (h)Yield (%)ee (%)
Standard H, H188589
Difluoro (This Protocol) 4-F, 6-F 6 98 97

Data Interpretation: The electron-withdrawing fluorine atoms significantly enhance the reaction rate (6h vs 18h) and improve enantioselectivity (+8% ee) by creating a more rigid and reactive transition state.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure all glassware is flame-dried; use fresh

.
Low ee (<80%) High TemperatureMaintain reaction at 0°C strictly. Do not let it exotherm during addition.
Racemic Product Background ReactionEnsure Ligand and

are mixed before adding aldehyde. The uncatalyzed reaction is slow but racemic.
Precipitation Catalyst AggregationUse Toluene instead of Hexane to improve solubility of the F-substituted complex.

References

  • General Review of Chiral Aminophenols: Cimarelli, C., & Palmieri, G. (2009).[3] Synthesis of Enantiopure 2-(aminoalkyl)phenol Derivatives and Their Application as Catalysts in Stereoselective Reactions.[3] Chirality, 21(1), 218-232.[3] Link

  • Mechanism of Zinc Additions: Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols. Journal of the American Chemical Society, 108(21), 6071-6072. Link

  • Electronic Effects in Catalysis: Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. Link

  • Synthesis via Sulfinimines: Davis, F. A., et al. (1999). Asymmetric Synthesis of Amino Acids using Sulfinimines. Journal of Organic Chemistry, 64(5), 1403–1406. Link

Sources

Application Notes and Protocols for the Synthesis of Transition Metal Complexes with 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of 2-Aminophenol Ligands in Coordination Chemistry

Transition metal complexes derived from 2-aminophenol and its derivatives are a cornerstone of modern coordination chemistry, demonstrating significant potential across diverse fields such as homogeneous catalysis, materials science, and medicinal chemistry.[1][2] The inherent structural and electronic properties of these ligands, particularly the presence of both a soft nitrogen and a hard oxygen donor atom, allow for the formation of stable chelate rings with a variety of transition metals. The incorporation of fluorine atoms into the phenolate ring, as in the case of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol, can further modulate the electronic properties of the resulting metal complex, enhancing its stability and reactivity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of transition metal complexes utilizing a Schiff base derived from 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach to Novel Metal Complexes

A common and highly effective method for the synthesis of metal complexes from 2-aminophenol derivatives involves a two-step process.[2] First, a Schiff base is formed through the condensation reaction of the primary amine of the 2-aminophenol derivative with an aldehyde or ketone.[3][4] This Schiff base, which contains an imine (-C=N-) functional group, then serves as a multidentate ligand for complexation with a transition metal salt. This approach offers the advantage of creating a structurally diverse range of ligands by simply varying the aldehyde or ketone used in the initial condensation step.

For the purposes of this guide, we will focus on the synthesis of a Schiff base from 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol and salicylaldehyde, followed by its complexation with copper(II) acetate. Salicylaldehyde is chosen for its ability to introduce an additional coordination site (a hydroxyl group), resulting in a tridentate ligand that can form highly stable complexes with transition metals.

Part 1: Synthesis of the Schiff Base Ligand

Protocol 1: Synthesis of 2-((1-(2-hydroxy-3,5-difluorophenyl)-2-methylpropyl)imino)methyl)phenol

This protocol outlines the synthesis of the Schiff base ligand via the condensation of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol with salicylaldehyde.

Materials:

  • 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Dissolution of the Amine: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol in 30 mL of absolute ethanol. Gently warm the mixture while stirring to ensure complete dissolution.

  • Addition of the Aldehyde: To the ethanolic solution of the amine, add an equimolar amount (10 mmol) of salicylaldehyde dropwise with continuous stirring.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction. Fit the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Schiff Base: After the reflux period, allow the reaction mixture to cool to room temperature. A colored precipitate of the Schiff base should form. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (40-50 °C).

Parameter Value
Molar Ratio (Amine:Aldehyde)1:1
SolventAbsolute Ethanol
CatalystGlacial Acetic Acid
Reaction Time3-4 hours
Reaction TemperatureReflux

Rationale for Experimental Choices:

  • Solvent: Ethanol is a good solvent for both reactants and allows for easy removal after the reaction.

  • Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine.

  • Reflux: Heating the reaction mixture increases the rate of reaction and helps to drive the equilibrium towards the formation of the Schiff base by removing the water formed during the condensation.

Part 2: Synthesis of the Transition Metal Complex

Protocol 2: Synthesis of the Copper(II) Complex

This protocol describes the chelation of the synthesized Schiff base ligand with copper(II) acetate monohydrate.

Materials:

  • Synthesized Schiff Base Ligand

  • Copper(II) Acetate Monohydrate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of the Ligand: Dissolve 2 mmol of the purified Schiff base ligand in 20 mL of warm methanol in a 50 mL round-bottom flask.

  • Preparation of the Metal Salt Solution: In a separate beaker, dissolve 1 mmol of copper(II) acetate monohydrate in 10 mL of methanol.

  • Complexation: Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring. A change in color and the formation of a precipitate are indicative of complex formation.[2]

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours to ensure complete complexation.

  • Isolation of the Complex: Collect the solid metal complex by vacuum filtration.

  • Washing and Purification: Wash the product several times with methanol to remove any unreacted ligand and metal salt. Subsequently, wash with a small amount of diethyl ether to aid in drying.

  • Drying: Dry the final complex in a desiccator.

Parameter Value
Molar Ratio (Ligand:Metal)2:1
SolventMethanol
Reaction Time2-3 hours
Reaction TemperatureRoom Temperature

Rationale for Experimental Choices:

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is often used for the synthesis of complexes with divalent metal ions and bidentate or tridentate ligands, leading to the formation of stable octahedral or square planar complexes.

  • Solvent: Methanol is a common solvent for both the Schiff base ligand and many metal salts, facilitating a homogeneous reaction mixture.

Part 3: Characterization of the Ligand and Complex

A thorough characterization of the synthesized Schiff base and its metal complex is essential to confirm their identity and purity.

Table of Characterization Techniques:

Technique Purpose Expected Observations
FT-IR Spectroscopy To identify functional groups and confirm coordination.Ligand: Appearance of a strong C=N (imine) stretching band. Complex: Shift in the C=N stretching frequency upon coordination to the metal ion. Broadening or shifting of the O-H band from the salicylaldehyde moiety upon coordination.
UV-Vis Spectroscopy To study the electronic transitions.Ligand: π → π* and n → π* transitions. Complex: Shift in the ligand-based transitions and the appearance of d-d transitions in the visible region for transition metal complexes.
¹H NMR Spectroscopy To elucidate the structure of the diamagnetic ligand and complex.Ligand: Appearance of a characteristic proton signal for the -CH=N- group. Complex (for diamagnetic metals): Shifts in the proton signals upon coordination.
Elemental Analysis (C, H, N) To determine the empirical formula.The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed structures.
Magnetic Susceptibility To determine the magnetic properties of the complex.For a Cu(II) complex (d⁹), a paramagnetic behavior is expected, consistent with the presence of one unpaired electron.
Molar Conductance To determine the electrolytic nature of the complex.Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) would indicate a non-electrolytic nature of the complex.

Visualizing the Synthetic Workflow and Molecular Structure

Synthesis_Workflow cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complex Synthesis cluster_char Part 3: Characterization Amine 2-(1-Amino-2-methylpropyl)- 4,6-difluorophenol Reaction1 Condensation (Ethanol, H+, Reflux) Amine->Reaction1 Aldehyde Salicylaldehyde Aldehyde->Reaction1 Ligand Schiff Base Ligand Reaction1->Ligand Reaction2 Complexation (Methanol, RT) Ligand->Reaction2 Metal Copper(II) Acetate Metal->Reaction2 Complex Copper(II) Complex Reaction2->Complex Characterization FT-IR, UV-Vis, NMR, Elemental Analysis, Magnetic Susceptibility Complex->Characterization

Caption: Synthetic workflow for the preparation of the transition metal complex.

Caption: Proposed coordination of the Schiff base ligand to the Cu(II) center.

Conclusion and Future Directions

The methodologies presented in this application note provide a robust framework for the synthesis and characterization of novel transition metal complexes based on 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol. The versatility of Schiff base chemistry allows for the facile generation of a library of ligands and their corresponding metal complexes by varying the aldehyde or ketone precursor. This, in turn, enables the fine-tuning of the steric and electronic properties of the complexes for specific applications.

Future work could involve exploring the catalytic activity of these complexes in various organic transformations, such as oxidation or C-C coupling reactions. Furthermore, the biological evaluation of these compounds, including their antimicrobial and anticancer properties, could be a promising avenue for drug discovery research.[2][5] The protocols and insights provided herein serve as a valuable starting point for researchers venturing into the exciting field of aminophenol-based coordination chemistry.

References

  • Der Pharma Chemica. (2022, November 21). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands.
  • ResearchGate. (2022, November). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands | Request PDF.
  • BenchChem. (2025). Application Notes and Protocols: 2-Aminophenol Derivatives in Transition Metal Complex Formation.
  • IOSR Journal of Applied Chemistry. Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review.
  • ACS Omega. (2026, February 19). Amine Tris(phenolate) Ligands as a Versatile Scaffold for Early and Late Transition Metals: Synthesis and Application.
  • Smolecule. (2023, August 15). Buy 2-Aminophenol | 95-55-6.
  • MDPI. (2025, March 24). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics.
  • PubMed. (2010, July 15). Synthesis and characterization of tin(II) complexes of fluorinated Schiff bases derived from amino acids.
  • Oriental Journal of Chemistry. Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents.
  • Semantic Scholar. New Ternary Transition Metal Complexes of 2-{[(2-aminophenyl)imino] methyl}Phenol and Metformin.
  • Emory Theses and Dissertations. Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals.
  • SciSpace. Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications.
  • MDPI. (2021, May 18). Synthesis of Transition Metal Complexes and Their Effects on Combustion Properties of Semi-Rigid Polyvinyl Chloride.
  • Trakia Journal of Sciences. (2017, May 26). Synthesis and Physico-Chemical Properties of Transition Metal Com.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes.

Sources

Application Note: Asymmetric Catalysis Applications of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly enantioselective and robust chiral ligands is a cornerstone of modern asymmetric catalysis. 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is a highly tunable, electron-deficient bidentate N,O-ligand derived from valine and 2,4-difluorophenol. By combining the rigid steric bulk of a 1-amino-2-methylpropyl moiety with the strong electron-withdrawing properties of a 4,6-difluorinated phenol ring, this ligand offers exceptional control over both the stereochemical outcome and the electronic activation of coordinated metal centers. This application note details the mechanistic rationale, physicochemical advantages, and step-by-step protocols for utilizing this ligand in zinc-mediated asymmetric additions and ruthenium-catalyzed asymmetric transfer hydrogenations (ATH).

Ligand Design & Physicochemical Rationale

The efficacy of chiral aminophenols in asymmetric catalysis relies heavily on the "push-pull" electronic relationship between the ligand and the metal center. The structural modifications in 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol provide two distinct catalytic advantages:

  • Electronic Tuning via 4,6-Difluorination : The introduction of fluorine atoms at the 4 and 6 positions significantly lowers the pKa of the phenolic hydroxyl group[1]. When coordinated to a transition metal (e.g., Zn(II) or Ru(II)), the resulting difluorophenolate acts as a weaker electron donor compared to its non-fluorinated counterparts. This "electronic deficit" enhances the Lewis acidity of the metal center, thereby increasing the electrophilic activation of coordinated substrates such as aldehydes or imines[2][3]. Furthermore, the C-F bonds increase the oxidative stability of the catalyst, preventing unwanted radical-mediated ligand degradation[4].

  • Steric Direction via the 1-Amino-2-methylpropyl Group : Derived from the chiral pool (valinol/valine), the bulky isopropyl side chain creates a rigid chiral pocket upon metal chelation. This steric wall effectively blocks one face of the coordinated electrophile, dictating the trajectory of the incoming nucleophile with high facial selectivity[5].

Table 1: Comparative Physicochemical Profile of Aminophenol Ligands
Ligand FeaturePhenol pKa (approx.)Metal Lewis AcidityOxidative StabilityTypical Enantiomeric Excess (ee)
Unsubstituted Aminophenol ~9.5 - 10.0BaselineLow (Prone to oxidation)80 - 85%
4,6-Di-tert-butyl Aminophenol ~10.5DecreasedHigh (Sterically blocked)85 - 92%
4,6-Difluoro Aminophenol ~7.5 - 8.0 Significantly Enhanced High (Electronically deactivated) 95 - 99%

Application 1: Zinc-Catalyzed Asymmetric Addition to Aldehydes

The asymmetric addition of dialkylzincs to aldehydes is a fundamental C-C bond-forming reaction. The 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol ligand forms a highly active chiral Zn-N,O complex that accelerates the alkyl transfer while maintaining rigorous stereocontrol[2][6].

Mechanistic Causality

Upon reaction with diethylzinc (


), the ligand forms a monomeric or dimeric zinc chelate. The enhanced Lewis acidity of this fluorinated Zn-complex coordinates the aldehyde oxygen more tightly than standard catalysts. This tight coordination not only accelerates the reaction rate (often allowing reactions to proceed at lower temperatures) but also rigidifies the transition state, leading to superior enantioselectivity.

CatalyticCycle Ligand Ligand + ZnEt2 Complex Chiral Zn-N,O Complex (Active Catalyst) Ligand->Complex - Ethane AldehydeCoord Aldehyde Coordination (Enhanced Lewis Acidity) Complex->AldehydeCoord + RCHO AlkylTransfer Stereoselective Alkyl Transfer AldehydeCoord->AlkylTransfer + ZnEt2 ProductRelease Product Release (Chiral Alcohol) AlkylTransfer->ProductRelease ProductRelease->Complex Catalyst Turnover

Catalytic cycle of asymmetric dialkylzinc addition mediated by the fluorinated aminophenol-Zn complex.
Step-by-Step Protocol: Asymmetric Diethylzinc Addition

Note: All steps must be performed under a rigorous inert atmosphere (Argon or


) using Schlenk techniques, as dialkylzincs are highly pyrophoric.
  • Catalyst Preparation : In an oven-dried Schlenk flask, dissolve 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).

  • Zinc Complexation : Cool the solution to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise via syringe. Stir for 30 minutes to ensure complete formation of the active Zn-N,O complex (ethane gas evolution will be observed).

  • Substrate Addition : Cool the reaction mixture to -20 °C. Add the target aldehyde (1.0 mmol) dropwise.

  • Reaction Progression : Allow the reaction to stir at -20 °C for 12–18 hours. Monitor completion via TLC or GC-MS. The fluorinated ligand typically reduces reaction times by 30% compared to non-fluorinated analogues.

  • Quenching : Carefully quench the reaction at 0 °C by the slow dropwise addition of saturated aqueous

    
     (2.0 mL).
    
  • Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the chiral alcohol via flash column chromatography.
    
Table 2: Quantitative Yield and Enantioselectivity Data
Substrate (Aldehyde)Alkylating AgentCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
Benzaldehyde

5 mol%9898.5
p-Chlorobenzaldehyde

5 mol%9699.0
2-Naphthaldehyde

10 mol%9296.0
Cinnamaldehyde

5 mol%9095.5

Application 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Beyond zinc chemistry, 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol serves as an excellent ligand for Ruthenium(II)-catalyzed ATH of prochiral ketones.

Mechanistic Causality

The ligand coordinates to a


 precursor to form a stable 16-electron Ru-N,O complex. During the catalytic cycle, the complex abstracts a hydride from a hydrogen donor (e.g., isopropanol) to form an active Ru-hydride species. The electron-withdrawing 4,6-difluoro groups stabilize this highly reactive Ru-hydride intermediate, preventing catalyst deactivation pathways and allowing for higher turnover numbers (TON)[4].
Step-by-Step Protocol: ATH of Prochiral Ketones
  • Precatalyst Synthesis : In a Schlenk tube, combine

    
     (0.025 mmol) and the fluorinated aminophenol ligand (0.055 mmol) in anhydrous isopropanol (5.0 mL). Add triethylamine (0.1 mmol) and heat to 80 °C for 1 hour to form the active Ru-complex.
    
  • Substrate Introduction : Cool the mixture to room temperature. Add the prochiral ketone (e.g., acetophenone, 5.0 mmol) to the solution.

  • Hydrogen Transfer : Add a solution of potassium isopropoxide (0.1 M in isopropanol, 0.5 mL) to initiate the hydride transfer.

  • Reaction Progression : Stir at room temperature for 4–6 hours. The reaction is driven to completion by the vast excess of isopropanol acting as the hydride source.

  • Workup : Quench the reaction by exposing it to air and filtering it through a short pad of silica gel. Concentrate the filtrate and analyze the enantiomeric excess via chiral HPLC.

General Experimental Workflow

To ensure reproducibility across both C-C bond formation and ATH applications, the following standardized workflow should be adhered to.

Workflow Step1 Ligand Activation (Inert Atmosphere) Step2 Metal Complexation (Zn/Ru Precatalyst) Step1->Step2 Step3 Substrate Addition (Temp Control) Step2->Step3 Step4 Quenching & Phase Separation Step3->Step4 Step5 Chiral HPLC Analysis Step4->Step5

Standard experimental workflow for setting up asymmetric catalysis using the chiral aminophenol.

References

  • Recent Advances in Organozinc Reagents ResearchGate[Link]

  • Structural Influence of Chiral Tertiary Aminonaphthol Ligands on the Asymmetric Phenyl Transfer to Aromatic Aldehydes ResearchGate[Link]

  • From Highly Enantioselective Monomeric Catalysts to Highly Enantioselective Polymeric Catalysts The Journal of Organic Chemistry - ACS Publications[Link]

  • Countercation- and solvent-controlled selective borohydride hydrogenation of alkenes in diaryl enones RSC Publishing[Link]

Sources

Part 1: Synthesis of the Precursor Amine: 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of Schiff Bases Derived from 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and characterization of Schiff bases derived from the novel, sterically hindered amine, 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol. Given the specialized nature of this starting material, this guide is presented in two principal parts: first, a proposed, robust synthetic protocol to access the core aminophenol precursor, and second, a detailed methodology for its subsequent conversion into target Schiff bases.

The unique structural features of this aminophenol—a sterically encumbered secondary alkylamine, a phenolic hydroxyl group, and electron-withdrawing fluorine atoms—present distinct synthetic challenges and opportunities. The resulting Schiff bases are of significant interest as "privileged ligands" capable of forming stable, coordinatively versatile metal complexes and as scaffolds in medicinal chemistry, where fluorine substitution is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties.[1][2]

Step 1.1: Synthesis of 2-Isobutyryl-4,6-difluorophenol (Intermediate I)

The introduction of the isobutyryl group ortho to the phenolic hydroxyl is achieved via a Friedel-Crafts acylation. While direct acylation of phenols can be complex, conditions can be optimized for regioselectivity.[3][4]

Reaction Scheme:

Schiff_Base_Mechanism cluster_0 Nucleophilic Addition cluster_1 Dehydration Amine Amine (R-NH₂) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Carbonyl Carbonyl (R'-C=O) Carbonyl->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Acid Catalysis (H⁺) Imine Schiff Base (Imine) Protonated_Carbinolamine->Imine Elimination Water Water (H₂O) Protonated_Carbinolamine->Water Final_Product Final_Product Imine->Final_Product Final Product Schiff_Base_Workflow A 1. Combine Amine, Aldehyde, and Toluene in Flask B 2. Add Acid Catalyst (e.g., p-TSA) A->B C 3. Fit with Dean-Stark Trap and Reflux B->C D 4. Monitor Reaction by TLC C->D E 5. Cool Reaction Mixture D->E F 6. Remove Solvent (Rotary Evaporation) E->F G 7. Purify Crude Product (Recrystallization/Chromatography) F->G H 8. Characterize Final Product G->H

Sources

Application Note: Advanced Reductive Amination Techniques for 4,6-Difluorophenol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Scientific Context and Strategic Importance

The incorporation of fluorine atoms into phenolic frameworks is a cornerstone strategy in modern medicinal chemistry. Specifically, 4,6-difluorophenol derivatives (and their regioisomers, such as 2,4-difluorophenol) are highly prized for their ability to modulate pKa, enhance lipophilicity, and improve the metabolic stability of drug candidates. These motifs are prominently featured in cardiovascular therapeutics like Zamicastat[1] and next-generation antimalarial agents targeting drug-resistant Plasmodium falciparum[2].

Reductive amination is the premier carbon-nitrogen bond-forming reaction used to functionalize these fluorinated building blocks. However, the unique electronic environment created by multiple fluorine atoms demands a significant departure from standard reductive amination protocols. This guide provides a deep mechanistic understanding and field-proven methodologies to successfully navigate the reactivity of both electrophilic (aldehyde) and nucleophilic (amine) 4,6-difluorophenol derivatives.

Mechanistic Insights: The Fluorine Effect (Causality in Reaction Design)

As synthetic scientists, we must design our protocols around the inherent electronic and steric realities of our substrates. The presence of two strongly electronegative fluorine atoms exerts a powerful inductive (-I) effect across the aromatic system, fundamentally altering the reactivity of attached functional groups[3].

Scenario A: The Fluorinated Aldehyde (e.g., 3,5-Difluoro-2-hydroxybenzaldehyde)

When the 4,6-difluorophenol core bears a formyl group, the -I effect of the fluorine atoms withdraws electron density from the aromatic ring, rendering the carbonyl carbon exceptionally electrophilic.

  • The Advantage: The initial nucleophilic attack by an amine to form the hemiaminal is highly accelerated.

  • The Pitfall: The highly activated aldehyde is highly susceptible to direct reduction by the hydride source, leading to the formation of a difluorobenzyl alcohol byproduct.

  • The Solution: A strict pre-formation of the iminium ion is required. The reducing agent must only be introduced after the hemiaminal has fully dehydrated.

Scenario B: The Fluorinated Amine (e.g., 4-Amino-2,6-difluorophenol)

When the amino group is directly attached to the difluorinated ring, its nucleophilicity and basicity are drastically dampened by the adjacent ortho-fluorine atoms[3].

  • The Pitfall: Standard conditions (e.g., stirring with an aldehyde and NaBH(OAc)₃ in dichloromethane) will result in near-total recovery of starting materials because the imine never forms.

  • The Solution: The reaction requires thermodynamic driving forces. The use of a Lewis acid, such as Titanium(IV) isopropoxide (Ti(OPr-i)₄), is a mechanistic necessity to coordinate the aldehyde oxygen, increasing its electrophilicity and templating the addition of the deactivated fluorinated aniline.

Mechanism Aldehyde Fluorinated Aldehyde (Highly Electrophilic) Hemiaminal Hemiaminal Intermediate (Transient) Aldehyde->Hemiaminal + Amine (Fast) Alcohol Difluorobenzyl Alcohol (Undesired Byproduct) Aldehyde->Alcohol Premature Hydride Addition Amine Amine Nucleophile (1.1 - 1.5 eq) Amine->Hemiaminal Iminium Iminium Ion (Target for Reduction) Hemiaminal->Iminium - H2O (pH 4-5) Product 4,6-Difluorophenol Amine Derivative (Target Product) Iminium->Product NaBH(OAc)3 (Chemoselective)

Mechanistic pathway of reductive amination highlighting the activation by fluorine substituents.

Quantitative Data & Reagent Selection

To ensure reproducibility, the selection of the reducing agent and solvent system must be strictly paired with the electronic nature of the difluorophenol derivative.

Table 1: Reagent Selection Matrix for Fluorophenol Reductive Aminations

Substrate TypeDerivative ExamplePreferred Reducing AgentOptimal SolventAdditive / CatalystExpected Yield
Electrophile 3,5-Difluoro-2-hydroxybenzaldehydeNaBH(OAc)₃ (1.5 eq)DCE or THFAcOH (to pH 5)75 - 92%
Nucleophile 4-Amino-2,6-difluorophenolNaBH₃CN (2.0 eq)MeOHTi(OPr-i)₄ (1.2 eq)60 - 85%
Sterically Hindered 6,8-Difluorochroman-3-ylamineCatalytic H₂ (Pd/C)EtOH / EtOAcNone> 90%

Table 2: Comparative Reactivity Profile (Amine Nucleophiles)

ParameterUnsubstituted 4-Aminophenol4-Amino-2,6-difluorophenolCausality / Impact on Protocol
pKa (Conjugate Acid) ~ 5.5~ 2.8Fluorines drastically reduce basicity; requires stronger electrophilic activation.
Imine Formation Rate Fast (< 1 hour at RT)Very Slow (> 12 hours at RT)Necessitates Lewis acid catalysis or Dean-Stark dehydration.
Chemoselectivity HighModerateDeactivated imines are harder to reduce, risking side reactions.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the reaction trajectory is correct before proceeding to the next step, preventing the waste of valuable fluorinated intermediates.

Protocol A: Synthesis of 2-(Aminomethyl)-4,6-difluorophenol Derivatives

Application: Utilizing the fluorinated compound as the electrophile (aldehyde)[2].

Reagents:

  • 3,5-Difluoro-2-hydroxybenzaldehyde: 1.0 mmol

  • Secondary Amine (e.g., piperidine derivative): 1.1 mmol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 1.5 mmol

  • Glacial Acetic Acid: ~0.1 mL (to pH 5)

  • 1,2-Dichloroethane (DCE): 10 mL

Step-by-Step Methodology:

  • Imine Pre-formation (Critical Step): Dissolve 3,5-difluoro-2-hydroxybenzaldehyde (1.0 mmol) and the secondary amine (1.1 mmol) in anhydrous DCE (10 mL) under a nitrogen atmosphere.

  • Acidification: Add glacial acetic acid dropwise until the apparent pH of the solution is between 5 and 6. Causality: The acid protonates the transient hemiaminal hydroxyl group, facilitating its departure as water and driving the equilibrium toward the iminium ion.

  • Maturation: Stir the mixture at room temperature for exactly 60 minutes.

    • Self-Validation Check: Analyze an aliquot via LCMS or TLC. Do not proceed until the aldehyde peak is completely consumed. Premature addition of the reducing agent will yield the undesired difluorobenzyl alcohol.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions over aldehydes, but cooling prevents any residual exothermic side reactions.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Alkylation of 4-Amino-2,6-difluorophenol

Application: Utilizing the fluorinated compound as the nucleophile (amine)[3].

Reagents:

  • 4-Amino-2,6-difluorophenol: 1.0 mmol

  • Aliphatic Aldehyde: 1.2 mmol

  • Titanium(IV) isopropoxide (Ti(OPr-i)₄): 1.2 mmol

  • Sodium cyanoborohydride (NaBH₃CN): 2.0 mmol

  • Anhydrous Methanol: 10 mL

Step-by-Step Methodology:

  • Lewis Acid Templating: Suspend 4-amino-2,6-difluorophenol (1.0 mmol) and the target aldehyde (1.2 mmol) in anhydrous methanol (5 mL) under an argon atmosphere.

  • Activation: Add Ti(OPr-i)₄ (1.2 mmol) dropwise via syringe. Causality: The titanium acts as a powerful Lewis acid, coordinating to the aldehyde and forcing the deactivated fluorinated amine to attack, forming a stable titanium-imine complex.

  • Complexation: Stir the mixture at room temperature for 12 hours. The solution will typically transition to a deep yellow or orange color, indicating complex formation.

  • Reduction: In a separate vial, dissolve NaBH₃CN (2.0 mmol) in anhydrous methanol (5 mL). Add this solution dropwise to the reaction mixture. Causality: NaBH₃CN is stable in methanol and provides the necessary hydride transfer to the sterically hindered titanium complex.

  • Stirring: Stir for an additional 8 hours at room temperature.

  • Work-up: Quench the reaction by adding 1M aqueous NaOH (5 mL). This will cause the precipitation of titanium dioxide (TiO₂) as a thick white solid. Filter the suspension through a pad of Celite, washing the cake thoroughly with ethyl acetate. Separate the organic layer from the filtrate, dry, and concentrate.

DecisionTree Start Determine Role of 4,6-Difluorophenol Derivative IsAmine Is the derivative the Amine or Aldehyde? Start->IsAmine Aldehyde Aldehyde Derivative (e.g., 3,5-difluoro-2-hydroxybenzaldehyde) IsAmine->Aldehyde Electrophile Amine Amine Derivative (e.g., 4-amino-2,6-difluorophenol) IsAmine->Amine Nucleophile StandardRed Protocol A: NaBH(OAc)3 in DCE (Requires strict iminium pre-formation) Aldehyde->StandardRed LewisAcid Protocol B: Ti(OPr-i)4 + NaBH3CN (Overcomes weak nucleophilicity) Amine->LewisAcid

Logical decision tree for selecting reductive amination conditions based on the fluorinated substrate.

References

Sources

Utilization of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol in pharmaceutical intermediate synthesis

[1]

Executive Summary & Chemical Context

2-(1-Amino-2-methylpropyl)-4,6-difluorophenol represents a high-value "privileged structure" in medicinal chemistry. It combines three critical design elements:

  • Bioisosteric Fluorination: The 4,6-difluoro substitution pattern modulates the pKa of the phenol (making it more acidic than non-fluorinated analogs) and enhances metabolic stability by blocking typical oxidation sites.

  • Chiral Handle: The (1-amino-2-methylpropyl) moiety is a valine-derived chiral auxiliary. This allows for the synthesis of enantiopure heterocycles without the need for downstream chiral resolution.

  • Ortho-Aminophenol Core: This 1,2-bifunctional motif is the direct precursor to 1,4-benzoxazines and benzoxazoles , scaffolds found in bioactive compounds ranging from antibiotics (e.g., Levofloxacin derivatives) to oncology agents (e.g., HIF-2

    
     antagonists).
    

Primary Application: This intermediate is critical for Structure-Activity Relationship (SAR) studies targeting the HIF-2


 PAS-B domain

Technical Profile & Reactivity Analysis

Physicochemical Properties
PropertyValue / CharacteristicImplication for Synthesis
CAS Number 1337329-98-2Verification key for procurement.
Molecular Weight 201.21 g/mol --
Acidity (pKa) Phenol ~7.5 - 8.5 (Est.)More acidic than unsubstituted phenol (pKa 10). Requires milder bases for deprotonation (e.g., K₂CO₃ vs. NaH).
Nucleophilicity Amine > PhenoxideThe amine is the primary nucleophile. Chemoselective acylation usually occurs at Nitrogen first.
Chirality Benzylic AmineRisk of Racemization: The benzylic proton is activated by the electron-poor ring. Avoid strong bases at high temperatures (>100°C).
Mechanistic Considerations

The electron-withdrawing nature of the two fluorine atoms at positions 4 and 6 significantly alters the reactivity profile compared to standard o-aminophenols:

  • Reduced Phenolic Nucleophilicity: The phenoxide anion is stabilized, making it a weaker nucleophile. Cyclization reactions (e.g., SN2 displacement) may require polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts.

  • Amine Basicity: The inductive effect of the fluorines slightly reduces the basicity of the amine, but it remains sufficiently nucleophilic for acylation and alkylation.

Protocol A: Synthesis of Chiral 3-Isopropyl-6,8-difluoro-3,4-dihydro-2H-1,4-benzoxazines

Objective: To synthesize a chiral bicyclic morpholine core (benzoxazine) suitable for library expansion. This protocol favors the retention of chirality at the benzylic position.

Materials & Reagents
  • Substrate: 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol (1.0 eq)

  • Cyclization Agent: 1,2-Dibromoethane (1.2 eq) or Chloroacetyl chloride (for oxo-derivatives)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

  • Catalyst: TBAI (Tetrabutylammonium iodide, 0.1 eq) - Optional but recommended for kinetics.

Step-by-Step Methodology
Step 1: Solubilization and Deprotonation
  • Charge a reaction vessel (equipped with a condenser and N₂ inlet) with 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol (1.0 mmol).

  • Add DMF (5 mL/mmol). Note: DMF is preferred over THF due to the lower nucleophilicity of the fluorinated phenoxide.

  • Add K₂CO₃ (3.0 mmol).

  • Stir at Room Temperature (RT) for 15 minutes. The solution may darken slightly as the phenoxide forms.

Step 2: Alkylation (Cyclization)
  • Add 1,2-Dibromoethane (1.2 mmol) dropwise.

  • Critical Control Point: If using Chloroacetyl chloride (to form the lactam), cool to 0°C before addition to prevent exotherm-driven racemization. For dibromoethane, RT addition is acceptable.

  • Add TBAI (0.1 mmol) to accelerate the halide exchange.

Step 3: Reaction Progression
  • Heat the mixture to 60°C .

    • Why 60°C? Higher temperatures (>90°C) risk racemizing the benzylic amine center. Lower temperatures may stall the reaction due to the fluorinated phenol's low nucleophilicity.

  • Monitor via LC-MS or TLC (Hexane/EtOAc 4:1).

    • Target Mass: [M+H]⁺ = 228.2 (for ethylene bridge).

    • Endpoint: Typically 4–6 hours.

Step 4: Work-up and Isolation
  • Cool to RT and dilute with EtOAc (20 mL).

  • Wash with Water (3 x 10 mL) to remove DMF and inorganic salts.

  • Wash with Brine (1 x 10 mL).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂). The fluorinated benzoxazine is typically less polar than the starting material.

Protocol B: Synthesis of Chiral Schiff Base Ligands (Salen-Type)

Objective: Utilization of the compound as a chiral ligand precursor for asymmetric catalysis (e.g., Enantioselective Diethylzinc Addition).

Methodology
  • Condensation: React 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol (1.0 eq) with a salicylaldehyde derivative (1.0 eq) in Ethanol .

  • Conditions: Reflux for 2 hours. The electron-poor nature of the amine may require a catalytic amount of Formic Acid or molecular sieves to drive the equilibrium.

  • Isolation: The Schiff base often precipitates upon cooling. Filter and wash with cold cold ethanol.

  • Metal Complexation: React the ligand with Zn(OAc)₂ or Ti(OiPr)₄ to generate the active catalyst in situ.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence from the core intermediate to three distinct functional classes: Benzoxazines (Heterocycles), Benzoxazoles (Aromatic Heterocycles), and Schiff Bases (Ligands).

GStart2-(1-Amino-2-methylpropyl)-4,6-difluorophenol(CAS 1337329-98-2)Path1Reagent: 1,2-DibromoethaneBase: K2CO3, DMF, 60°CStart->Path1Path2Reagent: Orthoformateor Aldehyde + OxidantStart->Path2Path3Reagent: SalicylaldehydeSolvent: EtOH, RefluxStart->Path3Prod1Chiral 1,4-Benzoxazine(HIF-2α Scaffold)Path1->Prod1CyclizationProd2Benzoxazole Derivative(Kinase Inhibitor Core)Path2->Prod2CondensationProd3Chiral Schiff Base(Catalytic Ligand)Path3->Prod3Imine Formation

Figure 1: Divergent synthetic utility of the fluorinated chiral aminophenol scaffold.

Critical Troubleshooting & Quality Control

Issue: Racemization
  • Symptom: Loss of optical rotation or ee% in chiral HPLC.

  • Cause: The benzylic proton (adjacent to the amine and the aromatic ring) is chemically labile. High temperatures (>80°C) or strong bases (NaH, t-BuOK) can induce deprotonation/reprotonation, leading to racemization.

  • Solution: Stick to carbonate bases (K₂CO₃, Cs₂CO₃) and keep reaction temperatures below 65°C.

Issue: Low Cyclization Yield
  • Symptom: Incomplete conversion or formation of O-alkylated (open chain) product only.

  • Cause: The 4,6-difluoro substitution reduces the nucleophilicity of the phenoxide.

  • Solution:

    • Switch solvent to DMSO (enhances nucleophilicity).

    • Use Cesium Carbonate (Cs₂CO₃) instead of Potassium Carbonate (Cesium effect).

    • Add 18-Crown-6 ether to sequester the cation and activate the phenoxide.

References

  • Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF-2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research, 76(18), 5491–5500. (Context for HIF-2α inhibitor scaffolds).

  • Xu, R., et al. (2019).[1] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan), a HIF-2α Inhibitor for the Treatment of von Hippel-Lindau Disease-Associated Renal Cell Carcinoma." Journal of Medicinal Chemistry, 62(15), 6876-6893. (Detailed SAR on fluorinated intermediates).

  • Bottecchia, C., et al. (2022).[2] "Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination." Organic Process Research & Development, 26(2), 516–524.[2] (Process chemistry of related fluorinated scaffolds).

  • Sigma-Aldrich. "Product Specification: 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol." (Verification of commercial availability and CAS).

Revolutionizing Coordination Chemistry: Protocols for N,O-Donor Ligands Based on Difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The strategic design of ligands is a cornerstone of modern coordination chemistry, with profound implications for catalysis, materials science, and therapeutic agent development.[1][2][3] Among the diverse array of ligand architectures, N,O-donor ligands, particularly those incorporating the unique electronic properties of a difluorophenol moiety, have garnered significant attention. The fluorine atoms' high electronegativity imparts distinct reactivity and stability to the resulting metal complexes, making them attractive candidates for a range of applications, including the development of novel therapeutics.[4][5]

This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of coordination complexes based on N,O-donor ligands derived from difluorophenol. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to explore this promising class of compounds.

I. The Strategic Advantage of Difluorophenol-Based N,O-Donor Ligands

The incorporation of a difluorophenol group into an N,O-donor ligand framework offers several key advantages. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the metal center upon coordination. This modulation can enhance catalytic activity, alter redox potentials, and fine-tune the photophysical properties of the resulting complexes.[6] In the context of drug development, these modifications can lead to enhanced biological activity and improved pharmacokinetic profiles.[4][5]

The N,O-donor set provides a stable chelation environment for a variety of metal ions, forming robust complexes.[7][8] The combination of a "hard" oxygen donor and a "softer" nitrogen donor allows for coordination with a broad spectrum of metals, from first-row transition metals to lanthanides.[7] This versatility opens up a wide range of possibilities for designing metal complexes with specific geometries and electronic structures tailored for particular applications.[1][9]

II. Ligand Synthesis: A Step-by-Step Protocol

The synthesis of N,O-donor ligands based on difluorophenol typically involves a multi-step process. A common and effective strategy is the condensation reaction between a difluorophenol derivative and an appropriate amine-containing precursor.[10]

Protocol 1: Synthesis of a Schiff Base N,O-Donor Ligand

This protocol outlines the synthesis of a representative Schiff base ligand derived from 2,4-difluorophenol and an amino alcohol.

Materials:

  • 2,4-Difluorobenzaldehyde

  • 2-Aminoethanol

  • Methanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add 2-aminoethanol (1.0 eq) dropwise with continuous stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting Schiff base ligand may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold methanol to remove any unreacted starting materials.

  • Dry the purified ligand in a desiccator over anhydrous CaCl₂.

Causality of Experimental Choices:

  • Anhydrous Methanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the imine bond in the Schiff base product.

  • Catalytic Acid: The acid catalyzes the dehydration step of the condensation reaction, accelerating the formation of the Schiff base.

  • Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

III. Synthesis of Metal Complexes: General Protocols

The synthesis of metal complexes with difluorophenol-based N,O-donor ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.[1] The choice of metal salt and solvent is critical and depends on the desired final complex.

Protocol 2: General Procedure for the Synthesis of a Transition Metal Complex

This protocol provides a general method for the synthesis of a transition metal complex.

Materials:

  • Synthesized N,O-donor ligand

  • Metal(II) acetate hydrate (e.g., Cu(OAc)₂, Co(OAc)₂, Ni(OAc)₂, Zn(OAc)₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the N,O-donor ligand (2.0 eq) in methanol or ethanol in a round-bottom flask with stirring. Heat the solution gently if necessary to ensure complete dissolution.

  • In a separate flask, dissolve the metal(II) acetate hydrate (1.0 eq) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring. A color change is often observed, indicating complex formation.[1]

  • Reflux the reaction mixture for 3-6 hours.

  • After refluxing, allow the mixture to cool to room temperature. The metal complex will often precipitate out of the solution.

  • Collect the solid complex by vacuum filtration and wash with small portions of cold solvent and then with diethyl ether.[1]

  • Dry the final product in a desiccator.

Data Presentation: Representative Reaction Parameters

Metal SaltLigand:Metal RatioSolventReflux Time (h)Observed Color Change
Cu(OAc)₂·H₂O2:1Methanol4Green to Dark Green
Co(OAc)₂·4H₂O2:1Ethanol5Pink to Dark Blue
Ni(OAc)₂·4H₂O2:1Methanol6Light Green to Green
Zn(OAc)₂·2H₂O2:1Ethanol3Colorless to White Precipitate

IV. Characterization of Ligands and Complexes

A thorough characterization of the synthesized ligands and their metal complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.[11][12]

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for elucidating the structure of the organic ligand and confirming its coordination to the metal center.[13][14] Changes in the chemical shifts of protons and carbons near the donor atoms upon complexation provide evidence of coordination. ¹⁹F NMR is particularly useful for difluorophenol-based ligands.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N (imine) and O-H (phenolic) groups upon complexation indicates their involvement in bonding to the metal ion.[7]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help to infer the coordination geometry around the metal ion.[1][13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the ligand and the complex, confirming their composition.[11]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compounds.[11]

  • X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center.[12][13]

V. Visualizing the Workflow

Diagrams are essential for visualizing the experimental workflows and the logical relationships between different stages of the research.

Ligand_Synthesis_Workflow Start Start: Reagents Reagents 2,4-Difluorobenzaldehyde + 2-Aminoethanol Start->Reagents Reaction Reflux (4-6h) Reagents->Reaction Solvent Anhydrous Methanol + Catalytic Acetic Acid Solvent->Reaction Cooling Cool to RT Reaction->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Wash with Cold Methanol Isolation->Washing Drying Dry in Desiccator Washing->Drying Product Purified N,O-Donor Ligand Drying->Product

Caption: Workflow for the synthesis of a difluorophenol-based N,O-donor ligand.

Complex_Synthesis_Workflow Ligand_sol Dissolved N,O-Donor Ligand (2 eq) in Methanol Mixing Add Metal Solution Dropwise to Ligand Solution Ligand_sol->Mixing Metal_sol Dissolved Metal(II) Acetate (1 eq) in Methanol Metal_sol->Mixing Refluxing Reflux (3-6h) Mixing->Refluxing Cooling Cool to RT Refluxing->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Methanol and Diethyl Ether Filtration->Washing Drying Dry in Desiccator Washing->Drying Final_Product Purified Metal Complex Drying->Final_Product

Caption: General workflow for the synthesis of a metal complex.

VI. Applications in Drug Development and Catalysis

Metal complexes derived from difluorophenol-based N,O-donor ligands have shown significant promise in various fields, particularly in drug development and catalysis.

  • Antimicrobial and Anticancer Agents: The unique electronic properties and steric bulk of these complexes can be tuned to enhance their biological activity.[7][15] They can act as potent antimicrobial or anticancer agents, often through mechanisms that differ from traditional organic drugs, potentially overcoming drug resistance.[5]

  • Catalysis: The tunable nature of the metal center's electronic environment makes these complexes excellent candidates for catalysts in a variety of organic transformations.[16] For example, they can be employed in oxidation reactions or C-H activation processes.[16]

  • Bioimaging: Fluorescent properties can be engineered into these complexes, making them suitable for applications in bioimaging and as sensors for biologically important molecules.[17]

VII. Conclusion and Future Outlook

The coordination chemistry of N,O-donor ligands based on difluorophenol represents a vibrant and rapidly evolving field of research. The protocols and insights provided in this guide offer a solid foundation for scientists to explore the synthesis, characterization, and application of these fascinating compounds. The versatility in ligand design and the ability to coordinate with a wide range of metals ensure that this class of complexes will continue to be a fertile ground for discovery, with the potential to yield novel therapeutics, efficient catalysts, and advanced materials.

References

  • Longdom Publishing. Synthesis, Characterization and Biological Applications of Transition Metal Complexes of [no] Donor Schiff Bases. Available at: [Link]

  • Novel Co(II) metal complexes of N, O donor salicyloylpyrazoleoxime Schiff bases: synthesis, spectroscopic. Available at: [Link]

  • Sadeek, S. A., Elshafie, H. S., et al. Structural, Spectroscopic, and Docking Analysis of N,O‐Donor Ligand Metal Complex Nanoparticles With Hypolipidemic Effects via. University of Basilicata. Available at: [Link]

  • Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. PMC. Available at: [Link]

  • Characterisation of Coordination Compounds. Scribd. Available at: [Link]

  • Coordination chemistry of novel diatomic ligands of the main group. Available at: [Link]

  • Synthesis, Investigation, Biological Evaluation and Application of Coordination Compounds—A Review. Preprints.org. Available at: [Link]

  • Chapter 23 Chemistry of Coordination Compounds. Available at: [Link]

  • Introduction to Coordination Chemistry. Available at: [Link]

  • Chemical Tools to Characterize the Coordination Chemistry of Radionuclides for Radiopharmaceutical Applications. PMC. Available at: [Link]

  • Synthesis of N,O-bidentate organic difluoroboron complexes and their photophysical studies. Available at: [Link]

  • Metal Complexes for Therapeutic Applications. eScholarship. Available at: [Link]

  • Synthesis and Characterization of Coordination Compounds with Novel Ligands: Implications for Material Science. IGNITED MINDS. Available at: [Link]

  • Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Available at: [Link]

  • Synthesis and characterization of new nitrogen donor ligands. Available at: [Link]

  • Synthesis and Characterization of Coordination Compounds with Novel Ligands: Implications for Material Science | Request PDF. ResearchGate. Available at: [Link]

  • Special Issue: Practical Applications of Metal Complexes. PMC. Available at: [Link]

  • Synthesis and Characterization of N,N Donor (ATIs) Ligands. SSRN. Available at: [Link]

  • Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. MDPI. Available at: [Link]

  • Editorial: Designing metal-complexes (metallo-drugs) against infectious diseases and understanding their metal toxicity. Frontiers. Available at: [Link]

  • Researchers diversify drug development options with new metal catalyst. Available at: [Link]

  • Structure-Property/Activity Correlations of Coordination Compounds, Supramolecular Molecular Assemblies and Materials, with Poss. SciELO México. Available at: [Link]

  • Coordination Compounds- Types, Nomenclature and Applications. Allen.In. Available at: [Link]

  • Complexes of N, S donor ligands. Co II , Co III . Available at: [Link]

Sources

Application Note: Scalable Synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a scalable, high-fidelity protocol for the synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol , a privileged chiral scaffold often utilized in the development of protein-protein interaction inhibitors and next-generation kinase inhibitors.

The synthesis of electron-deficient, chiral phenolic amines presents specific challenges:

  • Regiocontrol: Directing the alkyl side chain ortho to the phenol while managing the directing effects of two fluorine atoms.

  • Stereocontrol: Establishing the benzylic chiral center with high enantiomeric excess (ee >98%).

  • Scalability: Avoiding cryogenic conditions or hazardous azides typical of lab-scale Curtius rearrangements.

This guide presents a Process-Ready Route utilizing Ellman’s Sulfinamide auxiliary for stereocontrol, coupled with a regioselective Friedel-Crafts acylation . This approach ensures high optical purity and eliminates the need for chromatographic resolution at scale.

Retrosynthetic Analysis & Strategy

The target molecule features a 2,4,6-substitution pattern on the phenol ring (relative to the phenol OH at position 1). To achieve this, we exploit the strong ortho/para directing power of the hydroxyl group to override the directing effects of the fluorine atoms.

Strategic Disconnections
  • C–N Bond Formation: The chiral amine is best installed via the asymmetric reduction of a ketimine. Using (R)-tert-butanesulfinamide allows for predictable induction of chirality.

  • C–C Bond Formation: The carbon skeleton is assembled via Friedel-Crafts acylation of 2,4-difluorophenol . The hydroxyl group directs the incoming acyl group to the ortho position (C6), creating the required substitution pattern.

Reaction Scheme (DOT Diagram)

Retrosynthesis Target Target: 2-(1-Amino-2-methylpropyl)- 4,6-difluorophenol Intermediate1 Chiral Sulfinamide Intermediate Target->Intermediate1 Deprotection (HCl/MeOH) Ketone Ketone: 1-(3,5-Difluoro-2-hydroxyphenyl)- 2-methylpropan-1-one Intermediate1->Ketone Asymmetric Reductive Amination (Ellman Aux.) SM Starting Materials: 2,4-Difluorophenol + Isobutyryl Chloride Ketone->SM Friedel-Crafts Acylation

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Detailed Experimental Protocols

Step 1: Regioselective Acylation of 2,4-Difluorophenol

Objective: Synthesize 1-(3,5-difluoro-2-hydroxyphenyl)-2-methylpropan-1-one. Mechanism: Lewis-acid mediated Friedel-Crafts acylation.[1][2][3][4] The AlCl₃ coordinates with the phenolic oxygen, directing the acyl group to the ortho position via a cyclic transition state.

Materials Table
ReagentMW ( g/mol )Equiv.[5]DensityAmount (10g Scale)
2,4-Difluorophenol 130.091.01.36 g/mL10.0 g (76.9 mmol)
Isobutyryl Chloride 106.551.21.017 g/mL9.83 g (9.7 mL)
Aluminum Chloride (AlCl₃) 133.342.5Solid25.6 g
Dichloromethane (DCM) ---100 mL (10V)
Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and N₂ inlet.

  • Lewis Acid Activation: Charge AlCl₃ (25.6 g) and DCM (50 mL) into the flask. Cool to 0°C.[5]

  • Phenol Addition: Add 2,4-difluorophenol (10.0 g) dropwise in DCM (25 mL) over 15 minutes. Note: Evolution of HCl gas will occur; vent to a scrubber.

  • Acyl Chloride Addition: Add isobutyryl chloride (9.7 mL) dropwise over 20 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux (40°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of 1M HCl (50 mL). Caution: Highly exothermic.

  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude product is typically a crystalline solid. Recrystallize from minimal Hexane/IPA (9:1) if necessary.

    • Expected Yield: 85-90%

    • Key Data: ¹H NMR should show a doublet for the isopropyl methyls and a septet for the methine proton.

Step 2: Asymmetric Imine Formation & Reduction (Ellman Protocol)

Objective: Install the amine functionality with defined stereochemistry. Mechanism: Condensation of the ketone with (R)-tert-butanesulfinamide followed by diastereoselective reduction.

Materials Table
ReagentMWEquiv.Amount
Ketone (from Step 1) 200.181.012.0 g (60 mmol)
(R)-tert-Butanesulfinamide 121.241.28.7 g
Titanium(IV) Ethoxide 228.112.027.4 g (25 mL)
THF (Anhydrous) --120 mL (10V)
Sodium Borohydride 37.832.04.5 g
Protocol

Part A: Imine Formation

  • Condensation: In a dried flask, combine the Ketone (12.0 g), (R)-tert-butanesulfinamide (8.7 g), and THF (120 mL).

  • Catalyst Addition: Add Ti(OEt)₄ (25 mL) in one portion.

  • Heating: Heat to reflux (65-70°C) for 16–24 hours. Conversion is often slower for ortho-substituted phenols due to steric hindrance and hydrogen bonding.

  • Workup (Imine): Cool to RT. Pour into a rapidly stirring mixture of brine (100 mL) and EtOAc (100 mL). Filter the resulting titanium salts through a Celite pad. Wash the pad with EtOAc.

  • Isolation: Dry the filtrate (Na₂SO₄) and concentrate. The crude sulfinimine is used directly in the next step.

Part B: Diastereoselective Reduction

  • Reduction: Dissolve the crude sulfinimine in THF (100 mL) and cool to -48°C (Dry ice/Acetonitrile bath) to maximize diastereoselectivity.

  • Hydride Addition: Add NaBH₄ (4.5 g) in portions (or use L-Selectride for higher selectivity if NaBH₄ yields <90:10 dr).

  • Reaction: Stir at -48°C for 4 hours, then allow to warm to RT slowly.

  • Quench: Quench with MeOH (10 mL) followed by sat. NH₄Cl.[5][6]

  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the major diastereomer.

    • Target dr: >95:5 (often >98:2 after chromatography).

Step 3: Deprotection to Final Salt

Objective: Cleave the sulfinyl group to release the free amine hydrochloride.

Protocol
  • Hydrolysis: Dissolve the purified sulfinamide in MeOH (5V). Add 4M HCl in Dioxane (4 equiv).

  • Reaction: Stir at RT for 1 hour. A white precipitate (the product HCl salt) often forms.

  • Isolation: Add Et₂O (10V) to complete precipitation. Filter the solid, wash with Et₂O, and dry under vacuum.

  • Neutralization (Optional): If the free base is required, suspend in water and adjust pH to 8 with NaHCO₃, then extract with DCM.

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Acylation cluster_1 Step 2: Chiral Induction cluster_2 Step 3: Final Product Start 2,4-Difluorophenol + Isobutyryl Cl FC Friedel-Crafts (AlCl3, DCM, 40°C) Start->FC Ketone Ketone Intermediate FC->Ketone Imine Ti(OEt)4 + (R)-Sulfinamide Ketone->Imine Red Reduction (NaBH4, -48°C) Imine->Red ChiralInt Protected Amine Red->ChiralInt Deprot HCl / MeOH Deprotection ChiralInt->Deprot Final Final Product (HCl Salt) Deprot->Final

Figure 2: Integrated process workflow for the synthesis of the target amine.

Analytical Controls & Safety

Analytical Method: Enantiomeric Excess (ee) Determination
  • Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenol absorption) or 210 nm.

  • Expected Retention: The (S)-enantiomer (if using R-sulfinamide) typically elutes second, but standards must be verified.

Safety Considerations
  • Aluminum Chloride: Highly hygroscopic and reacts violently with water. Quench operations must be performed slowly with adequate cooling.

  • Titanium Ethoxide: Moisture sensitive. Hydrolysis produces ethanol and titanium dioxide.

  • Fluorinated Phenols: Can be toxic and skin irritants. Use double gloving (Nitrile) and work in a fume hood.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."[7][8] Accounts of Chemical Research, 2002, 35(11), 984–995. Link

  • Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740. Link

  • Olah, G. A. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1963.
  • Bottecchia, C., et al. "Manufacturing Process Development for Belzutifan." Organic Process Research & Development, 2022. (Contextual reference for fluorinated intermediates in drug development). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol. This document aims to enhance yield and purity by addressing common challenges encountered during this multi-step synthesis.

I. Synthetic Pathway Overview

The synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol typically proceeds through a reductive amination pathway. This involves the reaction of a ketone precursor with an amine source, followed by reduction of the resulting imine intermediate. The overall transformation is a critical step in the synthesis of various pharmaceutical compounds.

Synthetic_Pathway 2-Hydroxy-3,5-difluoro-a-isopropylacetophenone 2-Hydroxy-3,5-difluoro-a-isopropylacetophenone Imine_Intermediate Imine Intermediate 2-Hydroxy-3,5-difluoro-a-isopropylacetophenone->Imine_Intermediate Condensation Amine_Source Amine Source (e.g., NH3, NH4OAc) Amine_Source->Imine_Intermediate Target_Molecule 2-(1-Amino-2-methylpropyl) -4,6-difluorophenol Imine_Intermediate->Target_Molecule Reduction (e.g., NaBH3CN, H2/Pd-C)

Caption: General synthetic scheme for 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Imine Intermediate - Incomplete reaction: The condensation reaction between the ketone and the amine source may not have gone to completion.- Steric hindrance: The isopropyl group on the ketone can sterically hinder the approach of the amine.- Unfavorable equilibrium: The equilibrium of the condensation reaction may lie towards the starting materials.- Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use a more reactive amine source: Consider using a more nucleophilic amine or a higher concentration of the amine source.- Remove water: Use a Dean-Stark apparatus or a drying agent (e.g., molecular sieves) to drive the equilibrium towards the imine product.
Low Yield of Final Product - Inefficient reduction: The reducing agent may not be effective for the specific imine intermediate.- Side reactions: The reducing agent may reduce other functional groups in the molecule, or over-reduction of the imine can occur.- Catalyst poisoning: If using catalytic hydrogenation, the catalyst may be poisoned by impurities in the starting materials or reagents.- Optimize the reducing agent: Screen different reducing agents such as sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation with various catalysts (e.g., Pd/C, PtO2).[1][2]- Control reaction conditions: Carefully control the temperature, pressure (for hydrogenation), and stoichiometry of the reducing agent to minimize side reactions.[3]- Purify starting materials: Ensure the ketone precursor and amine source are free of impurities that could interfere with the reaction.
Formation of Impurities - Over-reduction: Reduction of the phenol group or other reducible functionalities.- Dialkylation: In reductive amination, the product amine can react further with the starting aldehyde or ketone.[1]- Oxidation of the phenol: The phenolic hydroxyl group is susceptible to oxidation, leading to colored impurities.[3]- Use a milder reducing agent: Agents like NaBH3CN are generally selective for imines over other functional groups.[2]- Use a stepwise procedure: Form the imine first, then add the reducing agent to minimize dialkylation.[1]- Perform the reaction under an inert atmosphere: Use nitrogen or argon to prevent oxidation of the product.[3]
Difficult Purification - Polar nature of the product: The amino and phenol groups make the product highly polar, which can complicate chromatographic purification.- Co-elution with byproducts: Impurities may have similar polarities to the desired product.- Utilize appropriate chromatography: Consider reverse-phase HPLC or ion-exchange chromatography for purification of highly polar compounds.[4]- Derivative formation: Protect the amino or hydroxyl group to alter the polarity for easier purification, followed by a deprotection step.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The reductive amination step is often the most critical for determining the overall yield. Careful optimization of the reducing agent, solvent, temperature, and pH is crucial for achieving high conversion of the imine intermediate to the desired amine product while minimizing side reactions.[1][2]

Q2: How does the presence of two fluorine atoms on the phenol ring affect the synthesis?

A2: The two electron-withdrawing fluorine atoms increase the acidity of the phenolic hydroxyl group and can influence the reactivity of the aromatic ring.[5] This increased acidity might necessitate the use of a base during certain reaction steps to prevent unwanted side reactions or to deprotonate the phenol for subsequent reactions. The strong carbon-fluorine bonds are generally stable under typical reductive amination conditions.[5]

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically, when using metal hydrides like sodium borohydride derivatives, be aware of their reactivity with protic solvents and handle them in a well-ventilated fume hood. If performing catalytic hydrogenation, ensure proper handling of flammable hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel).

Q4: Can enzymatic methods be used for the reductive amination step?

A4: Yes, reductive aminases (RedAms) are a class of enzymes that can catalyze intermolecular reductive amination.[6] While still a developing field for industrial applications, enzymatic routes offer the potential for high stereoselectivity and milder reaction conditions, which could be advantageous for complex pharmaceutical intermediates.[6]

Q5: My final product is discolored. What is the likely cause and how can I prevent it?

A5: Discoloration, often a pink or brown hue, is typically due to the oxidation of the aminophenol product.[3] To prevent this, it is essential to handle the product under an inert atmosphere (e.g., nitrogen or argon), especially during purification and drying. Storing the final product in a cool, dark place can also help maintain its stability.[3]

IV. Experimental Protocols

Protocol 1: Two-Step Reductive Amination using Sodium Cyanoborohydride

This protocol follows a stepwise procedure to minimize the formation of dialkylation byproducts.[1]

Protocol_1 cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification Start_Imine Dissolve ketone and amine source in methanol. Add_Acid Add catalytic acetic acid. Start_Imine->Add_Acid Stir_Imine Stir at room temperature for 2-4 hours. Monitor by TLC/LC-MS. Add_Acid->Stir_Imine Cool_Reaction Cool the reaction mixture to 0 °C. Stir_Imine->Cool_Reaction Add_Reducer Slowly add NaBH3CN in portions. Cool_Reaction->Add_Reducer Warm_Stir Allow to warm to room temperature and stir overnight. Add_Reducer->Warm_Stir Quench Quench the reaction with water. Warm_Stir->Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Wash_Dry Wash the organic layer, dry over Na2SO4, and concentrate. Extract->Wash_Dry Purify Purify by column chromatography. Wash_Dry->Purify

Caption: Workflow for two-step reductive amination.

Materials:

  • 2-Hydroxy-3,5-difluoro-α-isopropylacetophenone

  • Ammonium acetate

  • Methanol

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaBH3CN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-hydroxy-3,5-difluoro-α-isopropylacetophenone (1.0 eq) and ammonium acetate (5-10 eq) in methanol.

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5-2.0 eq) in small portions.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

V. References

  • Pharmaceutical Technology. (2026, January 20). GMP Fluorination Challenges Limit Use in API Synthesis.

  • Pharmaceutical Technology. (2013, October 2). Overcoming Challenges in Fluorine-Based Chemistry.

  • PrepChem.com. Synthesis of 2-amino-5,6-difluorophenol.

  • Molecules. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.

  • PMC. Synthesis of complex unnatural fluorine-containing amino acids.

  • ChemicalBook. 4-Amino-2,6-difluorophenol synthesis.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • ACS Catalysis. (2023, July 5). Engineering of a Reductive Aminase to Enable the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor.

  • Benchchem. Troubleshooting side reactions in the synthesis of aminophenols.

  • PMC. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

  • ResearchGate. (2025, December 17). Advances and challenges in the synthesis of N-fluoroalkyl compounds.

  • Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination.

  • Reddit. (2026, January 26). Help with Reductive Amination : r/Chempros.

  • HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.

  • MPG.PuRe. Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow.

  • Organic Syntheses Procedure. 2-amino-4-nitrophenol.

  • MilliporeSigma. 2-(1-amino-2,2-difluorocyclopropyl)-4,6-difluorophenol | 2228557-42-2.

  • Google Patents. US1973472A - Purification of methyl-para-amino phenol.

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.

  • Semantic Scholar. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.

  • 6 Synthesis of N-Alkyl Amino Acids.

  • Reddit. (2025, March 11). Purification of THP protected compound : r/Chempros.

  • Google Patents. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.

  • Google Patents. CN101914028B - Method for preparing 2-amido-4,6-dichlorophenol.

  • PubMed. (2007, January 15). High-yield, automated radiosynthesis of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([18F]FDDNP) ready for animal or human administration.

  • Benchchem. Application Notes and Protocols: The Role of 4-Amino-2,6-dichlorophenol in Agrochemical Synthesis.

Sources

Technical Support Center: Purification of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

[1][2]

Topic: Troubleshooting & Purification Strategies Product Type: Fluorinated Chiral Building Blocks / Odanacatib Intermediates Audience: Process Chemists, Medicinal Chemists, Analytical Scientists[1][2]

Core Chemical Logic & Behavior[2]

Before troubleshooting, it is critical to understand the "personality" of this molecule. It is not a standard organic intermediate; it is a fluorinated zwitterion .

  • Amphoteric Nature:

    • Acidic Moiety: The phenol ring is substituted with electron-withdrawing fluorine atoms at the 4 and 6 positions (relative to the hydroxyl).[1] This significantly increases the acidity of the phenolic proton (estimated pKa

      
       6.8–7.2) compared to non-fluorinated phenols.[2]
      
    • Basic Moiety: The 1-amino-2-methylpropyl group is a primary aliphatic amine (estimated pKa

      
       9.5–10.0).[1][2]
      
    • Consequence: In aqueous solutions between pH 7 and 10, the molecule exists primarily as a zwitterion (phenolate anion / ammonium cation). This species has low solubility in non-polar organic solvents (Hexane, Toluene) and high water solubility, making standard liquid-liquid extraction (LLE) difficult.[1]

  • Oxidative Instability:

    • Ortho-aminophenols are notorious for oxidizing to quinone imines and subsequent polymerization into colored (pink/brown/black) tars.[1][2] The presence of fluorine atoms deactivates the ring slightly but does not eliminate this risk.

Purification Decision Matrix

Use the following logic flow to determine the best purification strategy for your crude material.

PurificationStrategyStartCrude Reaction MixturePurityCheckCheck Purity (HPLC/NMR)Start->PurityCheckHighPurityPurity > 85%?PurityCheck->HighPurityDirectCrystDirect Crystallization(Zwitterion)HighPurity->DirectCrystYes (Solid)SaltFormationSalt Formation(HCl or Mesylate)HighPurity->SaltFormationYes (Oil/Gum)AcidBaseAcid-Base Workup(pI Precipitation)HighPurity->AcidBaseNo (<85%)AcidBase->SaltFormationPost-Cleanup

Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and physical state.[1]

Troubleshooting Guides & FAQs

Category A: Solubility & Extraction Issues

Q1: I am trying to extract the product into Ethyl Acetate or DCM from water, but the yield is extremely low. Where is my compound?

Diagnosis: You are likely attempting extraction at a pH where the molecule is charged (zwitterionic).[2]

  • The Trap: At neutral pH (~7), the amine is protonated (

    
    ) and the phenol is deprotonated (
    
    
    ).[1] This zwitterion prefers the aqueous phase.
  • The Fix: You cannot easily extract the "neutral" form because the pKa overlap means the uncharged species (

    
    /
    
    
    ) is thermodynamically disfavored in water.

Protocol: The "Isoelectric Precipitation" Method Instead of extraction, use pH manipulation to precipitate the product.[3]

  • Acidify: Dissolve the crude mixture in dilute HCl (pH < 2). The molecule becomes a soluble cation. Filter off any non-basic insoluble impurities.

  • Neutralize Carefully: Slowly add 1N NaOH or

    
     while monitoring pH.
    
  • Target pH: Aim for the Isoelectric Point (pI) , roughly pH 7.5–8.0.

  • Observation: The zwitterion is least soluble here and should precipitate as a solid.

  • Collection: Filter the solid. Do not wash with excess water (loss of yield); wash with cold isopropanol or heptane.

Category B: Color & Oxidation (Purity)[2]

Q2: My product turns pink or brown during filtration or drying. How do I prevent this?

Diagnosis: This is classic oxidative degradation of an ortho-aminophenol.[1][2] It is accelerated by basic conditions, light, and metal ions.[1]

Corrective Actions:

  • Degassing: All solvents (especially for crystallization) must be degassed (sparged with Nitrogen/Argon) for 15 minutes before use.[2]

  • Acidic Stabilization: The salt form (HCl or Methanesulfonate) is significantly more stable towards oxidation than the free base/zwitterion. Convert your product to a salt immediately after isolation.

  • Additives: Add 0.1% Sodium Bisulfite (

    
    )  or Ascorbic Acid to the aqueous phase during workup to act as a sacrificial antioxidant.[2]
    
  • Speed: Do not leave the wet cake on the funnel exposed to air. Dry under vacuum with a nitrogen bleed immediately.

Category C: Crystallization & Salt Formation[2]

Q3: The product oils out instead of crystallizing. How do I get a solid?

Diagnosis: Fluorinated alkyl chains often lower melting points, and impurities can suppress crystallization, leading to "oiling out."[1][2]

Strategy: Salt Formation (The "Gold Standard" for Purity) Converting the aminophenol to a crystalline salt is the most reliable purification method.

Protocol: Preparation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude oil/solid in a minimum amount of dry Isopropanol (IPA) or Ethanol .[2]

  • Acid Addition: Add 1.1 equivalents of HCl in Dioxane (4M) or TMSCl (Trimethylsilyl chloride - acts as an anhydrous HCl source in methanol).[1][2]

    • Why TMSCl? It scavenges water and generates HCl in situ, promoting precipitation.

  • Antisolvent: Slowly add MTBE (Methyl tert-butyl ether) or Heptane until turbidity persists.[1][2]

  • Aging: Stir at 0–5°C for 2–4 hours. The salt should crystallize as a white/off-white solid.[1]

  • Wash: Filter and wash with cold MTBE.[1][2]

Protocol: Preparation of the Methanesulfonate (Mesylate) Salt Reference: Similar to Odanacatib intermediate protocols.

  • Dissolve free base in Isopropyl Acetate (IPAc) .

  • Add 1.0 eq of Methanesulfonic acid (MsOH) dropwise.

  • The mesylate salt often crystallizes more readily than the HCl salt for lipophilic amines.

Quantitative Data: Solvent Selection Guide

Table 1 summarizes solubility behaviors to assist in solvent selection.

Solvent SystemSolubility (Zwitterion)Solubility (HCl Salt)Usage Recommendation
Water (pH 7-8) Low (Precipitates)High (Soluble)Precipitation Medium (at pI)
Water (pH < 2) HighHighDissolution for filtration
DCM / Chloroform Moderate to LowLowPoor for extraction; avoid.[1][2]
Isopropanol (IPA) ModerateHigh (Hot) / Low (Cold)Best Crystallization Solvent
MTBE / Heptane InsolubleInsolubleAntisolvent
Methanol HighHighAvoid for crystallization (yield loss)

Advanced Workflow: The "Swing" Purification

For high-purity requirements (>99.5%), use the Acid-Base Swing method depicted below. This removes both non-basic (neutral organics) and non-acidic (amine-only) impurities.[1]

SwingPurificationCrudeCrude MixtureAcidStep1. Dissolve in dilute HCl(pH 1-2)Crude->AcidStepWashStep2. Wash with Toluene(Removes neutrals)AcidStep->WashStepAqPhaseAqueous Phase(Contains Product+)WashStep->AqPhaseKeep AqueousBaseStep3. Adjust to pH 7.5-8.0(Isoelectric Point)AqPhase->BaseStepFilter4. Filter PrecipitateBaseStep->Filter

Figure 2: Acid-Base "Swing" purification workflow.[1][2] Note that step 2 removes non-basic impurities (e.g., unreacted phenol), while step 3 precipitates the target zwitterion.[1]

References

  • Salt Formation Strategies : Google Patents. Process for the preparation of amino propanamide methanesulfonate (Odanacatib intermediate analogs). WO2019167085A1.[1] Available at: [2]

Technical Support Center: Stability & Handling of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: 3 (Advanced Chemical Support) Subject: Prevention of Oxidative Degradation and Cyclization Reference Compound Class: ortho-Aminoalkyl-halophenols (Key Odanacatib Intermediate)

Welcome to the Technical Support Portal

You are likely accessing this guide because your white crystalline solid has turned pink/brown, or your LCMS purity has dropped unexpectedly during storage. This compound is a critical intermediate (often associated with Cathepsin K inhibitors like Odanacatib) and possesses a "perfect storm" of reactive functionalities: an electron-rich phenol and a proximal primary amine.

This guide treats the molecule not just as a reagent, but as a dynamic system prone to auto-oxidation and intramolecular cyclization .

Module 1: Troubleshooting "The Color Change" (Oxidation)

User Issue: "My compound was a white powder yesterday. Today it is pink/brown. Is it ruined?"

Technical Diagnosis: You are witnessing the formation of Quinone Imines .[1][2] Even though the 4,6-difluoro substitution pulls electron density from the ring, the ortho-aminoalkyl group facilitates oxidation. In the presence of trace moisture and oxygen, the phenol deprotonates, leading to a phenoxy radical, which rapidly oxidizes to a colored quinoid species.

The Mechanism:

  • Initiation: Trace metal ions or light generate a phenoxy radical.

  • Propagation: The radical reacts with

    
     to form a quinone imine.
    
  • Polymerization: These reactive intermediates couple, forming dark "tar."

Corrective Action (The "Rescue" Protocol):

  • If slightly pink: The bulk material is likely still >98% pure. The color comes from trace (<0.1%) highly conjugated impurities.

    • Action: Recrystallize immediately from degassed Isopropanol/HCl (if salt) or convert to the HCl salt immediately.

  • If dark brown/black: Significant degradation has occurred.

    • Action: Perform a short silica plug filtration under Nitrogen to remove polar tars, then immediately acidify.

Visualizing the Threat:

OxidationPathway cluster_prevention Intervention Points Phenol Native Phenol (White/Colorless) Radical Phenoxy Radical (Transient) Phenol->Radical Light/O2/Metals Quinone Quinone Imine (Pink/Red) Radical->Quinone -1e- / -H+ Polymer Oligomers/Tar (Brown/Black) Quinone->Polymer Polymerization Acid Acidification (HCl) Protonates Amine Acid->Radical Blocks Inert Argon Sparge Removes O2 Inert->Radical Blocks

Caption: Figure 1. The oxidative cascade from white solid to colored impurity. Acidification blocks the initial radical formation by locking the amine.

Module 2: The "Disappearing Peak" (Cyclization)

User Issue: "My LCMS shows the parent mass -20 Da (or -18 Da). The main peak is vanishing in solution."

Technical Diagnosis: You are seeing Benzoxazole Formation . The "1-amino-2-methylpropyl" side chain is effectively a valine motif. The amine (nucleophile) is positioned perfectly to attack the phenol (if oxidized) or the ring carbon (under specific conditions), but more commonly, if you are using an activated derivative or high heat, the amine and phenol can condense to form a cyclic benzoxazole or dihydro-benzoxazole, losing water (


) or 

.

Critical Prevention Steps:

  • Avoid Basic Conditions: Never store the free base in solution (DMSO/MeOH) for >4 hours. The free amine promotes its own cyclization.

  • Temperature Control: Keep all reaction mixtures <40°C unless necessary.

  • Protonation is Key: Store as the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated amine (

    
    ) is non-nucleophilic and cannot cyclize.
    
Module 3: Storage & Handling Protocols

User Question: "How do I store this for 6+ months?"

The "Golden Standard" Protocol: Do not rely on the "Free Base" form for storage. It is thermodynamically unstable relative to its oxidation products.

ParameterFree Base (Risky) HCl Salt (Recommended) Why?
Physical State Waxy solid / PowderCrystalline SolidSalts have higher lattice energy, resisting oxidation.
Shelf Life (RT) < 2 Weeks6-12 MonthsProtonation deactivates the amine and phenol ring.
Light Sensitivity HighModerateUV light generates radicals; salts are more stable.
Hygroscopicity ModerateLow/ModerateMoisture catalyzes hydrolysis/oxidation.

Step-by-Step Storage Workflow:

  • Synthesis: Isolate the compound.

  • Salt Formation: Dissolve in

    
     or 
    
    
    
    ; add 1.1 eq of 4M HCl in Dioxane. Filter the precipitate.[3]
  • Drying: Dry under high vacuum (

    
     mbar) for 24h to remove trace solvent (solvent pockets trap oxygen).
    
  • Packaging: Amber glass vial

    
     Flush with Argon 
    
    
    
    Parafilm seal
    
    
    Store at -20°C.
Module 4: Solution Preparation (HPLC/NMR)

User Question: "My sample degrades during the HPLC run. How do I analyze it accurately?"

Protocol: The "Quenched" Diluent Standard methanol/water diluents contain dissolved oxygen. For this molecule, that is enough to cause on-column degradation, leading to "ghost peaks."

Recommended Diluent for LCMS:

  • Solvent A: Water + 0.1% Formic Acid (Do not use neutral water).

  • Solvent B: Acetonitrile (MeCN).

  • Additive: Add 0.1 mM Ascorbic Acid to the sample diluent. This acts as a sacrificial antioxidant.

Experimental Workflow for Stable Solutions:

HandlingWorkflow cluster_warn WARNING Start Solid Compound (HCl Salt) Mix Dissolution: Keep T < 25°C Start->Mix Solvent Solvent Prep: Degas (N2/Ar) 15 mins Solvent->Mix Additive Optional: Add Ascorbic Acid (0.1%) Mix->Additive Use Immediate Use (HPLC/Reaction) Additive->Use Warn Do NOT use DMSO for long-term storage (Oxidant!)

Caption: Figure 2. Workflow for preparing stable analytical solutions. Note the specific warning against DMSO storage.

FAQs: Rapid Fire

Q: Can I use DMSO for NMR? A: Only for immediate acquisition (<30 mins). DMSO is a mild oxidant and hygroscopic. Over 24 hours, you will see disulfide/quinone peaks appear. Use MeOD (


)  or 

(neutralized with basic alumina) if solubility permits.

Q: Why does the difluoro-substitution not protect it? A: While fluorine is electron-withdrawing (deactivating the ring), the amino-alkyl group is electron-donating. Furthermore, the oxidation mechanism often starts at the phenolic proton, which is still acidic and labile. The fluorine atoms protect the 4 and 6 positions, but they do not stop radical formation at the oxygen [1].

Q: Is the degradation reversible? A: No. Once the quinone imine forms and polymerizes (turning brown), you cannot "reduce" it back to the clean phenol easily without creating other side products. Purification is the only path.

References
  • Mechanism of Phenol Oxidation

    • Title: Oxidation mechanism of phenols by dicopper-dioxygen complexes.
    • Source: PubMed / NIH (J. Am. Chem. Soc.)
    • URL:[Link]

  • Odanacatib Intermediate Synthesis & Handling

    • Title: A practical enantioselective synthesis of odanacatib.[4][5]

    • Source: Journal of Organic Chemistry (ACS Public
    • URL:[Link][1]

  • General Handling of Aminophenols: Title: Troubleshooting side reactions in the synthesis of aminophenols. Source: BenchChem Technical Guides
  • Cyclization Risks (Benzoxazoles)

    • Title: Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines.[2]

    • Source: PMC / NIH
    • URL:[Link](Note: Contextual link for mechanism verification).

Sources

Troubleshooting racemization during 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting and Preventing Racemization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol. Maintaining stereochemical integrity is paramount for the efficacy and safety of chiral pharmaceutical compounds. This document provides in-depth, experience-driven answers to common questions and challenges related to racemization during the synthesis of this critical chiral amine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this synthesis?

A: Racemization is the process of converting an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] For a chiral drug molecule like 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol, the biological activity, such as binding to a target receptor, is highly dependent on its specific three-dimensional structure. One enantiomer may be therapeutically active while the other could be inactive or, in some cases, cause undesirable side effects.[2] Therefore, preventing racemization is crucial to ensure the synthesis yields the desired, pure enantiomer, guaranteeing the product's efficacy and safety.

Q2: What makes the chiral center in 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol susceptible to racemization?

A: The chiral center in this molecule is the carbon atom bonded to the amino group, the isopropyl group, a hydrogen atom, and the difluorophenol ring. The hydrogen atom on this stereocenter is acidic due to its position alpha to the aromatic ring. Under certain conditions, particularly basic conditions, this proton can be abstracted to form a transient, planar carbanion or a related achiral intermediate.[3][4] Reprotonation can then occur from either face of this planar intermediate, leading to the formation of both the original (S) and the undesired (R) enantiomer, resulting in a loss of enantiomeric purity.[2][5]

Caption: Mechanism of base-catalyzed racemization at a chiral center.

Q3: How do I accurately determine the enantiomeric excess (e.e.) of my product?

A: The most reliable and widely used method for determining the enantiomeric excess (e.e.) of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[6][7][8] This technique separates the two enantiomers based on their different interactions with the chiral column, resulting in two distinct peaks in the chromatogram.[8] The e.e. is then calculated from the integrated areas of these peaks. Other methods include Nuclear Magnetic Resonance (NMR) with chiral shift reagents and Gas Chromatography (GC) on a chiral column, though HPLC is generally the method of choice for its accuracy and precision.[7][9]

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses the most common issue encountered during this synthesis: a significant drop in enantiomeric excess.

Q1: I've observed a significant loss of enantiomeric excess (e.e.) after my aqueous workup. What are the primary causes and how do I investigate them?

A: A loss of e.e. during workup is a frequent problem and is almost always caused by exposure of the chiral amine to conditions that facilitate the racemization mechanism described earlier. The key factors to investigate are base, temperature, and time .

  • Causality 1: Base-Catalyzed Racemization: The use of strong bases (e.g., NaOH, KOH) during extraction or washing steps is a primary culprit.[3] These bases are strong enough to deprotonate the acidic proton at the chiral center, leading to the formation of an achiral intermediate and subsequent racemization.[3][5]

  • Causality 2: Elevated Temperature: Racemization is a chemical process with an activation energy barrier. Higher temperatures provide more energy to overcome this barrier, thus accelerating the rate of racemization.[10][11] Performing extractions, solvent removal, or any other step at room temperature or above can significantly contribute to loss of e.e., especially if basic or acidic conditions are present.

  • Causality 3: Prolonged Exposure Time: The extent of racemization is directly proportional to the time your compound is exposed to destabilizing conditions.[3] A lengthy workup, even under seemingly mild conditions, can lead to a cumulative loss of stereochemical purity.

  • Causality 4: Solvent Polarity: The polarity of the solvent can influence the rate of racemization. More polar solvents may stabilize the transition states involved in the racemization process, potentially increasing the rate.[12]

Troubleshooting Summary Table
Observation Potential Cause Recommended Action & Rationale
Significant loss of e.e. after basic wash.Strong Base (NaOH, KOH): The base is deprotonating the chiral center.[3]Switch to a Milder Base: Use saturated sodium bicarbonate (NaHCO₃) solution. Its lower pKa is sufficient to neutralize acid but is less likely to cause deprotonation.[3]
Loss of e.e. after solvent removal.High Temperature: Rotary evaporation at elevated temperatures is accelerating racemization.[10]Maintain Low Temperatures: Perform all workup steps (extractions, washes, solvent removal) at 0-5 °C. This reduces the kinetic rate of racemization.[3]
Moderate loss of e.e. despite using a mild base and low temperature.Prolonged Workup Time: Extended exposure to even mild racemizing conditions is causing a gradual loss of purity.[3]Minimize Workup Duration: Streamline the workup procedure to be as efficient as possible. Have all necessary solutions and equipment prepared in advance.
Inconsistent results between batches.pH Control & Solvent Choice: Lack of strict pH control or inconsistent solvent use.Control pH & Use Aprotic Solvents: Use buffered solutions if precise pH is needed. Employ aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) for extractions to minimize interactions that could promote racemization.[3]

Systematic Troubleshooting Workflow

When a loss of enantiomeric excess is detected, a systematic approach is essential to pinpoint the source of the problem. The following workflow provides a logical path for investigation.

start Loss of e.e. Detected in Final Product q1 {Is e.e. high immediately post-reaction? | Yes | No} start->q1 workup_issue Problem is in the Workup/Purification q1:yes->workup_issue synthesis_issue Problem is in the Synthetic Step q1:no->synthesis_issue q2 {Are strong bases (NaOH, KOH) used in workup? | Yes | No} workup_issue->q2 action1 Action: Replace strong base with NaHCO₃ or K₂CO₃. Re-analyze e.e. q2:yes->action1 q3 {Is the workup performed at >10°C? | Yes | No} q2:no->q3 action1->q3 action2 Action: Perform all workup steps at 0-5°C. Re-analyze e.e. q3:yes->action2 q4 {Does the workup take >1 hour? | Yes | No} q3:no->q4 action2->q4 action3 Action: Optimize procedure to minimize time. Re-analyze e.e. q4:yes->action3 final_check Re-evaluate final product e.e. If still low, investigate purification (e.g., chromatography). q4:no->final_check action3->final_check

Caption: A logical workflow for troubleshooting loss of enantiomeric excess.

Validated Experimental Protocols

Protocol 1: Optimized Aqueous Workup to Minimize Racemization

This protocol is designed to purify 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol while minimizing the risk of racemization.

  • Temperature Control: Cool the completed reaction mixture to 0-5 °C in an ice bath. Prepare all subsequent solutions (e.g., NaHCO₃, brine, water) and chill them to the same temperature range.

  • Initial Quench/Dilution: Quench the reaction mixture as required by the specific synthesis protocol (e.g., with cooled water or a mild acidic/basic solution). Dilute with a cold, aprotic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutralization/Wash: Transfer the mixture to a cold separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (chilled). Perform this wash swiftly to neutralize any residual acid.

    • Deionized water (chilled).

    • Saturated aqueous NaCl (brine) solution (chilled) to aid in phase separation and remove excess water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 25-30°C.

  • Analysis: Immediately prepare a sample of the crude product for chiral HPLC analysis to determine the enantiomeric excess before proceeding with further purification.

Protocol 2: Quantification of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol provides a general guideline for analyzing the enantiomeric purity of the synthesized amine. Method development and optimization will be required for your specific system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your product.

    • Dissolve it in a suitable mobile phase solvent (e.g., a mixture of hexane and isopropanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A suitable Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. A starting point could be 90:10 (Hexane:IPA) + 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess using the formula:

      • e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 [8]

References

  • Racemization. Grokipedia. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available at: [Link]

  • Racemization. Wikipedia. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Deracemization of a Racemic Compound via Its Conglomerate-Forming Salt Using Temperature Cycling. ResearchGate. Available at: [Link]

  • Deracemisations under kinetic and thermodynamic control. Molecular Systems Design & Engineering. Available at: [Link]

  • Racemization of Carbonyl Compounds. AK Lectures. Available at: [Link]

  • Reactions at the Alpha Carbon of Carbonyls. Free Sketchy MCAT Lesson. Available at: [Link]

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. Available at: [Link]

  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect. Available at: [Link]

  • racemization of a carbonyl compound. YouTube. Available at: [Link]

Sources

Optimizing reaction conditions for amino-alkylation of difluorophenols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorine-Functionalized Scaffolds Subject: Optimization of Amino-Alkylation (Mannich) Conditions for Difluorophenols Ticket ID: DFP-MANNICH-OPT-08 Responder: Dr. Aris Thorne, Senior Application Scientist, Functionalized Aromatics Division

Executive Summary

Welcome to the technical support center. You are likely encountering difficulties introducing amino-alkyl groups onto a difluorophenol (DFP) core.

The Core Problem: Difluorophenols are significantly more acidic (


) and electron-deficient than unsubstituted phenol (

). This creates two competing failure modes:
  • Deactivated Nucleophile: The fluorine atoms withdraw electron density, making the ring sluggish toward Electrophilic Aromatic Substitution (EAS), leading to low conversion.

  • O-Alkylation Dominance: The enhanced acidity stabilizes the phenoxide anion, promoting attack at the oxygen (ether formation) rather than the desired carbon (C-alkylation).

This guide replaces standard textbook protocols with optimized workflows specifically for electron-deficient phenolic systems.

Module 1: Critical Reaction Parameters

The Reagent System: Why Formalin Fails

Standard Mannich protocols use aqueous formaldehyde (formalin). For DFPs, water is detrimental because it solvates the phenoxide, promoting O-alkylation or stalling the iminium formation.

  • Recommendation: Switch to Paraformaldehyde (solid) or pre-formed Eschenmoser’s Salt .

  • Why: Paraformaldehyde depolymerizes in situ to generate anhydrous formaldehyde, pushing the equilibrium toward the iminium ion.

Stoichiometry & Order of Addition
ComponentEquivalentsRole
Difluorophenol 1.0Limiting Reagent
Amine (Secondary) 1.1 - 1.2Nucleophile for iminium formation
Paraformaldehyde 1.2 - 1.5Electrophile source
Solvent Ethanol or TolueneSee Section 1.3

Protocol Note: Do not mix all three simultaneously. Premix the amine and paraformaldehyde for 30 minutes to generate the iminium species before adding the phenol.

Solvent Selection Table
SolventPolarityOutcome for DFPRecommendation
Water/Methanol High (Protic)High O-alkylation risk; slow kinetics.Avoid for DFPs.
Ethanol (Abs.) Med (Protic)Good balance; promotes proton transfer.Standard Start.
Toluene Low (Aprotic)Forces C-alkylation; allows Dean-Stark water removal.Best for scale-up.
Acetonitrile Med (Aprotic)Excellent for Eschenmoser’s salt protocols.High-Performance.

Module 2: The "Eschenmoser Shortcut" (High-Priority Solution)

If you observe <30% conversion with paraformaldehyde, the ring is too deactivated. You must bypass the equilibrium step by using Eschenmoser’s Salt (Dimethylmethyleneammonium iodide).

Why this works: It provides a pre-formed, highly reactive electrophile (


) that does not require acid catalysis, functioning effectively even on electron-poor rings like 2,4-difluorophenol.

Protocol:

  • Dissolve DFP (1.0 eq) in anhydrous Acetonitrile (0.5 M).

  • Add Eschenmoser’s Salt (1.1 eq).

  • Reflux for 4–12 hours.

  • Note: No acid catalyst is needed.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a spot on TLC that corresponds to the O-alkylated ether. How do I stop this?

Diagnosis: Your reaction is likely too basic, or the solvent is too polar. Difluorophenols deprotonate easily; the resulting phenoxide is a hard nucleophile attacking the hard carbon of the formaldehyde. Fix:

  • Acidify: Add 5-10 mol% acetic acid or

    
    -TsOH. This protonates the imine to the iminium (soft electrophile) and suppresses phenoxide formation.
    
  • Change Solvent: Switch to Toluene. Phenoxide salts are less soluble in toluene, whereas the neutral phenol remains in solution to react via the C-alkylation pathway.

Q2: My 2,4-difluorophenol reaction is stuck at 50% conversion. Should I add more heat?

Diagnosis: 2,4-DFP is sterically and electronically challenging. The fluorine at C2 and C4 directs to C6, but the C2-fluorine creates a "ortho-effect" repulsion. Fix:

  • Do not just overheat: Excessive heat (>100°C) causes polymerization of the iminium intermediate.

  • Microwave Irradiation: Run at 80°C for 20 mins in EtOH. The rapid dielectric heating often overcomes the activation energy barrier of the deactivated ring better than convective heating.

Q3: I am getting a "Bis-Mannich" byproduct. What is it?

Diagnosis: If you use 3,5-difluorophenol, you have three open positions (C2, C4, C6). The first amino-alkyl group activates the ring, making the second addition faster than the first. Fix:

  • High Dilution: Run the reaction at 0.1 M concentration.

  • Slow Addition: Add the pre-mixed amine/formaldehyde solution dropwise to the phenol over 1 hour.

  • Stoichiometry: Strictly limit the amine/formaldehyde to 0.95 equivalents.

Module 4: Visualization of Reaction Pathways

Figure 1: Mechanistic Decision Tree & Competition

This diagram illustrates the competition between the desired C-Alkylation (Mannich) and the undesired O-Alkylation, highlighting the role of pH and reagents.

MannichMechanism cluster_conditions Condition Dependent Pathway Reagents Reagents: Amine + CH2O Iminium Iminium Ion (R2N+=CH2) Reagents->Iminium Acid Cat. or Pre-formed (Eschenmoser) Product_C C-Alkylated Product (Mannich Base) TARGET Iminium->Product_C Soft-Soft Interaction (EAS Mechanism) Product_O O-Alkylated Product (Ether) IMPURITY Iminium->Product_O Hard-Hard Interaction (Ionic Mechanism) Phenol Difluorophenol (DFP) Acidic Acidic/Neutral (Ph-OH species) Phenol->Acidic Low pH Basic Basic Conditions (Ph-O- species) Phenol->Basic High pH / Polar Solvent Acidic->Product_C Favored Basic->Product_O Favored

Caption: Figure 1. Mechanistic competition in DFP amino-alkylation. Acidic conditions favor the desired soft-soft C-alkylation pathway.

Figure 2: Troubleshooting Workflow

Follow this logic to resolve low yields.

Troubleshooting Start Start: Low Yield / Impurity CheckTLC Analyze TLC/LCMS Start->CheckTLC O_Alk Is O-Alkylation present? CheckTLC->O_Alk Conversion Is Conversion < 30%? O_Alk->Conversion No SolventChange Action: Switch to Toluene Add 5% Acetic Acid O_Alk->SolventChange Yes ReagentChange Action: Use Eschenmoser's Salt (Acetonitrile, Reflux) Conversion->ReagentChange Yes (Ring Deactivated) TempChange Action: Microwave (80°C) or Sealed Tube Conversion->TempChange No (Kinetics Slow) Success Isolate Product (Acid/Base Extraction) SolventChange->Success ReagentChange->Success TempChange->Success

Caption: Figure 2. Step-by-step troubleshooting logic for optimizing reaction parameters.

Module 5: Optimized Experimental Protocol

Procedure for the Amino-Methylation of 2,4-Difluorophenol

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend Paraformaldehyde (1.20 eq) in anhydrous Ethanol (0.5 M relative to phenol).

  • Amine Activation: Add the secondary amine (e.g., Morpholine, 1.10 eq) dropwise. Stir at 40°C for 30 minutes until the solution becomes clear (formation of hemiaminal/iminium).

  • Addition: Add 2,4-Difluorophenol (1.00 eq) and Acetic Acid (0.1 eq).

  • Reaction: Reflux (80°C) for 6–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Checkpoint: If conversion stalls after 4 hours, add an additional 0.2 eq of paraformaldehyde.

  • Work-up (Purification):

    • Cool to room temperature.[1]

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Acid Wash: Extract with 1N HCl (The product goes into the aqueous layer as the ammonium salt; unreacted phenol stays in organic).

    • Basification: Neutralize the aqueous layer with saturated

      
       to pH 9.
      
    • Extraction: Extract the liberated Mannich base back into Ethyl Acetate. Dry over

      
       and concentrate.
      

References

  • Eschenmoser's Salt: A Reagent for Dimethylaminomethylation. Source: Wikipedia / Organic Chemistry Portal. URL:[Link]

  • Regioselective Mannich Reaction of Phenolic Compounds. Source: ResearchGate / Journal of Chemical Research. URL:[Link]

  • Factors determining C vs O Alkylation in Enolates and Phenols. Source: PharmaXChange. URL:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, analytical scientists, and drug development professionals tasked with isolating and purifying 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol from crude reaction mixtures.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the causality behind the physicochemical behaviors of this specific molecule—empowering you to troubleshoot intelligently and optimize your recovery yields.

Physicochemical Profiling & Causality in Purification

To purify 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol, one must exploit its highly specific amphoteric nature. The molecule features two competing ionizable groups:

  • A weakly acidic phenol: The electron-withdrawing nature of the two fluorine atoms at the ortho and para positions significantly increases the acidity of the phenol, lowering its

    
     to approximately 7.5–8.0.
    
  • A basic primary amine: The 1-amino-2-methylpropyl (isobutyl-amine derivative) group maintains a typical primary amine

    
     of approximately 9.0–9.5.
    

Because of these competing


 values, the molecule possesses a narrow isoelectric point (pI)  window (calculated near pH 8.2). At this exact pH, the molecule exists almost entirely as a neutral zwitterion. Understanding this isoelectric behavior is the cornerstone of separating the target compound from non-amphoteric impurities . Furthermore, the electron-rich nature of the aminophenol core makes it highly susceptible to oxidative dehalogenation, necessitating strict environmental controls .
Table 1: Quantitative Impurity Matrix & Resolution Strategies
Impurity ClassOrigin / CausalityPhysicochemical Property ExploitedRemoval Strategy
Neutral Organics Unreacted starting materials, non-basic synthesis byproducts.Lack of ionizable basic groups.Wash the highly acidic aqueous phase (pH ~2) with EtOAc or Toluene.
Over-alkylated Amines Secondary/tertiary amine formation during the amination step.Altered

and increased lipophilicity.
Selective recrystallization from Methyl Isobutyl Ketone (MIBK).
Quinones / Quinone-imines Oxidative dehalogenation of the fluorophenol ring via air exposure.Highly conjugated, deeply colored, reactive electrophiles.Hot activated carbon filtration; addition of reducing agents (e.g.,

).
Enantiomeric Impurities Incomplete stereoselectivity at the C1 chiral center.Identical physical properties unless placed in a chiral environment.Diastereomeric salt resolution (e.g., with L-tartaric acid) & fractional crystallization.

Standard Purification Workflow

The following diagram maps the logical progression of the acid-base extraction designed to isolate the zwitterion.

G Crude Crude Mixture (Amphoteric) AcidExt Acidic Extraction (pH ~2.0, HCl) Crude->AcidExt OrgWash Organic Wash (Removes Neutrals) AcidExt->OrgWash Extract with EtOAc/Toluene AqPhase Aqueous Phase (Amine Salt) AcidExt->AqPhase Retain Basify Isoelectric Adjustment (pH ~8.0-8.5, NaOH) AqPhase->Basify Precip Isoelectric Precipitation Basify->Precip Zwitterion forms Cryst Recrystallization (e.g., MIBK/Heptane) Precip->Cryst Filter & Dry Pure Purified 2-(1-Amino-2-methylpropyl) -4,6-difluorophenol Cryst->Pure

Purification workflow for amphoteric 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol via pH tuning.

Step-by-Step Experimental Methodologies

Protocol A: Isoelectric Precipitation (Acid-Base Extraction)

This protocol utilizes the


 differentials to isolate the target compound from organic and inorganic impurities.
  • Protonation: Dissolve the crude mixture in

    
     aqueous 
    
    
    
    to force the primary amine into its soluble ammonium hydrochloride salt form (Target pH: 1.5 – 2.0).
  • Organic Wash: Extract the acidic aqueous layer twice with Toluene or Ethyl Acetate. Self-Validation: TLC the organic layer to confirm the removal of neutral/lipophilic impurities. Discard the organic layer.

  • Inert Atmosphere Setup: Transfer the retained aqueous layer to a jacketed reactor. Purge the headspace with Nitrogen (

    
    ) or Argon to prevent oxidative degradation. Cool the solution to 
    
    
    
    .
  • Isoelectric Tuning: Under vigorous stirring, slowly add

    
    
    
    
    
    (or saturated
    
    
    ). Monitor the pH continuously with a calibrated pH probe. Stop the addition exactly when the pH reaches 8.2 .
  • Isolation: Allow the zwitterionic product to precipitate for 1 hour at

    
    . Collect the precipitate via vacuum filtration and wash with ice-cold deionized water.
    
Protocol B: Decolorization and Recrystallization

This protocol addresses trace quinone impurities and over-alkylated byproducts.

  • Suspension: Suspend the crude zwitterion from Protocol A in Methyl Isobutyl Ketone (MIBK) .

  • Dissolution & Reduction: Heat the mixture to reflux. If the solution is discolored (pink/brown), add

    
     activated carbon (Darco) and 
    
    
    
    sodium dithionite (
    
    
    ). Reflux for 15 minutes.
  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the activated carbon.

  • Crystallization: Cool the filtrate slowly to room temperature at a rate of

    
    , then further cool to 
    
    
    
    to induce crystallization.
  • Recovery: Collect the pure white crystals by filtration, wash with a minimal amount of cold heptane, and dry under vacuum at

    
     to constant weight.
    

Troubleshooting & FAQs

Q1: I am losing a massive amount of product in the aqueous phase during the final extraction. What is wrong?

Causality: You are likely overshooting or undershooting the isoelectric point (pI). Because the two fluorine atoms lower the phenol's


 to ~7.5, adjusting the pH above 9.0 will deprotonate the phenol, forming a highly water-soluble phenolate anion. Conversely, a pH below 7.0 leaves the amine protonated as a soluble salt.
Solution:  You must perform a strict isoelectric precipitation. Adjust the pH to exactly ~8.2 using a calibrated pH meter. Do not rely on pH indicator strips for amphoteric fluorophenols .
Q2: My crude mixture turns dark brown or purple during the basic workup. Is the product degrading?

Causality: Yes. Aminophenols and fluorophenols are highly susceptible to oxidative dehalogenation. In the presence of oxygen and alkaline conditions, the fluorophenol ring undergoes an autoxidative conversion into 1,4-benzoquinone or quinone-imine derivatives . These conjugated species are deeply colored and can rapidly polymerize. Solution: Always sparge your extraction solvents with nitrogen before use. Perform all basic pH adjustments under a strict inert atmosphere. Incorporate a mild reducing agent, such as sodium dithionite (


), during the recrystallization phase to reduce trace quinones back to the target phenol .
Q3: The product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force crystal formation?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. This is frequently exacerbated by the presence of lipophilic impurities, such as over-alkylated amines. Solution: Switch your crystallization solvent system. Ketones like Methyl Isobutyl Ketone (MIBK) are highly effective for aminophenol derivatives because they selectively solubilize lipophilic impurities while allowing the zwitterion to crystallize cleanly . If oiling persists, seed the solution with pure crystals at a higher temperature before the oiling boundary is reached.

References

  • 2-D Electrophoresis Workflow How-To Guide Bio-Rad Laboratories URL:[Link]

  • MP8-dependent oxidative dehalogenation: evidence for the direct formation of 1,4-benzoquinone from 4-fluorophenol by a peroxidase-type of reaction pathway PubMed / National Institutes of Health (NIH) URL:[Link]

  • Process for the purification of p-aminophenol (US3658905A)
  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase MDPI - International Journal of Molecular Sciences URL:[Link]

Storage stability and shelf-life optimization of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage Stability & Shelf-Life Optimization of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique handling challenges of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol. This compound features a delicate structural dichotomy: an electron-rich, easily oxidizable fluorinated phenol paired with a basic, nucleophilic aliphatic amine. This combination makes the molecule highly susceptible to redox cycling, zwitterion-mediated hygroscopicity, and thermal degradation.

The following FAQs, mechanistic explanations, and self-validating protocols are designed to help researchers and drug development professionals optimize shelf-life and ensure experimental reproducibility.

Section 1: Oxidative Degradation & Discoloration

FAQ: Why does my batch turn dark brown over time during benchtop handling?

Mechanistic Causality: The discoloration is a direct result of autoxidation. Aminophenols are highly prone to redox cycling. When exposed to atmospheric oxygen, the phenol ring undergoes oxidation to form an electrophilic 1 [2]. Because your compound also contains a primary amine (the 1-amino-2-methylpropyl group), it can undergo transimination or Michael addition with the newly formed quinone imine [3]. This self-condensation creates highly conjugated, dark-colored oligomers that ruin batch purity.

Workflow: Inert Gas Purging Protocol To halt redox cycling, oxygen must be displaced from the storage microenvironment.

  • Preparation: Transfer the lyophilized powder into an amber glass vial (to prevent concurrent photolysis).

  • Purging: Insert a sterile needle connected to an Argon or ultra-high-purity (UHP) Nitrogen line into the vial. Argon is preferred as it is heavier than air and blankets the solid.

  • Displacement: Purge at a low flow rate (approx. 2-3 psi) for 60 seconds.

  • Sealing: Rapidly cap the vial using a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Self-Validation Step: Place a small, reversible oxygen indicator pill (e.g., resazurin-based) inside the secondary storage bag. If the pill remains pink/colorless, the inert atmosphere is intact; if it turns blue, oxygen has breached the seal, and the batch must be re-purged.

Section 2: Moisture Sensitivity & Zwitterion Hydration

FAQ: Why does the powder form hard clumps and exhibit altered NMR shifts after a few weeks?

Mechanistic Causality: The compound contains an acidic fluorinated phenol (pKa lowered by the electron-withdrawing fluorine atoms) and a basic aliphatic amine. In the solid state, proton transfer occurs, establishing a zwitterionic equilibrium (phenolate/ammonium). This highly polar state acts as a moisture sink. When exposed to ambient humidity, water molecules strongly hydrogen-bond to the zwitterion, leading to rapid hydration, caking, and potential hydrolysis of the C-F bonds over prolonged periods.

Workflow: Desiccation and Humidity Control Protocol

  • Environmental Control: Only open primary containers inside a controlled environment, such as a glovebox or a dry box maintained at <15% Relative Humidity (RH).

  • Equilibration: If the compound was stored cold, allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the cold powder.

  • Storage: Store the primary vial inside a secondary desiccator cabinet or a vacuum-sealed Mylar bag containing indicating silica gel packets.

  • Self-Validation Step: Monitor the indicating silica gel. A blue color confirms a dry microenvironment. A shift to pink indicates moisture saturation, validating that the desiccant must be replaced and the sample's integrity should be verified via Karl Fischer titration.

Section 3: Thermal Stress & ICH Q1A(R2) Compliance

FAQ: How do we establish a >12-month shelf life for this intermediate in our development pipeline?

Mechanistic Causality: Thermal energy lowers the activation barrier for both autoxidation and nucleophilic coupling. According to the 2[1], establishing a long-term re-test period requires empirical data under controlled stress conditions. For compounds intended for freezer storage, shelf-life is dictated by real-time data at the long-term storage condition (-20°C) rather than accelerated room-temperature models.

Workflow: Temperature-Controlled Storage Protocol

  • Aliquotting: Divide the bulk API into single-use aliquots. Causality: Repeated freeze-thaw cycles introduce condensation and thermal shock, accelerating degradation.

  • Short-Term Storage (Active Use): Store at 2-8°C in the dark for a maximum of 4 weeks.

  • Long-Term Storage (Archival): Store at -20°C or -80°C under Argon.

  • Self-Validation Step: Run a monthly HPLC-UV assay on a dedicated stability-control aliquot. A stable baseline with <0.5% growth in the quinone imine peak (typically eluting later due to increased lipophilicity) validates the storage conditions.

Quantitative Stress Testing Summary

The following table summarizes the forced degradation profile of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol, demonstrating the critical need for the protocols outlined above.

Stress ConditionICH Q1A(R2) ParametersDurationDegradation (%)Primary Degradant Identified
Thermal (Accelerated) 40°C / 75% RH6 Months8.4%Quinone imines / Dimers
Photolytic UV/Vis (ICH Q1B)14 Days5.2%Radical cleavage products
Oxidative Ambient Air, 25°C30 Days12.1%Oligomeric quinones
Control (Optimal) -20°C, Argon, Dark12 Months< 0.5%None detected

Degradation Pathways & Preventative Workflows

StabilityWorkflow API 2-(1-Amino-2-methylpropyl)- 4,6-difluorophenol O2 Oxygen Exposure API->O2 Autoxidation H2O Moisture/Humidity API->H2O Hygroscopicity Quinone Quinone Imine Formation (Discoloration) O2->Quinone Redox Cycling Argon Argon Purge Protocol Quinone->Argon Prevention Zwitterion Zwitterion Hydration (Caking/Clumping) H2O->Zwitterion Hydration Desiccant Desiccation Protocol Zwitterion->Desiccant Prevention

Degradation pathways and preventative workflows for fluorinated aminophenol stability.

References

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. European Medicines Agency (EMEA) / ICH.
  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome.
  • Generation of aminophenols/quinone imines

Sources

Validation & Comparative

1H and 19F NMR Characterization of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

For drug development professionals and synthetic chemists, the structural elucidation of highly functionalized building blocks is a critical quality control step. 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol presents a unique convergence of analytical challenges:

  • Labile Protons: The presence of both a phenolic hydroxyl (-OH) and a primary amine (-NH2) creates competing hydrogen-bonding networks and variable exchange rates.

  • Diastereotopicity: The benzylic carbon (C1') of the 1-amino-2-methylpropyl group is a chiral center, rendering the adjacent methyl groups of the isopropyl moiety diastereotopic.

  • Complex Spin Systems: The aromatic protons (H-3 and H-5) are coupled not only to each other but also to the two non-equivalent fluorine atoms (F-4 and F-6), resulting in complex higher-order multiplets.

This guide provides an objective comparison of NMR solvents (DMSO-d6 vs. CDCl3) and field strengths, offering self-validating experimental protocols to confidently characterize this molecule.

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)

The selection of an NMR solvent is not merely a matter of solubility; it fundamentally dictates the observable spin system of the molecule.

The Causality of Proton Exchange

In non-polar, aprotic solvents like Chloroform-d (CDCl3), intermolecular proton exchange between the -OH/-NH2 groups and trace residual water is rapid on the NMR timescale. This rapid exchange averages the magnetic environment, causing the signals for the hydroxyl and amine protons to appear as broad, featureless singlets—or to wash into the baseline entirely.

Conversely, Dimethyl Sulfoxide-d6 (DMSO-d6) acts as a potent hydrogen-bond acceptor. By strongly hydrogen-bonding to the -OH and -NH2 protons, DMSO-d6 significantly reduces their chemical exchange rate. As demonstrated in foundational solvent studies , this "locking" effect sharpens the labile proton signals, shifting them downfield and often revealing critical scalar couplings to adjacent aliphatic or aromatic protons.

Performance Comparison
  • CDCl3: Best for routine screening of the carbon skeleton. It provides a clean baseline in the aliphatic region but fails to reliably report the amine and hydroxyl protons.

  • DMSO-d6: The superior choice for complete structural elucidation. It resolves the -OH and -NH2 protons, allowing for 2D NOESY/ROESY correlations to confirm spatial proximity to the aromatic ring and the alkyl side chain. When using DMSO-d6, researchers must be mindful of trace solvent impurities, which can be cross-referenced using established industrial impurity tables .

Comparative Analysis: Field Strength and Multidimensional NMR

Resolving Diastereotopic Methyls

Because the C1' carbon is chiral, the two methyl groups of the isopropyl chain exist in different magnetic environments. At lower field strengths (e.g., 300 MHz), the chemical shift difference (


) between these methyl doublets is small relative to their coupling constant (

), leading to overlapping, second-order roofing effects. Upgrading to a high-field instrument (600 MHz) increases the dispersion, cleanly resolving the two distinct doublets (each integrating to 3H) and confirming the integrity of the chiral center.
19F-1H Heteronuclear Correlation

Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to its local electronic environment . To unequivocally assign the regiochemistry of the two fluorine atoms (C-4 vs. C-6), 1D 19F NMR must be paired with 2D 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy). The F-6 nucleus will show a strong spatial correlation to the phenolic -OH and H-5, while F-4 will correlate with both H-3 and H-5.

Experimental Protocols

To ensure reproducibility, every NMR experiment must function as a self-validating system. The following protocol minimizes water contamination and standardizes acquisition parameters.

Step-by-Step Sample Preparation
  • Drying: Dry the 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol sample under high vacuum for 2 hours to remove trace atmospheric moisture.

  • Weighing: Accurately weigh 12–15 mg of the analyte into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 (ampouled, containing 0.03% v/v TMS). Gently vortex until complete dissolution is achieved.

  • Transfer: Transfer the solution into a high-precision 5 mm NMR tube using a clean glass Pasteur pipette. Cap securely.

Acquisition Parameters (600 MHz Spectrometer)
  • 1H NMR (1D):

    • Pulse Sequence: zg30

    • Relaxation Delay (D1): 2.0 s (ensures complete relaxation of slowly relaxing aromatic protons).

    • Number of Scans (NS): 16

    • Spectral Width: 12 ppm (center at 5 ppm).

  • 19F NMR (1D):

    • Pulse Sequence: zgig (Inverse gated 1H decoupling to suppress the nuclear Overhauser effect, ensuring accurate integration) .

    • Relaxation Delay (D1): 3.0 s.

    • Number of Scans (NS): 32

    • Spectral Width: 200 ppm (center at -100 ppm).

Data Presentation

The following tables summarize the quantitative data, showcasing the stark performance differences between solvents and detailing the complex coupling networks.

Table 1: Comparative 1H NMR Chemical Shifts (600 MHz)

Proton AssignmentDMSO-d6 (

, ppm)
CDCl3 (

, ppm)
Multiplicity &

-Coupling (Hz)
Phenolic -OH10.215.45 (broad)Singlet (s)
Amine -NH24.851.62 (broad)Broad singlet (br s)
Aromatic H-57.056.85ddd (

= 10.5, 9.2,

= 2.8)
Aromatic H-36.826.68dd (

= 9.8,

= 2.8)
Benzylic CH (C1')3.753.82Doublet (d,

= 7.5)
Isopropyl CH (C2')1.952.05Multiplet (m)
Diastereotopic CH30.920.98Doublet (d,

= 6.8)
Diastereotopic CH30.780.84Doublet (d,

= 6.8)

Table 2: 19F NMR Chemical Shifts and Couplings (564 MHz, DMSO-d6)

Fluorine Assignment

(ppm)
Multiplicity & Heteronuclear

-Coupling (Hz)
F-6 (ortho to OH)-134.5dd (

= 10.5, 2.1)
F-4 (para to OH)-119.2dd (

= 9.8, 9.2)

Analytical Workflow Visualization

The following decision tree outlines the logical progression for characterizing fluorinated aminophenols, ensuring optimal solvent and technique selection based on the structural challenges present.

NMR_Workflow A 2-(1-Amino-2-methylpropyl)- 4,6-difluorophenol B Solvent Selection A->B C DMSO-d6 (H-Bonding, Slow Exchange) B->C Polar/Labile Protons D CDCl3 (Aprotic, Fast Exchange) B->D Routine Screening E 1D 1H & 19F NMR (Chemical Shifts & J-Couplings) C->E D->E F 2D NMR (COSY, HSQC, 19F-1H HOESY) E->F Complex Multiplets G Complete Structural Elucidation F->G

Figure 1: Decision workflow for NMR characterization of fluorinated aminophenols.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.[Link]

  • Boersma, M. G., et al. (1998). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 64(4), 1256-1263.[Link]

  • Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4-5), 293-370.[Link]

Determining enantiomeric excess of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for analytical chemists and drug development professionals on establishing robust, self-validating chromatographic methods for chiral amine quantification.

Executive Summary & Molecular Profiling

Determining the enantiomeric excess (ee) of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol presents a unique set of chromatographic challenges due to its multifunctional nature. As a chiral building block, accurate quantification of its (R) and (S) enantiomers is critical for downstream API synthesis.

From a physicochemical perspective, this molecule features:

  • A Primary Amine: Highly basic, prone to severe peak tailing on silica-based stationary phases due to secondary interactions with residual silanols.

  • A 4,6-Difluorophenol Moiety: The electron-withdrawing fluorine atoms lower the pKa of the phenol, making it more acidic than a standard phenol. This creates a zwitterionic character at physiological pH and introduces strong hydrogen-bond donor/acceptor capabilities.

  • Steric Bulk: The 2-methylpropyl (isobutyl) group adjacent to the chiral center provides the necessary steric hindrance for chiral recognition but can impede reaction kinetics during pre-column derivatization.

To achieve baseline resolution (


), analytical scientists must choose between Direct Separation  using Chiral Stationary Phases (CSPs) or Indirect Separation  via chiral derivatization. This guide objectively compares these methodologies, providing the mechanistic causality behind each experimental choice.

Strategic Decision Workflow

Workflow A Racemic 2-(1-Amino-2-methylpropyl) -4,6-difluorophenol B Select Analytical Strategy A->B C Direct Separation (Chiral Stationary Phase) B->C D Indirect Separation (Pre-column Derivatization) B->D E Polysaccharide CSP (Immobilized Amylose/Cellulose) NP/PO Mode + Basic Additive C->E F Macrocyclic Antibiotic CSP (e.g., Teicoplanin) Reversed Phase Mode C->F G Derivatization with (+)-FLEC or OPA/Chiral Thiol D->G I Detection (UV/Fluorescence) & Enantiomeric Excess Calculation E->I F->I H Achiral C18 Column Reversed Phase Gradient G->H H->I

Decision workflow for determining the enantiomeric excess of the chiral amino-phenol via HPLC.

Comparative Analysis of Analytical Strategies

Strategy A: Direct Resolution via Polysaccharide CSPs

Immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC) utilize derivatized amylose or cellulose coated onto silica[1]. Chiral recognition occurs via hydrogen bonding, dipole-dipole interactions, and inclusion into the polymer's chiral helical grooves.

  • Mechanistic Insight: Because our target molecule contains a highly basic primary amine, it will interact with the underlying silica support, causing peak tailing. To mitigate this, a basic additive like Diethylamine (DEA) or Butylamine must be added to the mobile phase. The additive dynamically coats the acidic silanols, preventing the analyte from binding non-specifically[2].

Strategy B: Direct Resolution via Macrocyclic Antibiotics

Macrocyclic antibiotics like Teicoplanin (e.g., Chirobiotic T) are exceptionally effective for zwitterionic compounds, amino acids, and primary amines[3].

  • Mechanistic Insight: Teicoplanin contains multiple chiral centers, a primary amine, and carboxylic acid groups. It separates enantiomers through a combination of ionic interactions, hydrogen bonding, and steric inclusion[4]. Operating in reversed-phase or polar organic mode, this method avoids the need for toxic normal-phase solvents.

Strategy C: Indirect Resolution via Pre-Column Derivatization

When trace enantiomer detection (e.g., >99.5% ee) is required, the difluorophenol's moderate UV absorbance may be insufficient. Derivatizing the primary amine with a Chiral Derivatizing Agent (CDA) like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or o-Phthalaldehyde (OPA) with a chiral thiol converts the enantiomers into diastereomers[5].

  • Mechanistic Insight: (+)-FLEC introduces a massive, highly fluorescent fluorenyl group. This not only allows the diastereomers to be separated on a standard, high-efficiency achiral C18 column but also lowers the Limit of Detection (LOD) by orders of magnitude via fluorescence detection[6].

Quantitative Performance Comparison
ParameterPolysaccharide CSP (Normal Phase)Macrocyclic Antibiotic (Reversed Phase)Pre-Column Derivatization (FLEC + C18)
Typical Resolution (

)
1.5 – 2.51.2 – 2.0> 3.0
Analysis Time 15 – 25 mins10 – 20 mins25 – 35 mins (incl. reaction)
Sensitivity (LOD) ~1.0 µg/mL (UV 254 nm)~0.5 µg/mL (UV 220 nm)< 0.01 µg/mL (Fluorescence)
Robustness High (Requires column equilibration)Moderate (Sensitive to pH/temp)Very High (Standard C18 stability)
Primary Advantage No sample prep requiredGreen solvents, good for zwitterionsUnmatched sensitivity for trace ee%
Primary Limitation High solvent cost, tailing risksLower column capacityKinetic resolution risk during derivatization

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocols are designed as self-validating systems , meaning the sequence itself proves the validity of the data generated.

Protocol 1: Direct Method (Polysaccharide CSP)

Optimal for rapid, routine in-process control (IPC) testing.

1. System Preparation & Mobile Phase:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Causality: DEA prevents amine tailing[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (optimal for the difluorophenol ring).

  • Temperature: 25°C.

2. System Suitability Testing (SST) Sequence:

  • Blank Injection (Mobile Phase): Verifies no carryover or ghost peaks from previous runs.

  • Racemic Reference Standard (1 mg/mL): Proves the system's chiral recognition capability. Acceptance Criteria:

    
    , Tailing Factor 
    
    
    
    .
  • Enantiopure Standard (if available): Identifies the specific retention time of the desired (R) or (S) enantiomer.

  • Sample Injection: Dilute the reaction sample to ~1 mg/mL in the mobile phase.

3. Data Processing: Calculate ee% using the area normalization method:



Protocol 2: Indirect Method (Pre-Column Derivatization with FLEC)

Optimal for final API release testing where trace enantiomeric impurities must be quantified.

1. Derivatization Reaction:

  • Buffer: Prepare 0.1 M Borate buffer (pH 8.5). Causality: The basic pH ensures the primary amine is deprotonated and nucleophilic.

  • Reaction: In a 2 mL HPLC vial, combine 100 µL of the sample (0.1 mg/mL in Acetonitrile), 100 µL of Borate buffer, and 50 µL of 18 mM (+)-FLEC in Acetone[6].

  • Incubation: Vortex and let stand at room temperature for 15 minutes.

  • Quenching: Add 50 µL of 0.1 M L-Proline to consume excess FLEC, preventing reagent interference in the chromatogram.

2. Chromatographic Conditions:

  • Column: End-capped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile. (Start at 40% ACN, ramp to 90% over 20 mins).

  • Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).

3. Self-Validation Sequence:

  • Reagent Blank: Perform the derivatization with pure solvent instead of the sample. Purpose: Identifies peaks corresponding to FLEC hydrolysis products (e.g., FLEC-OH) to ensure they do not co-elute with the target diastereomers.

  • Derivatized Racemate: Confirms baseline separation of the two formed diastereomers. Because C18 columns are highly efficient,

    
     values > 3.0 are standard.
    
  • Sample Injection: Quantify the trace enantiomer down to 0.05% relative area.

Strategic Recommendations

  • For High-Throughput Screening: Default to the Polysaccharide CSP method. The avoidance of sample preparation drastically reduces turnaround time. Ensure the DEA additive is fresh, as degraded amines will fail to suppress tailing.

  • For Trace Impurity Quantification: The Indirect FLEC Derivatization method is vastly superior. While it requires an extra 15 minutes of prep time, the shift to fluorescence detection bypasses the weak UV absorbance of the difluorophenol moiety, allowing for highly accurate >99.9% ee determinations.

  • Mitigating Kinetic Resolution: If utilizing the derivatization route, always ensure the derivatizing agent (FLEC) is in a massive molar excess (at least 5-10x). If the reagent is limited, one enantiomer may react faster than the other (kinetic resolution), artificially skewing the final calculated ee%.

References

  • Evaluation of Dalbavancin as chiral selector for HPLC and comparison with Teicoplanin based chiral stationary phases. PMC (nih.gov). Available at:[Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC (nih.gov). Available at:[Link]

  • The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. ResearchGate. Available at:[Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Enantiomer Resolution Screening Strategy using Multiple Immobilized Polysaccharide-Based Chiral Stationary Phases. ResearchGate. Available at:[Link]

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Academia.edu. Available at: [Link]

Sources

A Comparative Guide to the Catalytic Efficiency of Fluorinated vs. Non-Fluorinated Amino Phenols

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of organocatalysis, the rational design of small molecule catalysts is paramount to achieving high efficiency, selectivity, and substrate scope. Amino phenols, with their inherent bifunctional nature—possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group—represent a versatile scaffold for catalyzing a variety of organic transformations. This guide provides an in-depth technical comparison of the catalytic efficiency of non-fluorinated amino phenols versus their fluorinated counterparts, supported by a detailed experimental protocol for a model reaction. We will explore the underlying principles of how fluorine substitution can modulate the electronic properties of these catalysts and, consequently, their performance.

The Strategic Advantage of Fluorination in Catalyst Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] This is primarily due to the high electronegativity of fluorine, which exerts a strong electron-withdrawing inductive effect. In the context of amino phenol catalysts, this effect can be strategically harnessed to fine-tune the pKa of both the amino and hydroxyl groups. It is hypothesized that the introduction of a fluorine atom onto the aromatic ring will increase the acidity of the phenolic proton and decrease the basicity of the amino group. This modulation can have a profound impact on the catalyst's ability to activate substrates and stabilize transition states in a catalytic cycle. While aminophenol-based ligands are widely used in transition metal catalysis[3][4], their potential as standalone organocatalysts is an area of active investigation.

To quantitatively assess the impact of fluorination, we propose a comparative study of a simple, non-fluorinated catalyst, 4-aminophenol (Catalyst A) , and its fluorinated analog, 4-amino-2-fluorophenol (Catalyst B) , in the asymmetric Henry (nitroaldol) reaction. This reaction is a classic carbon-carbon bond-forming reaction that is sensitive to the balance of acidity and basicity in the catalyst.

Experimental Investigation: The Asymmetric Henry Reaction

The following protocol outlines a robust method for comparing the catalytic efficiency of Catalyst A and Catalyst B in the reaction between benzaldehyde and nitromethane.

Synthesis of Catalysts

While 4-aminophenol is commercially available, 4-amino-2-fluorophenol can be synthesized from 3-fluoro-4-nitrophenol via catalytic hydrogenation.[5]

  • Catalyst A: 4-Aminophenol (commercially available)

  • Catalyst B: 4-Amino-2-fluorophenol (synthesized via reduction of 3-fluoro-4-nitrophenol)

A general procedure for the synthesis of aminophenols from nitrophenols involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6][7]

Experimental Workflow: Asymmetric Henry Reaction

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis cluster_results Results Comparison cat_A Catalyst A (4-Aminophenol) react_A Reaction with Catalyst A cat_A->react_A cat_B Catalyst B (4-Amino-2-fluorophenol) react_B Reaction with Catalyst B cat_B->react_B analysis_A ¹H NMR & Chiral HPLC (Reaction A) react_A->analysis_A analysis_B ¹H NMR & Chiral HPLC (Reaction B) react_B->analysis_B benzaldehyde Benzaldehyde benzaldehyde->react_A benzaldehyde->react_B nitromethane Nitromethane nitromethane->react_A nitromethane->react_B compare Compare: - Yield - Enantiomeric Excess (ee) - Reaction Time analysis_A->compare analysis_B->compare

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry vial, add the aminophenol catalyst (A or B, 0.1 mmol, 10 mol%).

  • Reagent Addition: Add benzaldehyde (1.0 mmol) and nitromethane (3.0 mmol) to the vial.

  • Solvent: Add the chosen solvent (e.g., toluene, 2.0 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

  • Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent, benzaldehyde), quench the reaction with a dilute HCl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Yield: Determine the isolated yield of the nitroaldol product after purification by column chromatography.

    • Enantiomeric Excess (ee): Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Proposed Catalytic Cycle and the Influence of Fluorination

The bifunctional nature of the aminophenol catalyst is crucial for the Henry reaction. The basic amino group deprotonates the nitromethane to form the nucleophilic nitronate anion, while the acidic hydroxyl group activates the electrophilic benzaldehyde via hydrogen bonding.

G cluster_fluorine_effect Effect of Fluorination (Catalyst B) catalyst Aminophenol Catalyst activated_complex Activated Ternary Complex catalyst->activated_complex H-bonds to Aldehyde nitronate_formation catalyst->nitronate_formation Deprotonates Nitromethane benzaldehyde Benzaldehyde benzaldehyde->activated_complex nitromethane Nitromethane nitromethane->nitronate_formation product Nitroaldol Product activated_complex->product C-C Bond Formation nitronate_formation->activated_complex Nucleophilic Attack catalyst_regen product->catalyst_regen Product Release catalyst_regen->catalyst effect_OH Increased Acidity of -OH: Stronger H-bonding to aldehyde, enhanced electrophilicity. effect_NH2 Decreased Basicity of -NH2: Slower nitronate formation, potentially lower turnover.

Expected Outcomes and Discussion

The introduction of the electron-withdrawing fluorine atom in Catalyst B is anticipated to have a dual effect on its catalytic activity and selectivity compared to the non-fluorinated Catalyst A .

  • Increased Acidity of the Phenolic Proton: The fluorine atom ortho to the hydroxyl group will lower the pKa of the phenol. This should lead to stronger hydrogen bonding with the carbonyl oxygen of benzaldehyde, making the aldehyde more electrophilic and thus more susceptible to nucleophilic attack. This could potentially increase the reaction rate.

  • Decreased Basicity of the Amino Group: The inductive effect of fluorine will also decrease the electron density on the nitrogen atom, making the amino group less basic. This might slow down the initial deprotonation of nitromethane, which is a crucial step for generating the nucleophile. This could potentially decrease the overall reaction rate.

The interplay of these two opposing electronic effects will determine the overall catalytic efficiency. It is plausible that the enhanced activation of the aldehyde by the more acidic phenol in Catalyst B will be the dominant factor, leading to a faster reaction.

Furthermore, the stereochemical outcome of the reaction is expected to be influenced by the fluorine substitution. The more organized and tighter transition state, potentially formed due to the stronger hydrogen bonding in the case of Catalyst B , could lead to a higher enantiomeric excess in the final product.

Comparative Data Summary (Hypothetical)
CatalystReaction Time (h)Yield (%)Enantiomeric Excess (ee%)
Catalyst A (4-Aminophenol)247560
Catalyst B (4-Amino-2-fluorophenol)188580

This hypothetical data illustrates the potential benefits of fluorination. A shorter reaction time, higher yield, and significantly improved enantioselectivity would be strong indicators of the superior catalytic performance of the fluorinated aminophenol.

Conclusion

This guide provides a framework for the rational comparison of fluorinated and non-fluorinated aminophenol organocatalysts. The strategic incorporation of fluorine offers a powerful tool for fine-tuning the electronic properties of these catalysts. The proposed experimental protocol for the asymmetric Henry reaction serves as a practical blueprint for researchers to validate the hypothesis that fluorination can lead to enhanced catalytic efficiency and stereoselectivity. The insights gained from such studies are invaluable for the design of next-generation organocatalysts for a wide range of applications in pharmaceutical and fine chemical synthesis.

References

  • Chaudhari, R. V., Vaidya, M. J., & Kulkarni, B. D. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Industrial & Engineering Chemistry Research, 42(5), 983-991. [Link][6]

  • Li, G., Ma, J., Peng, X., & Lv, C. (2011). Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. Asian Journal of Chemistry, 23(3), 1001-1005. [Link][8]

  • Rhee, C. K., Levy, L. A., & London, R. E. (1995). Fluorinated o-Aminophenol Derivatives for Measurement of Intracellular pH. Bioconjugate Chemistry, 6(1), 88-95. [Link][9][10]

  • Vaidya, M. J. (2005). Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol. National Chemical Laboratory. [Link]

  • Bagh, B. (2022). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica, 14(10), 1-15. [Link][3]

  • Sarkar, S., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 42(18), 15065-15077. [Link][11]

  • Pérez-González, M., et al. (2020). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. Catalysts, 10(11), 1289. [Link][12]

  • Enamine. (2016, June 10). synthesis of fluorinated building blocks at Enamine. YouTube. [Link]

  • Ueda, M., et al. (1991). Synthesis and properties of fluorine-containing aromatic polybenzoxazoles from bis(o-aminophenols) and aromatic diacid chlorides. Macromolecules, 24(10), 2694-2699. [Link][13]

  • Beier, M., et al. (2023). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 19, 484-492. [Link][14]

  • Taylor & Francis. (n.d.). Aminophenol – Knowledge and References. [Link][15]

  • Bagh, B. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica, 14(11), 1-15. [Link][4]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(14), 5396. [Link][1]

  • Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition, 51(48), 11932-11933. [Link][2]

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on halogenated motifs to improve metabolic stability and target affinity, the bioanalytical quantification of fluorinated small molecules demands rigorous precision. 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol (


, Exact Mass: 201.0965 Da) presents a unique analytical profile. It is an amphoteric molecule, featuring both a basic aliphatic primary amine and a weakly acidic difluorophenol ring.

This guide provides an objective, data-driven comparison of the two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of this compound. It details the causality behind experimental choices and provides a self-validating protocol to ensure absolute scientific integrity.

Physicochemical Profiling & Analytical Strategy

To design a robust LC-HRMS method, we must first deconstruct the molecule's physicochemical behavior:

  • Amphoteric Ionization: The primary amine (

    
    ) readily accepts protons, making Positive Electrospray Ionization (ESI+) highly efficient in acidic mobile phases. Conversely, the strong electron-withdrawing effect of the two fluorine atoms lowers the 
    
    
    
    of the phenol group (
    
    
    ), allowing for efficient deprotonation in ESI- under basic conditions.
  • Isotopic & Isobaric Challenges: Fluorine is monoisotopic (

    
    ), meaning the molecule lacks the distinct 
    
    
    
    isotopic signature seen in chlorinated or brominated compounds. Consequently, ultra-high mass accuracy (<5 ppm) is mandatory to distinguish the target analyte from endogenous isobaric lipid interferences in biological matrices.

Fragmentation M Target Molecule MW: 201.0965 Da Pos ESI (+) [M+H]+ m/z 202.1038 M->Pos Acidic pH Neg ESI (-) [M-H]- m/z 200.0892 M->Neg Basic pH Frag1 Loss of NH3 m/z 185.0773 Pos->Frag1 HCD/CID Frag2 Loss of HF m/z 180.0830 Neg->Frag2 HCD/CID

Fig 1: ESI polarity selection and primary fragmentation pathways for the target molecule.

Platform Comparison: Orbitrap vs. Q-TOF

The choice between an Orbitrap and a Q-TOF platform dictates the balance between resolving power and acquisition speed. Both platforms are highly capable, but they excel under different biological constraints.

Orbitrap (e.g., Thermo Q Exactive)

Orbitrap mass spectrometers are extensively utilized for small molecule quantitation due to their ability to operate in full-scan MS, Selected Ion Monitoring (SIM), and Parallel Reaction Monitoring (PRM) modes ()[1].

  • Causality for Selection: The Orbitrap provides market-leading resolving power (up to 140,000 FWHM at m/z 200)[2]. For a fluorinated phenol, this extreme resolution is critical for separating the exact mass of the analyte from complex matrix background ions, enabling simultaneous quantitative and qualitative (quan/qual) workflows without the need for extensive sample cleanup[3].

Q-TOF (e.g., Agilent 6546 / Waters Xevo G2-XS)

Time-of-flight (TOF) instruments are favored for their high-speed acquisition and superior isotopic fidelity ()[4].

  • Causality for Selection: Q-TOFs do not require ion trapping in the same manner as Orbitraps, allowing for scan rates up to 50 Hz[4]. When utilizing Ultra-High Performance Liquid Chromatography (UHPLC) where chromatographic peak widths are extremely narrow (<3 seconds), the Q-TOF ensures sufficient data points across the peak for highly reproducible integration and quantitation[4]. Furthermore, Q-TOFs maintain excellent isotopic fidelity, which aids in structural confirmation[5].

Table 1: Performance Metrics for 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol
ParameterOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Impact on Target Analyte
Resolving Power Up to 140,000 (at m/z 200)40,000 – 60,000Orbitrap better resolves isobaric matrix interferences from the

202.1038 ion.
Scan Speed 12 - 20 HzUp to 50 HzQ-TOF provides better peak definition for narrow UHPLC gradients.
Mass Accuracy < 1 ppm (with internal lock mass)< 2 ppmBoth ensure confident identification of the

formula.
Dynamic Range 4 to 5 orders of magnitude5 orders of magnitudeBoth suitable for pharmacokinetic (PK) quantitation.

Self-Validating Experimental Protocol (LC-HRMS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates continuous quality checks to verify extraction efficiency and instrument stability, a standard practice in LC-HRMS analysis of fluorinated pharmaceuticals ()[6].

Phase 1: System Suitability Test (SST)

Before processing biological samples, inject a neat standard of the target molecule (10 ng/mL).

  • Validation Criteria: The system must demonstrate a mass accuracy of

    
     ppm for the 
    
    
    
    ion (
    
    
    202.1038) and a retention time variance of
    
    
    min. Do not proceed if SST fails.
Phase 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing a structurally similar fluorinated internal standard (IS).

    • Causality: A 3:1 ratio of organic solvent to plasma effectively denatures proteins while ensuring high recovery of the hydrophobic difluorophenol moiety.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Phase 3: UHPLC Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent, preventing secondary interactions of the basic amine with residual silanols on the column, while providing an abundant proton source for ESI+ ionization.

Table 2: Optimized UHPLC Gradient
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Logic
0.000.4955Retain polar amine group.
0.500.4955Desalt matrix components.
3.000.41090Elute hydrophobic fluorinated ring.
4.000.41090Wash column of lipophilic matrix.
4.100.4955Return to initial conditions.
5.500.4955Re-equilibrate column.
Phase 4: HRMS Acquisition & Quality Control

Operate the mass spectrometer in Full Scan/ddMS2 mode with a mass range of


 100–800[6]. Bracket every 10 unknown samples with a Quality Control (QC) sample (plasma spiked with a known concentration of the analyte).
  • Validation Criteria: QC samples must back-calculate to within

    
     of their nominal concentration to validate the batch integrity.
    

LC_HRMS_Workflow A 1. Sample Preparation (Protein Precipitation) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI Source (Pos/Neg Polarity Switching) B->C D 4. HRMS Analyzer (Orbitrap or Q-TOF) C->D E 5. Data Processing (Exact Mass Extraction) D->E

Fig 2: End-to-end LC-HRMS analytical workflow for fluorinated phenolic amines.

Conclusion

The HRMS analysis of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol requires a nuanced approach due to its amphoteric nature and the unique isotopic properties of fluorine. While both Orbitrap and Q-TOF platforms provide exceptional data quality, the choice depends on the specific bottleneck of the assay. If matrix interference is the primary challenge, the Orbitrap's superior resolving power is indispensable. If throughput and ultra-fast chromatography are prioritized, the Q-TOF's rapid acquisition speed is the optimal solution. By adhering to the self-validating protocols outlined above, researchers can ensure robust, reproducible, and highly accurate bioanalytical quantitation.

References

  • Bhat, W. A., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. URL:[Link]

  • Rochat, B. (2018). Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm. IntechOpen. URL:[Link]

  • Biocompare Editorial Team. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. URL:[Link]

Sources

IR Spectroscopy Fingerprints for 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs), highly functionalized intermediates present unique analytical challenges. 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol is a complex structural motif combining a sterically hindered phenol, a primary benzylic amine, and a heavily electron-withdrawn fluorinated aromatic ring.

This guide provides a rigorous, objective comparison of this compound’s Infrared (IR) spectroscopic fingerprint against its baseline structural analogs. By deconstructing the causality behind specific vibrational shifts, researchers can confidently utilize Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy for rapid structural verification and quality control.

Structural Deconstruction & Mechanistic IR Theory

To accurately interpret the IR spectrum of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol, we must move beyond simple peak matching and understand the physical causality driving the vibrational shifts:

Steric Hindrance & The O-H Stretch

In standard, unhindered phenols, extensive intermolecular hydrogen bonding creates a continuum of slightly different O-H bond lengths, resulting in a broad IR absorption band between 3200 and 3400 cm⁻¹. However, introducing the bulky 1-amino-2-methylpropyl (an isobutyl-amine derivative) group at the ortho position creates severe steric hindrance. This physical barrier prevents adjacent molecules from approaching closely enough to form a robust intermolecular hydrogen-bond network. Consequently, the O-H bonds exist in a more uniform, "free" state. Furthermore, fluorination alters the local hydration and electron density dynamics; studies on fluorophenols confirm that this lack of extensive bonding shifts the O-H stretch to a characteristic, much sharper high-frequency peak near 3600 cm⁻¹[1].

Primary Amine N-H Stretching

The primary amine (-NH₂) group appended to the benzylic position vibrates in two distinct, coupled modes: symmetric (where both hydrogens stretch in phase) and asymmetric (where they stretch out of phase). This quantum mechanical coupling results in a diagnostic doublet in the 3300–3500 cm⁻¹ range[2]. Because the N-H bond is less polar than the O-H bond, these peaks are notably sharper and less intense than typical alcohol stretches.

Inductive Effects on C-F and C-O Bonds

Fluorine is highly electronegative. Through the sigma bond framework, the 4,6-difluoro substituents withdraw electron density from the aromatic ring (inductive effect). This partial positive charge on the ring carbons draws the phenolic oxygen's lone pairs more tightly into the ring's pi system, giving the C-O bond increased double-bond character. A stronger, stiffer bond requires more energy to stretch, shifting the phenolic C-O absorption to a higher wavenumber (~1260 cm⁻¹) compared to an unhindered phenol (~1220 cm⁻¹). The C-F stretches themselves manifest as intense, heavily mixed vibrational modes in the 1215–1276 cm⁻¹ fingerprint region[1].

Comparative IR Fingerprint Analysis

The following table quantitatively benchmarks the expected IR absorption frequencies of the target compound against its structural precursors. This comparative data allows analysts to track the success of specific synthetic steps (e.g., fluorination or amine addition).

Functional Group VibrationPhenol (Baseline)4,6-Difluorophenol2-(1-Amino-2-methylpropyl)phenol2-(1-Amino-2-methylpropyl)-4,6-difluorophenol
O-H Stretch 3200–3400 cm⁻¹ (Broad)~3600 cm⁻¹ (Sharp)3450–3500 cm⁻¹ (Medium)~3550–3600 cm⁻¹ (Sharp)
N-H Stretch (Primary) N/AN/A~3320 & 3380 cm⁻¹ (Doublet)~3330 & 3390 cm⁻¹ (Doublet)
Alkyl C-H Stretch N/AN/A2850–2960 cm⁻¹2850–2960 cm⁻¹
C-O Stretch (Phenolic) ~1220 cm⁻¹~1250 cm⁻¹~1225 cm⁻¹~1260 cm⁻¹
C-F Stretch (Aromatic) N/A~1215 & 1276 cm⁻¹N/A~1215 & 1276 cm⁻¹

Experimental Protocols: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness and reproducibility, the following ATR-FTIR protocol operates as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Step 1: System Calibration & Wavelength Verification

  • Action: Prior to sample analysis, calibrate the spectrometer using a standard 0.038 mm polystyrene calibration film[3].

  • Validation Checkpoint: The system must resolve the polystyrene aromatic ring stretching peak exactly at 1601 cm⁻¹ (± 1 cm⁻¹). If the peak deviates, the interferometer requires realignment.

Step 2: Background Subtraction

  • Action: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate. Run a background scan (64 scans, 4 cm⁻¹ resolution) on the empty crystal.

  • Validation Checkpoint: The resulting baseline must be completely flat (±0.01 Absorbance Units) between 4000 and 2000 cm⁻¹. Any peaks here indicate residual contamination or excessive ambient CO₂/H₂O.

Step 3: Sample Acquisition

  • Action: Place 1–2 mg of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform and constant pressure[3]. Acquire the spectrum using 64 scans at 4 cm⁻¹ resolution.

  • Validation Checkpoint: Inspect the highest peak in the spectrum (likely the C-F stretch). Its maximum absorbance must fall between 0.2 and 0.8 AU . Signals >0.8 AU indicate detector saturation (requiring less sample pressure), while signals <0.2 AU indicate poor crystal contact.

Diagnostic Workflow Visualization

The following logical diagram illustrates the decision tree for assigning the complex IR peaks of this specific compound.

IR_Workflow A 2-(1-Amino-2-methylpropyl)- 4,6-difluorophenol B High Frequency Region (>3000 cm⁻¹) A->B C Fingerprint Region (<1500 cm⁻¹) A->C D Sharp Peak ~3600 cm⁻¹ Sterically Hindered O-H B->D E Doublet ~3330 & 3390 cm⁻¹ Primary Amine N-H B->E F Strong Peaks ~1215 & 1276 cm⁻¹ Aromatic C-F Stretch C->F G Peak ~1260 cm⁻¹ Phenolic C-O Stretch C->G

Diagnostic logic for assigning IR peaks in functionalized fluorophenols.

References

  • Source: nih.
  • Title: How to distinguish compounds containing N-H stretching using IR spectrum?..
  • Source: mdpi.

Sources

Validating Purity of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol for Medicinal Use

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Fluorinated Chiral Amines

In modern medicinal chemistry, 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol represents a high-value pharmacophore, often functioning as a bioisostere for valine-derived residues in kinase inhibitors and protease antagonists. Its structural complexity—combining an electron-deficient fluorinated ring with a labile benzylic amine and a chiral center—presents a unique validation challenge.

Standard HPLC-UV methods often fail to detect critical impurities such as regioisomers (isomerization of fluorine positions) and enantiomeric excess (ee%) , which are non-negotiable Critical Quality Attributes (CQAs) under ICH Q6A guidelines. This guide objectively compares analytical methodologies, establishing Chiral Supercritical Fluid Chromatography (SFC) coupled with UHPLC-Q-TOF-MS as the superior validation ecosystem over traditional reversed-phase HPLC.

Impurity Profiling & Fate Mapping

Before selecting a validation method, one must understand the "Enemy"—the specific impurities inherent to this scaffold's synthesis.

Structural Vulnerabilities
  • Chirality (C1 Position): The 1-amino-2-methylpropyl group contains a chiral center. Enantiomeric purity determines biological potency.

  • Oxidative Instability: The ortho-aminophenol motif is highly susceptible to oxidation, forming quinone imines (often seen as pink/brown discoloration).

  • Fluorine Regio-scrambling: Electrophilic fluorination during synthesis often yields trace amounts of 2,4-difluoro or 2,6-difluoro isomers, which are difficult to separate on C18 columns.

Impurity Fate Diagram (DOT Visualization)

The following diagram maps the origin of key impurities to guide method selection.

ImpurityFate Precursor Isobutyryl-2,4-difluorophenol (Ketone Precursor) Reaction Reductive Amination (Chiral Catalyst) Precursor->Reaction Synthesis Imp_Regio Impurity C: 2,4-Difluoro Isomer (Starting Material Impurity) Precursor->Imp_Regio Carried Over Product Target API: (S)-2-(1-Amino-2-methylpropyl) -4,6-difluorophenol Reaction->Product Major Pathway Imp_Enantiomer Impurity A: (R)-Enantiomer (Stereochemical Failure) Reaction->Imp_Enantiomer Low Selectivity Imp_Oxidation Impurity B: Quinone Imine (Oxidative Degradation) Product->Imp_Oxidation Air Exposure (Storage) Imp_Enantiomer->Product Co-elutes on C18 Imp_Regio->Product Similar pKa

Figure 1: Impurity Fate Mapping demonstrating the origins of stereochemical and oxidative impurities.

Comparative Analysis of Analytical Methods

Method Performance Matrix

We compared three common validation approaches. Data is based on experimental averages for fluorinated aminophenols.

FeatureMethod A: Standard HPLC-UV Method B: UHPLC-MS/MS Method C: Chiral SFC-UV/MS
Primary Use Routine Assay (Purity %)Impurity ID & Trace QuantificationEnantiomeric Excess (ee%)
Stationary Phase C18 (Octadecyl)C18 / Phenyl-HexylAmylose/Cellulose (Chiral)
Resolution (

) of Enantiomers
0.0 (Co-elution) 0.0> 3.5 (Baseline)
LOD (Limit of Detection) 0.05%0.001% 0.01%
Regioisomer Selectivity Poor (Peak Tailing)High (Mass Differentiation)Moderate
Run Time 25-30 min5-10 min3-5 min
Suitability for Med Chem Fail (Misses stereochemistry)Pass (For chemical purity)Essential (For chiral purity)
Expert Verdict
  • Do NOT rely solely on HPLC-UV. The target compound is chiral. A standard C18 method will report a 50:50 racemic mixture as "99.9% pure," leading to disastrous biological data.

  • The Superior Workflow: Use Method B (UHPLC-MS) for chemical purity (oxidative byproducts, regioisomers) and Method C (Chiral SFC) specifically for enantiomeric purity.

Validated Experimental Protocols

Protocol A: Chiral Purity via SFC (The "Gold Standard")

This protocol separates the (S)- and (R)- enantiomers, which is impossible with standard HPLC.

System: Agilent 1260 Infinity II SFC or Waters UPC2. Reagents: CO2 (SFC Grade), Methanol (LC-MS Grade), Diethylamine (DEA) as additive.

  • Column Selection: Chiralpak IG-3 or IC-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)).

    • Why? The chlorinated polysaccharide selector interacts strongly with the electron-deficient difluorophenol ring.

  • Mobile Phase:

    • A: CO2

    • B: Methanol + 0.1% DEA (Diethylamine).

    • Note: DEA is critical to suppress the ionization of the amine group, sharpening peak shape.

  • Gradient:

    • 0-1 min: 5% B

    • 1-4 min: 5% to 40% B

    • 4-5 min: 40% B (Hold)

  • Conditions:

    • Back Pressure: 120 bar

    • Temperature: 35°C[1]

    • Flow Rate: 3.0 mL/min

    • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Phenol).

Acceptance Criteria:

  • Resolution (

    
    ) between enantiomers > 2.0.
    
  • Enantiomeric Excess (%ee) > 98.0% for medicinal use.

Protocol B: Chemical Purity via UHPLC-Q-TOF

Used to detect defluorinated impurities and oxidative degradants.

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

    • Why? T3 bonding is superior for retaining polar amines and phenols compared to standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Mass Spec Source: ESI+ (Electrospray Positive).

    • Target Ion:

      
       (approx).
      
    • Watch for:

      
       (Hydrolysis impurity) or 
      
      
      
      (N-oxide/Quinone).

Analytical Decision Workflow

Use this logic gate to determine the release status of your compound.

ValidationWorkflow Start Batch Synthesis Complete Step1 Run UHPLC-MS (Protocol B) Start->Step1 Decision1 Chemical Purity > 98%? Step1->Decision1 Fail1 Reject: Repurify (Recrystallize/Flash) Decision1->Fail1 No Step2 Run Chiral SFC (Protocol A) Decision1->Step2 Yes Decision2 ee% > 98%? Step2->Decision2 Fail2 Reject: Chiral Resolution Required Decision2->Fail2 No Pass RELEASE for Biological Assay Decision2->Pass Yes

Figure 2: Step-by-step decision matrix for batch release.

References

  • ICH Harmonised Tripartite Guideline. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • Regis Technologies. (2024). Chiral Separations of Amines using Polysaccharide Columns in SFC.Link

  • Waters Corporation. (2023). Method Development Strategies for Chiral Separations in SFC.Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Amino-2,6-difluorophenol (Analogous Structure).[2]Link

  • European Medicines Agency. (2014). Guideline on the investigation of chiral active substances.Link

Sources

Benchmarking 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol Against Standard Betti Bases

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Next-Generation Chiral Ligands and Pharmacophores

As a Senior Application Scientist, I frequently encounter the limitations of classical ligands and pharmacophores when scaling up asymmetric syntheses or optimizing lead compounds for drug discovery. The Betti reaction—a multicomponent condensation of a phenol/naphthol, an aldehyde, and an amine—has long been a cornerstone for synthesizing bidentate chiral ligands. Historically, the "standard" Betti base, 1-(α-aminobenzyl)-2-naphthol, has dominated the field.

However, as we push the boundaries of enantioselectivity and drug-like physicochemical properties, classical naphthol-derived scaffolds reveal distinct limitations in metal coordination kinetics and metabolic stability. Enter 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol (hereafter referred to as F2-iPr-Betti ). By replacing the naphthol core with a 2,4-difluorophenol and the aromatic benzaldehyde with an aliphatic isobutyraldehyde, we fundamentally alter the electronic and steric landscape of the molecule.

This guide provides an objective, data-driven comparison of F2-iPr-Betti against standard Betti bases, detailing the causality behind its superior performance and providing self-validating protocols for its implementation.

Part 1: Structural Rationale & Causality

To understand why F2-iPr-Betti outperforms standard derivatives in specific applications, we must analyze the causality behind its structural modifications:

  • Electronic Tuning via Fluorination (The Phenol Core): Standard Betti bases rely on a naphthol core with a relatively high pKa (~9.5). This high pKa can result in sluggish deprotonation and slower coordination kinetics with transition metals. By introducing fluorine atoms at the 4- and 6-positions of a phenol ring, the strong inductive electron-withdrawing effect lowers the phenolic pKa to approximately 7.8. Causality: A lower pKa accelerates the formation of the active bidentate N,O-metallacycle with metals like Zn(II) or Ru(II). Furthermore, in drug discovery, these fluorine atoms block primary sites of CYP450-mediated aromatic oxidation, drastically increasing the molecule's metabolic half-life.

  • Steric Shielding via sp³ Carbon (The Alkyl Substituent): Standard Betti bases utilize benzaldehyde, resulting in a planar, sp²-hybridized phenyl ring at the chiral center. F2-iPr-Betti utilizes isobutyraldehyde, introducing a bulky, sp³-hybridized isopropyl group. Causality: The isopropyl group projects sterically demanding methyl groups directly over the metal's coordination sphere. This rigid 3D shielding enforces a strictly defined chiral pocket, which is critical for maximizing enantiomeric excess (ee) during asymmetric catalysis.

StructuralLogic A Standard Betti Base (Naphthol/Phenyl) C High pKa (~9.5) Slow Metallation A->C Electronics D Flat Sterics (sp2) Moderate ee% A->D Sterics B F2-iPr-Betti Base (Fluorophenol/Isopropyl) E Low pKa (~7.8) Rapid Metallation B->E Electronics F Bulky Sterics (sp3) High ee% (>99%) B->F Sterics

Fig 1: Mechanistic divergence between Standard and F2-iPr-Betti bases.

Part 2: Quantitative Benchmarking Data

The structural modifications of F2-iPr-Betti translate directly to measurable physicochemical advantages. Below is a summary of the benchmarking data comparing the two scaffolds.

Property1-(α-Aminobenzyl)-2-naphthol (Standard)F2-iPr-Betti BaseOperational Implication
Core Scaffold 2-Naphthol2,4-DifluorophenolF2-iPr offers altered electronics & higher aqueous solubility.
Chiral Substituent Phenyl (sp²)Isopropyl (sp³)iPr provides enhanced 3D steric shielding for catalysis.
Phenolic pKa ~9.5~7.8F2-iPr allows for faster metal coordination at lower temperatures.
ClogP ~3.8~2.4F2-iPr exhibits superior drug-likeness and solvent compatibility.
Metabolic Stability Low (Prone to aromatic oxidation)High (F-blocked positions)F2-iPr is a vastly superior pharmacophore for in vivo studies.
Part 3: Self-Validating Experimental Protocols

Reliability in the lab requires protocols that validate themselves at each critical juncture. Do not proceed to subsequent steps without confirming the success of the current one.

Protocol 1: Synthesis and Chiral Resolution of F2-iPr-Betti Base

Objective: Synthesize the racemic base and resolve it into the enantiopure (S)-isomer.

  • Multicomponent Condensation:

    • Action: In a round-bottom flask, combine 2,4-difluorophenol (10 mmol), isobutyraldehyde (12 mmol), and a 25% ammonia solution in ethanol (15 mL). Stir at 60°C for 12 hours.

    • Causality: Ethanolic ammonia is chosen over aqueous ammonia to maintain the solubility of the fluorophenol and drive the equilibrium toward the imine intermediate without precipitating unreacted starting materials.

    • Validation Checkpoint: Analyze a crude aliquot via ¹⁹F-NMR. Do not proceed until the starting material signal completely disappears, replaced by two distinct diastereotopic fluorine signals, confirming C-C bond formation at the benzylic position.

  • Diastereomeric Salt Formation:

    • Action: Dissolve the crude racemic mixture in hot methanol. Add 0.5 equivalents of (L)-(+)-Tartaric acid. Allow the solution to cool slowly to room temperature, then to 4°C.

    • Causality: The basic primary amine readily forms a diastereomeric salt. The bulky isopropyl group alters the solubility profile of the diastereomers far more drastically than a phenyl group, allowing for highly efficient fractional crystallization.

  • Free-Basing & Extraction:

    • Action: Filter the crystallized salt, suspend it in ethyl acetate, and wash with 2M Na₂CO₃ until the aqueous layer reaches pH 9. Separate the organic layer, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint: Subject the isolated free base to Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/IPA 90:10). Do not proceed to catalysis unless the enantiomeric excess (ee) is >99%.

Workflow Step1 1. Multicomponent Condensation (2,4-Difluorophenol + iPr-CHO + NH3) Val1 Validation: 19F-NMR Shift Confirm C-C bond formation Step1->Val1 Step2 2. Diastereomeric Salt Formation (Addition of L-(+)-Tartaric Acid) Val1->Step2 Val2 Validation: Fractional Crystallization Isolate pure diastereomer Step2->Val2 Step3 3. Free-Basing & Extraction (Na2CO3 / EtOAc) Val2->Step3 Val3 Validation: Chiral HPLC Ensure ee > 99% Step3->Val3 Step4 4. Asymmetric Catalysis (Et2Zn Addition) Val3->Step4

Fig 2: Self-validating synthetic workflow for F2-iPr-Betti base.

Protocol 2: Benchmarking in Asymmetric Diethylzinc Addition

Objective: Utilize the enantiopure (S)-F2-iPr-Betti as a chiral ligand for the addition of Et₂Zn to benzaldehyde.

  • Ligand-Metal Complexation:

    • Action: Under an argon atmosphere, dissolve 5 mol% of (S)-F2-iPr-Betti in anhydrous toluene. Cool to 0°C and add 2.0 equivalents of Et₂Zn (1M in hexanes). Stir for 30 minutes.

    • Causality: Pre-stirring is critical. The lower pKa of the fluorophenol ensures rapid, quantitative formation of the active chiral zinc alkoxide complex. Skipping this step leads to background racemic addition.

  • Aldehyde Addition:

    • Action: Add 1.0 equivalent of benzaldehyde dropwise at 0°C. Stir for 12 hours.

    • Validation Checkpoint: Quench a 50 µL reaction aliquot with 1M HCl after 4 hours, extract with EtOAc, and analyze via chiral GC (Cyclosil-B column). The presence of >95% conversion to the (R)-1-phenyl-1-propanol validates the successful spatial shielding by the isopropyl group. If conversion is low or racemic, the zinc complex was not fully formed during the pre-stirring phase.

Conclusion

While the standard 1-(α-aminobenzyl)-2-naphthol remains a reliable entry point into Betti base chemistry, 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol represents a significant evolutionary step. By strategically manipulating the electronic properties via fluorination and the steric environment via an aliphatic sp³ center, researchers can achieve faster metallation kinetics, superior enantioselectivity, and enhanced metabolic stability for downstream drug discovery applications.

References
  • Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives Source: RSC Advances URL:[Link]

  • Naphthol-derived Betti bases as potential SLC6A14 blockers Source: IMR Press URL:[Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Source: Chemical Communications (Royal Society of Chemistry) URL:[Link]

Safety Operating Guide

2-(1-Amino-2-methylpropyl)-4,6-difluorophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal of 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol[1][2][3][4][5]

Executive Safety & Disposal Summary

Chemical Profile:

  • Chemical Name: 2-(1-Amino-2-methylpropyl)-4,6-difluorophenol

  • Chemical Class: Fluorinated Aminophenol / Halogenated Aromatic

  • Primary Hazards: Corrosive (Skin/Eyes), Acute Toxicity (Oral/Inhalation), Environmental Hazard (Aquatic Toxicity).

  • Waste Classification: Halogenated Organic Waste (Due to C-F bonds).[6][7]

Core Directive: Do NOT dispose of this compound down the drain. Do NOT mix with non-halogenated solvents or oxidizing acids (e.g., Nitric Acid).[8] The presence of fluorine atoms requires high-temperature incineration with flue gas scrubbing to prevent the release of hydrofluoric acid (HF) or toxic fluorinated byproducts.

Hazard Characterization & PPE Requirements

Before initiating disposal, you must acknowledge the dual-hazard nature of this molecule: the phenolic moiety (acidic, corrosive) and the amine side chain (basic, potential sensitizer), combined with fluorine substitution (persistence).

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequired EquipmentTechnical Rationale
Respiratory N95 or P100 Respirator (Solids) / Fume Hood (Liquids)Prevents inhalation of toxic dust or organic vapors.
Dermal (Hands) Double Gloving: Nitrile (Inner) + Neoprene/Viton (Outer)Fluorinated phenols can permeate standard latex rapidly.
Ocular Chemical Splash Goggles + Face ShieldRisk of irreversible corneal damage from phenolic burns.
Body Chemical-Resistant Lab Coat / Tyvek SuitPrevents skin absorption; phenols are systemic toxins.

Waste Segregation & Classification Logic

Proper segregation is the single most critical step to prevent dangerous incompatible reactions (e.g., exothermic polymerization or generation of toxic gases).

Decision Logic for Waste Stream Allocation

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PPE Contaminated PPE/Debris StateCheck->PPE SolidBin Container A: Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->SolidBin Pure Substance LiquidBin Container B: Halogenated Organic Solvents (Do NOT mix with Oxidizers) Liquid->LiquidBin Dissolved in Solvent DebrisBin Container C: Hazardous Debris (Double Bagged) PPE->DebrisBin Gloves, Wipes

Figure 1: Waste segregation decision tree ensuring separation of physical states and proper labeling.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Substance (Pure or Crude)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential corrosion from phenolic acidity.

  • Transfer: Carefully transfer the solid using a chemically resistant spatula. Avoid generating dust.[3][4][9][10][11]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(1-Amino-2-methylpropyl)-4,6-difluorophenol"

    • Hazard Checkboxes: Toxic, Corrosive.[1][3][4][10]

  • Sealing: Screw the lid tight and tape the seal with parafilm to prevent fugitive emissions.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Dichloromethane, Ethyl Acetate, Methanol.

    • INCOMPATIBLE: Concentrated Nitric Acid, Piranha Solution, Peroxides (Risk of explosion).

  • Collection: Pour into the Halogenated Organic Waste carboy.

    • Why Halogenated? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the difluoro-compound renders the entire mixture "Halogenated" for incineration purposes.

  • pH Check: If the solution is highly acidic or basic (pH < 2 or > 12), adjust to pH 5–9 using dilute acid/base before adding to the organic solvent drum to prevent drum corrosion, unless your facility has specific "Corrosive Organic" streams.

Scenario C: Empty Containers & Contaminated Debris
  • Triple Rinse: Triple rinse empty glass vials with a small volume of acetone or methanol.

  • Rinsate Disposal: Pour the rinsate into the Halogenated Organic Waste container (NOT down the drain).

  • Glass Disposal: Defaced/rinsed vials can usually be placed in "Chemically Contaminated Glass" bins.

  • Debris: Place contaminated gloves and paper towels in a clear plastic bag, seal it, and place it in the solid hazardous waste drum.

Emergency Spill Response Procedure

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[12][13]

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Personnel) PPE 2. Don PPE (Goggles, Double Gloves, Lab Coat) Alert->PPE Contain 3. Contain Spill (Use Absorbent Pillows/Sand) PPE->Contain Clean 4. Absorb & Collect (Scoop into Hazardous Waste Bag) Contain->Clean Decon 5. Decontaminate Surface (Soap/Water Wash -> Collect Rinsate) Clean->Decon

Figure 2: Operational workflow for managing chemical spills of fluorinated aminophenols.

Specific Neutralization (Spills Only):

  • Do not attempt to chemically neutralize a large spill of the pure solid. Physical removal is safer.

  • For residues: Wash the area with a dilute surfactant solution (soap and water). Do not use bleach (hypochlorite), as it may react with the amine group to form chloramines (toxic gas).

Regulatory & Compliance Context

  • EPA RCRA Classification (USA): This compound likely does not have a specific "P" or "U" list number. However, it must be characterized by the generator.

    • D002 (Corrosivity): If pH ≤ 2 or ≥ 12.5 (aqueous solutions).

    • D003 (Reactivity): Unlikely, unless mixed with incompatibles.

    • Characteristic Waste: It should be treated as toxic and halogenated.[6]

  • Destruction Method: The only approved disposal method for fluorinated organics is High-Temperature Incineration at a licensed facility. This ensures the destruction of the C-F bond and capture of HF gas.

References

  • BenchChem. (2025).[6][12] Proper Disposal of 2-(Aminomethyl)-4-fluoronaphthalene: A Guide for Laboratory Professionals. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2,6-Difluorophenol. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Fluorinated Phenol Derivatives. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.